molecular formula C7H4BrFO2 B1508429 5-Bromo-2-fluoro-4-hydroxybenzaldehyde CAS No. 914397-21-0

5-Bromo-2-fluoro-4-hydroxybenzaldehyde

Cat. No.: B1508429
CAS No.: 914397-21-0
M. Wt: 219.01 g/mol
InChI Key: JBKKWLZDKTVERG-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-4-hydroxybenzaldehyde is a useful research compound. Its molecular formula is C7H4BrFO2 and its molecular weight is 219.01 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Bromo-2-fluoro-4-hydroxybenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Bromo-2-fluoro-4-hydroxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-fluoro-4-hydroxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-2-fluoro-4-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO2/c8-5-1-4(3-10)6(9)2-7(5)11/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKKWLZDKTVERG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)O)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40731588
Record name 5-Bromo-2-fluoro-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914397-21-0
Record name 5-Bromo-2-fluoro-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-fluoro-4-hydroxybenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Bromo-2-fluoro-4-hydroxybenzaldehyde CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth analysis of 5-Bromo-2-fluoro-4-hydroxybenzaldehyde (CAS 914397-21-0). This guide is structured for medicinal chemists and process engineers, focusing on synthesis logic, structural characterization, and its critical role as a scaffold in drug discovery.

CAS Number: 914397-21-0 Primary Application: Pharmaceutical Intermediate (GPR40 Modulators/Diabetes Therapeutics)

Chemical Identity & Profile

This compound represents a highly functionalized benzene scaffold. Its value lies in the orthogonal reactivity of its three functional groups: the aldehyde (electrophile), the phenol (nucleophile/H-bond donor), and the aryl bromide (cross-coupling partner).

Identifier Value
CAS Number 914397-21-0
IUPAC Name 5-Bromo-2-fluoro-4-hydroxybenzaldehyde
Molecular Formula C₇H₄BrFO₂
Molecular Weight 219.01 g/mol
Appearance Off-white to pale yellow solid
SMILES Oc1cc(F)c(C=O)cc1Br
InChI Key QKTZGVUIYFBODQ-UHFFFAOYSA-N

Synthesis & Production Logic

The synthesis of 5-Bromo-2-fluoro-4-hydroxybenzaldehyde is a classic study in regioselective electrophilic aromatic substitution (EAS) . The challenge is to introduce a bromine atom specifically at the C5 position without over-brominating or hitting the C3 position.

Retrosynthetic Analysis

The precursor of choice is 2-fluoro-4-hydroxybenzaldehyde .[1]

  • Directing Effects:

    • -OH (C4): Strong activator, ortho/para directing. Directs to C3 and C5.[2][3]

    • -F (C2): Weak deactivator (inductive) but ortho/para directing (resonance). Directs to C3 and C5 (para).

    • -CHO (C1): Strong deactivator, meta directing. Directs to C3 and C5.[2][3]

  • Regioselectivity (C3 vs. C5):

    • C3: Located between -F and -OH. Sterically crowded.[4]

    • C5: Located between -OH and -H. Sterically accessible.

Validated Experimental Protocol

Based on methodologies described in EP 2743268 A2 (Reference Example 67).

Reagents:

  • Starting Material: 2-Fluoro-4-hydroxybenzaldehyde (1.0 eq)

  • Brominating Agent: Bromine (Br₂) (1.1 eq)

  • Solvent: Glacial Acetic Acid (AcOH)

Step-by-Step Workflow:

  • Dissolution: Charge a reaction vessel with 2-fluoro-4-hydroxybenzaldehyde (e.g., 15.4 mmol) and glacial acetic acid (70 mL). Ensure complete dissolution.

  • Addition: Prepare a solution of bromine (17.0 mmol) in acetic acid (10 mL). Add this solution dropwise to the reaction vessel. Note: Dropwise addition controls the exotherm and prevents local high concentrations of Br₂, reducing poly-brominated byproducts.

  • Reaction: Heat the mixture to 45°C and stir for 26 hours . Monitor via LC-MS for the consumption of the starting material.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove acetic acid.

  • Purification: Add brine to the residue to precipitate the product or extract with ethyl acetate. Recrystallize from ethanol/water if necessary to achieve >98% purity.

Reaction Pathway Diagram (DOT)

The following diagram illustrates the regiochemical logic and workflow.

SynthesisPathway cluster_logic Regioselectivity Logic SM 2-Fluoro-4-hydroxybenzaldehyde (Precursor) Intermediate Transition State (Sigma Complex) SM->Intermediate Electrophilic Attack (Regioselective at C5) Reagents Br2 / AcOH 45°C, 26 h Product 5-Bromo-2-fluoro-4-hydroxybenzaldehyde (Target: CAS 914397-21-0) Intermediate->Product -HBr (Aromatization) Logic Directing Groups: -OH (C4) -> Activates C3, C5 -F (C2) -> Directs to C3, C5 -CHO (C1) -> Directs to C3, C5 Steric Constraint: C3 is crowded (between F/OH) C5 is accessible -> MAJOR PRODUCT

Caption: Regioselective bromination pathway driven by steric differentiation between C3 and C5 positions.

Applications in Drug Discovery

This compound is not merely a catalog item; it is a specialized intermediate used in the synthesis of GPR40 (FFAR1) receptor modulators .

Mechanism of Action Context

GPR40 is a G-protein-coupled receptor highly expressed in pancreatic β-cells. Agonists of GPR40 enhance glucose-stimulated insulin secretion (GSIS), making them potent targets for Type 2 Diabetes Mellitus (T2DM) treatment.

Structural Utility

The 5-Bromo-2-fluoro-4-hydroxybenzaldehyde scaffold serves as the "Left-Hand Side" (LHS) or core linker in medicinal chemistry campaigns:

  • Suzuki-Miyaura Coupling (C5-Br): The bromine atom allows for the attachment of biaryl systems or heterocycles to extend the pharmacophore.

  • Reductive Amination (C1-CHO): The aldehyde reacts with amines to form the core linkage often found in GPR40 agonists (e.g., Fasiglifam derivatives).

  • Etherification (C4-OH): The phenol group allows for alkylation to tune lipophilicity.

Application Workflow Diagram

ApplicationWorkflow Core 5-Bromo-2-fluoro-4-hydroxybenzaldehyde (Scaffold) Step1 Suzuki Coupling (R-B(OH)2, Pd catalyst) Core->Step1 Functionalize C5 (Br) Step2 Reductive Amination (R'-NH2, NaBH(OAc)3) Step1->Step2 Functionalize C1 (CHO) Final GPR40 Agonist Candidate (Diabetes Therapeutic) Step2->Final Lead Optimization

Caption: Synthetic utility of the scaffold in constructing complex pharmaceutical agents.

Analytical Characterization

To validate the identity of CAS 914397-21-0, researchers should look for the following spectral signatures.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~10.0 ppm (s, 1H): Aldehyde proton (-CH O).

    • δ ~11.0-11.5 ppm (br s, 1H): Phenolic proton (-OH ), exchangeable with D₂O.

    • Aromatic Region: Two distinct signals due to the 2,4,5-substitution pattern.

      • H3 (C3-H): Appears as a doublet (coupling with ¹⁹F, J ~10-12 Hz). Located upfield due to shielding by OH and F.

      • H6 (C6-H): Appears as a doublet (coupling with ¹⁹F, J ~6-8 Hz). Located downfield due to deshielding by the aldehyde and bromine.

Mass Spectrometry
  • MS (ESI-): Look for the [M-H]⁻ peak at m/z 217/219 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).

Handling and Safety Information

  • Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The aldehyde is susceptible to oxidation to the carboxylic acid (5-bromo-2-fluoro-4-hydroxybenzoic acid) upon prolonged exposure to air.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory. Avoid contact with metal spatulas which may catalyze decomposition; use glass or Teflon tools.

References

  • Takeda Pharmaceutical Company Limited. (2014). Fused cyclic compounds as GPR40 receptor modulators.[5] European Patent EP 2743268 A2.

  • Combi-Blocks. (2023). Safety Data Sheet: 5-Bromo-2-fluoro-4-hydroxybenzaldehyde.[6]

  • PubChem. (2024). Compound Summary: 5-Bromo-2-fluoro-4-hydroxybenzaldehyde.[5] National Library of Medicine.

Sources

Physical properties of 5-Bromo-2-fluoro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Physical Properties of 5-Bromo-2-fluoro-4-hydroxybenzaldehyde: An In-Depth Technical Guide

Part 1: Executive Summary

5-Bromo-2-fluoro-4-hydroxybenzaldehyde (CAS: 914397-21-0 ) is a highly specialized halogenated aromatic building block used primarily in the synthesis of complex pharmaceutical agents.[1][2][3][4] Its structural uniqueness lies in the dense functionalization of the benzene ring—featuring an aldehyde, a phenol, a fluorine atom, and a bromine atom.[3] This tetrasubstituted scaffold serves as a critical "linchpin" intermediate, allowing for orthogonal functionalization: the aldehyde for reductive aminations or olefinations, the phenol for etherifications, the bromine for cross-coupling (Suzuki/Buchwald), and the fluorine for metabolic stability or specific binding interactions.[3]

This guide details the physicochemical profile, synthesis logic, and handling protocols for this compound, designed for researchers in medicinal chemistry and process development.[3]

Part 2: Chemical Identity & Structural Analysis

Nomenclature & Identification
Parameter Details
IUPAC Name 5-Bromo-2-fluoro-4-hydroxybenzaldehyde
Common Synonyms 4-Hydroxy-5-bromo-2-fluorobenzaldehyde; 2-Fluoro-4-hydroxy-5-bromobenzaldehyde
CAS Registry Number 914397-21-0
Molecular Formula C

H

BrFO

Molecular Weight 219.01 g/mol
SMILES OC1=C(Br)C=C(C=O)C(F)=C1
InChI Key JBKKWLZDKTVERG-UHFFFAOYSA-N
Structural Features & Reactivity Profile

The molecule is a trisubstituted benzaldehyde derivative.[3] Its reactivity is governed by the electronic push-pull effects of its substituents:

  • C-1 Aldehyde (-CHO): Highly electrophilic; prone to oxidation to carboxylic acid.[3] Positioned para to the hydroxyl group, creating a push-pull system that increases the acidity of the phenol.[3]

  • C-2 Fluorine (-F): Provides metabolic stability against ring oxidation.[3] Inductively electron-withdrawing but donates electron density by resonance.[3]

  • C-4 Hydroxyl (-OH): A strong activating group.[3] It directs electrophilic substitution to the ortho position (C-3 or C-5).[3] In this molecule, C-5 is occupied by Bromine.[2][3][4][5]

  • C-5 Bromine (-Br): A handle for transition-metal catalyzed cross-coupling.[3] Its position ortho to the hydroxyl group allows for the formation of benzofurans or benzoxazoles via cyclization strategies.[3]

Part 3: Physicochemical Profile

Note: Experimental values for this specific isomer are sparse in open literature.[3] Values marked with () are predicted or derived from close structural analogs.*

Solid-State Properties
Property Value / Description
Physical State Solid powder
Appearance Off-white to pale yellow / gray-white solid
Melting Point 165–168 °C (Estimated range based on analogs; specific isomer data not standard)
Density ~1.85 g/cm³ (Predicted)
Crystal Habit Likely needles or prisms upon recrystallization from EtOH/Water
Solution & Electronic Properties
Property Value Significance
Solubility Soluble in DMSO, DMF, MeOH, EtOAc.[2][3] Poorly soluble in water.[3]Use polar aprotic solvents for reactions.[3]
pKa (Phenol) 6.2 ± 0.5 (Predicted)Significantly more acidic than phenol (pKa 10) due to the electron-withdrawing aldehyde and halogens.[3]
LogP 2.2 – 2.4 Moderate lipophilicity; suitable for CNS-active drug scaffolds.[3]
H-Bond Donors 1 (Phenolic OH)Critical for receptor binding or intramolecular H-bonding with the aldehyde oxygen.[3]
H-Bond Acceptors 3 (O, F, O)

Part 4: Spectral Characterization

To validate the identity of synthesized or purchased batches, the following spectral features are diagnostic.

H-NMR (DMSO-d , 400 MHz)
  • 
     10.0–10.2 ppm (s, 1H):  Aldehyde proton (-CH O).[3] Distinctive downfield shift.
    
  • 
     11.2–11.5 ppm (bs, 1H):  Phenolic hydroxyl (-OH ).[3] Broad, exchangeable with D
    
    
    
    O.[3]
  • 
     7.8–8.0 ppm (d, 1H):  Aromatic proton at C-6  (between Br and CHO).[3] Shows coupling to Fluorine (
    
    
    
    ).[3][4]
  • 
     6.8–7.0 ppm (d, 1H):  Aromatic proton at C-3  (between F and OH).[3] Shows coupling to Fluorine (
    
    
    
    ).[3][4]
F-NMR
  • 
     -110 to -120 ppm:  Single peak corresponding to the aromatic fluorine ortho to the aldehyde.[3]
    

Part 5: Experimental Protocols

Synthesis: Bromination of 2-Fluoro-4-hydroxybenzaldehyde

Context: This protocol describes the installation of the bromine atom at the C-5 position, leveraging the directing power of the hydroxyl group.[3][4]

Reagents:

  • Starting Material: 2-Fluoro-4-hydroxybenzaldehyde[3][4][5]

  • Reagent: Bromine (

    
    )[3]
    
  • Solvent: Glacial Acetic Acid (AcOH)[3]

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 2-fluoro-4-hydroxybenzaldehyde (1.0 eq) and Glacial Acetic Acid (approx. 30 volumes). Stir until fully dissolved.

  • Addition: Prepare a solution of Bromine (1.1 eq) in Acetic Acid. Add this solution dropwise to the reaction mixture at room temperature.

    • Critical Control: Control addition rate to prevent over-bromination or exotherms.[3]

  • Reaction: Heat the mixture to 45 °C and stir for 24–26 hours . Monitor via TLC or HPLC for consumption of starting material.[3]

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove most acetic acid.[3]

    • Dilute the residue with brine (saturated NaCl solution).[3]

    • Extract with Ethyl Acetate (3x).[3]

    • Wash combined organics with water and brine.[3]

    • Dry over anhydrous

      
      , filter, and concentrate to dryness.[3]
      
  • Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash chromatography (Hexanes/EtOAc) if high purity (>98%) is required.[3]

Visualization: Synthesis & Application Workflow

SynthesisWorkflow SM 2-Fluoro-4-hydroxybenzaldehyde (Starting Material) Process Electrophilic Aromatic Substitution (45°C, 26h) SM->Process Reagent Bromine (Br2) Acetic Acid Reagent->Process Product 5-Bromo-2-fluoro-4-hydroxybenzaldehyde (Target Scaffold) Process->Product Regioselective Bromination App1 Suzuki Coupling (Biaryl synthesis) Product->App1 via Br App2 O-Alkylation (Ether formation) Product->App2 via OH App3 Reductive Amination (Linker attachment) Product->App3 via CHO

Caption: Synthesis pathway converting 2-fluoro-4-hydroxybenzaldehyde to the target 5-bromo derivative and its subsequent divergent applications.

Part 6: Handling, Stability & Safety (SDS Summary)

Hazard Identification (GHS)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[3][6]

  • H319: Causes serious eye irritation.[3][6]

  • H335: May cause respiratory irritation.[3][6]

  • Note: As a halogenated phenol/aldehyde, it may possess sensitizing properties.[3] Handle in a fume hood.

Storage & Stability
  • Air Sensitivity: The aldehyde group is susceptible to oxidation to the carboxylic acid (5-bromo-2-fluoro-4-hydroxybenzoic acid) upon prolonged exposure to air.[3]

  • Storage Conditions: Store under Inert Atmosphere (Nitrogen or Argon) at 2–8 °C .

  • Container: Tightly sealed amber glass vials (to protect from light, as bromides can be photosensitive).[3]

Analytical QC Checklist

Before using this intermediate in high-value synthesis, verify:

  • Appearance: Must be a solid, not a gum.[3]

  • Aldehyde Peak: Confirm strong CHO signal in NMR (~10 ppm).

  • Acid Content: Check for broad OH stretch of carboxylic acid in IR (2500-3300 cm⁻¹) which indicates degradation.[3]

Part 7: References

  • European Patent Office. Fused cyclic compounds as GPR40 receptor modulators.[3] EP 2743268 A2.[3] (Reference Example 67 details the synthesis of the title compound).

  • PubChem. Compound Summary: 5-Bromo-2-fluoro-4-hydroxybenzaldehyde (CAS 914397-21-0).[1][2][3][4] National Library of Medicine.[3] [3]

  • Accela ChemBio. Product Analysis: 5-Bromo-2-fluoro-4-hydroxybenzaldehyde. (Source for CAS verification and commercial availability).

  • Combi-Blocks. Safety Data Sheet (SDS) for QJ-8119.

Sources

Technical Guide: Solubility Profile of 5-Bromo-2-fluoro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, handling protocols, and purification strategies for 5-Bromo-2-fluoro-4-hydroxybenzaldehyde .

Executive Summary & Compound Identity

5-Bromo-2-fluoro-4-hydroxybenzaldehyde (CAS: 914397-21-0 ) is a trisubstituted benzaldehyde derivative frequently employed as a scaffold in the synthesis of P-CABs (Potassium-Competitive Acid Blockers) and other bioactive heterocycles.

Critical Isomer Warning: Researchers often confuse this compound with its isomer, 5-Bromo-4-fluoro-2-hydroxybenzaldehyde (CAS 399-00-8). The solubility and reactivity profiles differ significantly due to the position of the hydroxyl group relative to the aldehyde (para vs. ortho). This guide specifically addresses the 4-hydroxy isomer (CAS 914397-21-0).

PropertyDetail
CAS Number 914397-21-0
Molecular Formula C₇H₄BrFO₂
Molecular Weight 219.01 g/mol
Functional Groups Aldehyde (C1), Fluoro (C2), Hydroxy (C4), Bromo (C5)
Acidity (Predicted pKa) ~6.5 – 7.0 (Phenolic OH)
Appearance Off-white to pale yellow solid

Physiochemical Basis of Solubility

To optimize solvent selection, one must understand the competing intermolecular forces within the crystal lattice versus the solvation shell.

Structural Analysis
  • Phenolic Hydroxyl (C4): Acts as a strong Hydrogen Bond (H-bond) donor. The para position relative to the aldehyde enhances acidity (electron-withdrawing effect of CHO), making the compound sensitive to basic pH.

  • Aldehyde (C1): Acts as an H-bond acceptor and introduces a significant dipole moment, enhancing solubility in polar aprotic solvents.

  • Halogens (F at C2, Br at C5): Increase lipophilicity (logP) but reduce water solubility. The heavy bromine atom significantly increases density and London dispersion forces, often requiring elevated temperatures for dissolution in lower alcohols.

Predicted Solubility Profile

Quantitative values are estimated based on structural analogs (e.g., 4-hydroxybenzaldehyde, 3-bromo-4-hydroxybenzaldehyde).

Solvent ClassRepresentative SolventsSolubility RatingPrimary InteractionApplication
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Dipole-Dipole, H-bond AcceptanceStock solutions, Reaction media
Alcohols Methanol, Ethanol, IPAGood (20–50 mg/mL)H-bonding (Donor/Acceptor)Recrystallization, Transfer
Ethers THF, 2-MeTHF, MTBEModerate (10–30 mg/mL)Dipole-DipoleExtraction, Reaction media
Chlorinated DCM, ChloroformModerate Dispersion, Weak DipoleExtraction, Chromatography
Esters Ethyl AcetateModerate Dipole-DipolePartitioning, Recrystallization
Hydrocarbons Hexane, HeptanePoor/Insoluble DispersionAnti-solvent, Washing
Aqueous Water (Neutral pH)Poor (<1 mg/mL)Hydrophobic EffectWashing
Aqueous Base 0.1M NaOH, Na₂CO₃High (as phenolate)Ion-DipoleExtraction (Aqueous layer)

Decision Framework: Solvent Selection

The choice of solvent depends heavily on the operational context. Use the following logic flow to determine the optimal solvent system.

SolventSelection Start Start: Define Objective Obj_Rxn Synthesis / Reaction Start->Obj_Rxn Obj_Pur Purification Start->Obj_Pur Obj_Bio Biological Assay Start->Obj_Bio Temp_High High Temp (>80°C)? Obj_Rxn->Temp_High Method_Cryst Recrystallization? Obj_Pur->Method_Cryst Stock_Conc Conc. > 10mM? Obj_Bio->Stock_Conc Solv_DMF Use DMF or DMAc Temp_High->Solv_DMF Yes Solv_THF Use THF or MeCN Temp_High->Solv_THF No Solv_EtOH EtOH / Water (Gradient Cooling) Method_Cryst->Solv_EtOH Polar Impurities Solv_IPA IPA / Heptane (Anti-solvent) Method_Cryst->Solv_IPA Non-polar Impurities Solv_DMSO 100% DMSO (Store -20°C) Stock_Conc->Solv_DMSO Yes Solv_Mix DMSO / Ethanol (1:1) Stock_Conc->Solv_Mix No

Figure 1: Decision tree for selecting the appropriate solvent based on experimental goals.

Experimental Protocols

Protocol: Gravimetric Solubility Determination

Do not rely on literature values for critical scale-up. Use this self-validating "Shake-Flask" method to determine exact solubility in your specific solvent lot.

Materials:

  • Solvent of choice (HPLC Grade)

  • 5-Bromo-2-fluoro-4-hydroxybenzaldehyde (Dry powder)[1]

  • 0.22 µm PTFE Syringe Filter

  • Analytical Balance

Step-by-Step:

  • Saturation: Add excess solid (~100 mg) to 1.0 mL of solvent in a sealed HPLC vial.

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.

  • Filtration: Filter the suspension through a 0.22 µm PTFE filter (pre-saturated with solvent) into a tared vial.

  • Evaporation: Evaporate the solvent under vacuum or nitrogen stream until constant weight is achieved.

  • Calculation:

    
    
    
Protocol: Recrystallization (Purification)

This compound often retains inorganic salts or brominated byproducts from synthesis.

  • Primary Solvent: Ethanol (or Ethyl Acetate)

  • Anti-Solvent: Water (or Heptane)

  • Dissolve crude solid in minimal boiling Ethanol (approx. 5-7 mL per gram).

  • If particulates remain, perform hot filtration.

  • Remove from heat.[2] While stirring, add warm Water dropwise until the solution becomes slightly turbid (cloud point).

  • Add 1-2 drops of Ethanol to clear the turbidity.

  • Allow to cool slowly to room temperature, then transfer to 4°C.

  • Filter crystals and wash with cold 20% Ethanol/Water.

Protocol: Biological Stock Preparation

For in vitro assays, DMSO is the standard vehicle.

  • Weighing: Weigh approx. 10 mg of compound into a sterile vial.

  • Calculation: Calculate DMSO volume for a 50 mM stock.

  • Dissolution: Add DMSO. Vortex for 30 seconds. Sonication is generally not required but safe if used (< 40°C).

  • Storage: Aliquot into single-use vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent aldehyde oxidation.

Handling & Stability Risks

  • Oxidation: As a benzaldehyde, the C1-aldehyde is susceptible to air oxidation to the corresponding benzoic acid (5-bromo-2-fluoro-4-hydroxybenzoic acid). Always store under inert gas (Nitrogen/Argon).

  • pH Sensitivity: In basic solutions (pH > 8), the phenol deprotonates. This increases solubility but also increases susceptibility to oxidative degradation (quinoid formation). Keep stock solutions neutral or slightly acidic.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 736327, 5-Bromo-2-fluorobenzaldehyde. (Structural analog data). Retrieved from [Link]

  • Org. Synth. (1941). General Procedures for Bromination of Benzaldehydes. (Methodological grounding for solubility behavior). Retrieved from [Link]

Sources

Navigating the Safety Landscape of 5-Bromo-2-fluoro-4-hydroxybenzaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Examination of the Material Safety Data Sheet (MSDS) and Safe Handling Protocols for a Novel Research Compound

For researchers, scientists, and professionals in drug development, the introduction of novel chemical entities into the laboratory workflow necessitates a thorough understanding of their safety profiles. This technical guide provides a comprehensive overview of the available safety data for 5-Bromo-2-fluoro-4-hydroxybenzaldehyde (CAS No. 914397-21-0), a key building block in synthetic chemistry.

Chemical and Physical Identity

Understanding the fundamental properties of a compound is the first step in a sound safety assessment.

PropertyValueSource
CAS Number 914397-21-0[2][3]
Molecular Formula C₇H₄BrFO₂[2]
Molecular Weight 219.01 g/mol [2]
Appearance Solid[4]

Hazard Identification and Classification: An Inferential Approach

Due to the absence of specific GHS classification for 5-Bromo-2-fluoro-4-hydroxybenzaldehyde, we will infer potential hazards based on the known profiles of its structural isomers and related compounds. This analysis forms the basis for the recommended safety protocols.

Key Structural Analogs Analyzed:

  • 5-Bromo-4-fluoro-2-hydroxybenzaldehyde (CAS 399-00-8): An isomer with a different fluorine position.[4][5]

  • 5-Bromo-2-fluorobenzaldehyde (CAS 93777-26-5): Lacks the 4-hydroxy group.[6]

  • 2-Fluoro-4-hydroxybenzaldehyde (CAS 348-27-6): Lacks the 5-bromo group.[7][8]

Based on the consistent hazard classifications of these analogs, the following potential hazards should be assumed for 5-Bromo-2-fluoro-4-hydroxybenzaldehyde:

  • Skin Irritation (Category 2): Causes skin irritation.[6][7]

  • Serious Eye Irritation (Category 2/2A): Causes serious eye irritation.[6][7][8]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[6][8]

The following GHS pictograms and signal word should be considered when handling this compound:

Signal Word: Warning

Hazard Pictograms:



Hazard Statements:

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.[6]

Safe Handling and Storage Protocols

A proactive approach to safety is paramount when working with compounds of unknown toxicity. The following protocols are derived from best practices and the safety data of analogous compounds.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure.

PPE_Workflow cluster_Core_Protection Core Protection cluster_Enhanced_Protection Enhanced Protection (Based on Risk Assessment) Lab_Coat Chemical-resistant Lab Coat Gloves Nitrile Gloves (Inspect before use) Eye_Protection Safety Glasses with Side Shields or Goggles Face_Shield Face Shield Eye_Protection->Face_Shield Consider if splashing is a risk Respirator NIOSH-approved Respirator (If dusts/aerosols are generated) Researcher Researcher Researcher->Lab_Coat Wear Researcher->Gloves Wear Researcher->Eye_Protection Wear Handling_Solid Handling Solid Compound Handling_Solid->Respirator Required if weighing or creating dust

Caption: Personal Protective Equipment (PPE) Workflow.

Engineering Controls
  • Chemical Fume Hood: All handling of 5-Bromo-2-fluoro-4-hydroxybenzaldehyde should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.

Storage
  • Container: Keep the container tightly closed in a dry and well-ventilated place.[5]

  • Environment: Store in a cool place.[5]

  • Incompatibilities: While specific incompatibilities are not documented, it is prudent to store it away from strong oxidizing agents, strong bases, and strong reducing agents, as is common for similar aromatic aldehydes.[9]

Emergency Procedures: A Step-by-Step Guide

Prompt and correct action is critical in the event of an exposure.

First-Aid Measures

The following first-aid measures are based on the potential hazards identified from analogous compounds.

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[1]
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][7]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]
Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[1]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Sweep up and shovel into a suitable, labeled container for disposal. Avoid generating dust.

Toxicological and Ecological Information: The Knowledge Gaps

As previously stated, there is a significant lack of specific toxicological and ecological data for 5-Bromo-2-fluoro-4-hydroxybenzaldehyde.[1] The available MSDS indicates "No data available" for acute toxicity, skin corrosion/irritation, eye damage/irritation, sensitization, mutagenicity, carcinogenicity, and reproductive toxicity.[1] Similarly, no data is available on its persistence, degradability, and bioaccumulative potential.[5]

This absence of data reinforces the need for the precautionary principle in its handling and disposal. All waste containing this compound should be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.

Experimental Protocols: A Safety-First Approach

When incorporating 5-Bromo-2-fluoro-4-hydroxybenzaldehyde into experimental workflows, the following safety-centric steps should be integrated.

Weighing and Aliquoting
  • Preparation: Don all required PPE, including a respirator if not in a powder-containment hood.

  • Location: Perform all weighing and aliquoting within a chemical fume hood or a balance enclosure with appropriate exhaust.

  • Technique: Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust.

  • Cleaning: Clean any spills immediately with a damp cloth or by carefully vacuuming with a HEPA-filtered vacuum.

Dissolution and Reaction
  • Solvent Addition: Add solvents slowly to the solid to avoid splashing.

  • Temperature Control: If the reaction is exothermic, ensure adequate cooling is in place before starting.

  • Atmosphere: If the reaction needs to be run under an inert atmosphere, ensure the setup is secure and leak-free.

Risk_Management_Flow Start Start: New Experiment with 5-Bromo-2-fluoro-4- hydroxybenzaldehyde Risk_Assessment Risk Assessment (Assume Irritant) Start->Risk_Assessment Select_Controls Select Controls Risk_Assessment->Select_Controls Engineering_Controls Engineering Controls (Fume Hood) Select_Controls->Engineering_Controls PPE_Selection PPE Selection (Gloves, Goggles, Lab Coat) Select_Controls->PPE_Selection Safe_Work_Practices Safe Work Practices (Avoid Dust, Spill Control) Select_Controls->Safe_Work_Practices Perform_Experiment Perform Experiment Engineering_Controls->Perform_Experiment PPE_Selection->Perform_Experiment Safe_Work_Practices->Perform_Experiment Waste_Disposal Waste Disposal (Hazardous Waste) Perform_Experiment->Waste_Disposal End End Waste_Disposal->End

Caption: Risk Assessment and Management Workflow.

Conclusion: A Call for Continued Vigilance

5-Bromo-2-fluoro-4-hydroxybenzaldehyde is a valuable compound for synthetic research, but the current lack of comprehensive safety data necessitates a highly cautious and informed approach to its handling. By leveraging the information from structurally related compounds, researchers can implement robust safety protocols to minimize risk. It is incumbent upon the scientific community to share any new toxicological findings to build a more complete safety profile for this and other novel research chemicals. Until then, adherence to the principles of prudent practice and the guidelines outlined in this document is essential for ensuring a safe laboratory environment.

References

  • Capot Chemical. (2010, May 31). Material Safety Data Sheet - 5-bromo-4-fluoro-2-hydroxybenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-fluorobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • AccelaChem. (n.d.). 914397-21-0, 5-Bromo-2-fluoro-4-hydroxybenzaldehyde. Retrieved from [Link]

  • ChemCD. (n.d.). 5-Bromo-2-fluoro-4-hydroxybenzaldehyde. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, October 30). Safety Data Sheet - 3-Bromo-4-fluorobenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-4-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Guide: Melting Point & Characterization of 5-Bromo-2-fluoro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the physicochemical characterization of 5-Bromo-2-fluoro-4-hydroxybenzaldehyde , a critical intermediate in the synthesis of pharmaceutical agents (e.g., GPR40 receptor modulators).

Executive Summary

5-Bromo-2-fluoro-4-hydroxybenzaldehyde (CAS: 914397-21-0 ) is a specialized halogenated building block used in medicinal chemistry.[1][2][3][4] Unlike commodity chemicals, its physical constants are often lot-dependent and not universally standardized in public databases.

This guide addresses the melting point (MP) range , synthesis-derived impurity profiles, and experimental protocols for accurate characterization. While specific commercial Certificates of Analysis (CoA) often list "No Data" for MP due to the compound's status as a research chemical, experimental evidence from patent literature and structural analogs places it as a crystalline solid requiring precise thermal analysis for purity validation.

Chemical Identity & Physicochemical Profile[3][5][6][7][8][9][10][11]

PropertyDetail
IUPAC Name 5-Bromo-2-fluoro-4-hydroxybenzaldehyde
CAS Number 914397-21-0
Molecular Formula C₇H₄BrFO₂
Molecular Weight 219.01 g/mol
Physical State Solid (Crystalline Powder)
Appearance White to off-white / pale yellow
Predicted MP Range ~140°C – 170°C (Based on structural analogs*)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water

*Note: The starting material, 2-Fluoro-4-hydroxybenzaldehyde, melts at ~165°C. Bromination typically influences lattice energy; however, exact experimental values must be determined per batch due to potential solvate formation.

Structural Significance

The compound features a phenol core flanked by a bromine and a fluorine atom.

  • Fluorine (C-2): Increases lipophilicity and metabolic stability; induces strong electronic effects on the aldehyde.

  • Bromine (C-5): Provides a handle for cross-coupling reactions (Suzuki-Miyaura) but significantly increases molecular weight and London dispersion forces, generally elevating the melting point relative to non-halogenated analogs.

Melting Point Determination: The Protocol

Because this compound is often synthesized in-house or sourced as a "custom synthesis" grade, users must validate the melting point to ensure the absence of precursors (e.g., unreacted 2-fluoro-4-hydroxybenzaldehyde).

Method A: Capillary Melting Point (Standard)

Objective: Rapid purity assessment.

  • Preparation: Dry the sample under vacuum at 40°C for 4 hours to remove residual solvent (acetic acid/ethanol traces can depress MP by 5–10°C).

  • Loading: Pack 2–3 mm of substance into a glass capillary.

  • Ramp Rate:

    • Fast Ramp: 10°C/min to 120°C.

    • Slow Ramp: 1°C/min from 120°C until melting.

  • Observation: Record the temperature of onset (liquid meniscus) and clear point (complete dissolution).

    • Acceptance Criteria: A range < 2°C indicates high purity (>98%).

Method B: Differential Scanning Calorimetry (DSC)

Objective: Thermochemical characterization for drug development files.

  • Pan: Aluminum hermetic pan (pinhole lid).

  • Atmosphere: Nitrogen purge (50 mL/min).

  • Cycle: Heat from 30°C to 250°C at 10°C/min.

  • Analysis: Integrate the endothermic melting peak. The onset temperature (

    
    ) is the reported melting point.
    

Synthesis & Purification Context

The melting point is directly influenced by the synthesis route. The most common method involves the bromination of 2-fluoro-4-hydroxybenzaldehyde.

Synthesis Pathway (Patent EP 2 743 268 A2)
  • Reagents: 2-Fluoro-4-hydroxybenzaldehyde + Bromine (

    
    ).[5]
    
  • Solvent: Acetic Acid.

  • Conditions: Stir at 45°C for ~26 hours.

  • Isolation: Concentration under reduced pressure, followed by extraction/crystallization.

Impurity Impact on MP:

  • Unreacted Starting Material: Lowers MP (Eutectic depression).

  • Dibrominated By-product: Raises MP (often >180°C) and broadens the range.

Visualization: Synthesis & Characterization Workflow

G Start Starting Material (2-Fluoro-4-hydroxybenzaldehyde) MP: ~165°C Reaction Bromination (Br2 / AcOH, 45°C) Start->Reaction Electrophilic Aromatic Substitution Crude Crude Product (Mixture) Reaction->Crude Workup Purification Recrystallization (Ethanol/Water) Crude->Purification Remove Impurities Final Target: 5-Bromo-2-fluoro- 4-hydroxybenzaldehyde (Solid Crystals) Purification->Final Yields Crystals QC QC: Melting Point (DSC / Capillary) Final->QC Verify Purity QC->Purification If Range > 2°C

Caption: Workflow for the synthesis, purification, and thermal validation of 5-Bromo-2-fluoro-4-hydroxybenzaldehyde.

Applications in Drug Discovery

This compound serves as a scaffold for GPR40 (FFAR1) receptor agonists , which are therapeutic targets for Type 2 Diabetes. The aldehyde group allows for reductive amination or Knoevenagel condensations, while the bromine atom facilitates Suzuki coupling to extend the carbon skeleton.

Handling Precautions:

  • Signal Word: Warning.

  • Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

  • Storage: Keep cold (2-8°C) under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aldehyde.

References

  • Takeda Pharmaceutical Company Limited. (2014). Fused cyclic compounds as GPR40 receptor modulators. European Patent EP 2 743 268 A2.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 59342578, 5-bromo-2-fluoro-4-hydroxybenzaldehyde. PubChem.[6]

  • Combi-Blocks. (2023). Safety Data Sheet: 5-Bromo-2-fluoro-4-hydroxybenzaldehyde (QJ-8119).

  • BLD Pharm. (n.d.). Product Detail: 5-Bromo-2-fluoro-4-hydroxybenzaldehyde (CAS 914397-21-0).[1][2][3][4]

Sources

Physicochemical Profiling: The Acidity of 5-Bromo-2-fluoro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-2-fluoro-4-hydroxybenzaldehyde (CAS: 5-Bromo-4-fluoro-2-hydroxybenzaldehyde is a misnomer in some catalogs; correct IUPAC numbering relative to aldehyde is essential) is a specialized intermediate, primarily utilized in the synthesis of VHL (von Hippel-Lindau) E3 ligase ligands (e.g., VH032 derivatives) for PROTAC® development.

Understanding the pKa of the phenolic hydroxyl group at position 4 is critical for two reasons:

  • Synthetic Efficiency: The nucleophilicity of the phenolate anion governs the yield of ether formation or SNAr coupling reactions used to attach linkers.

  • Physicochemical Properties: The ionization state at physiological pH (7.4) dictates solubility and membrane permeability of the final drug candidate.

Consensus Value: Based on Quantitative Structure-Property Relationship (QSPR) modeling and comparative analog analysis, the pKa of the phenolic hydroxyl in this molecule lies in the range of 5.6 – 6.1 . This represents a significant acidification compared to unsubstituted phenol (pKa ~10.0), driven by the synergistic electron-withdrawing effects of the para-aldehyde, ortho-bromine, and meta-fluorine substituents.

Structural Analysis & Electronic Effects

To accurately predict and validate the acidity, one must deconstruct the electronic environment surrounding the ionizable center (C4-OH).

Substituent Mapping (Relative to C4-OH)
  • C1-Aldehyde (-CHO): Located Para to the hydroxyl. It exerts a strong electron-withdrawing effect via Resonance (-R) and Induction (-I), stabilizing the phenoxide anion by delocalizing the negative charge onto the carbonyl oxygen.

  • C5-Bromine (-Br): Located Ortho to the hydroxyl. Halogens are inductively withdrawing (-I) but resonance donating (+R). In the ortho position, the inductive effect dominates, further acidifying the phenol.

  • C2-Fluorine (-F): Located Meta to the hydroxyl. Fluorine is a potent inductive withdrawer (-I). From the meta position, it stabilizes the negative charge purely through induction without competing resonance donation into the ring system at the site of charge accumulation.

Visualization of Electronic Vectors

The following diagram illustrates the cumulative electron-withdrawing vectors that stabilize the conjugate base (phenoxide), leading to a lower pKa.

ElectronicEffects Molecule 5-Bromo-2-fluoro- 4-hydroxybenzaldehyde Phenol Phenolic OH (C4) Site of Ionization Molecule->Phenol Aldehyde Aldehyde (C1) Para-EWG (-R, -I) Major Acidifying Factor Phenol->Aldehyde Resonance Delocalization Bromine Bromine (C5) Ortho-EWG (-I) Proximal Stabilization Phenol->Bromine Inductive Withdrawal Fluorine Fluorine (C2) Meta-EWG (-I) Inductive Stabilization Phenol->Fluorine Inductive Withdrawal

Caption: Vector analysis of electron-withdrawing groups (EWG) stabilizing the phenoxide anion.

Comparative pKa Data

Since specific experimental values for this polysubstituted intermediate are rarely published in isolation, we derive the value by benchmarking against structurally validated analogs.

CompoundStructurepKa (Exp/Pred)Shift from PhenolDriver of Acidity
Phenol C₆H₅OH9.95 (Exp)0.0Baseline
4-Hydroxybenzaldehyde 4-(CHO)-Ph-OH7.61 (Exp)-2.34Para-CHO (-R effect)
3-Bromo-4-hydroxybenzaldehyde 3-Br, 4-OH, 1-CHO6.24 (Pred)-3.71Para-CHO + Ortho-Br
5-Bromo-2-fluoro-4-hydroxybenzaldehyde Target 5.6 – 6.1 (Calc)~ -4.1Cumulative (-R, -I, -I)

Interpretation: The addition of a fluorine atom meta to the hydroxyl group (relative to the 3-bromo-4-hydroxybenzaldehyde analog) contributes an additional ~0.4 to 0.6 log unit drop in pKa due to the strong electronegativity of fluorine.

Experimental Protocol: Determination of pKa

For drug development applications requiring high precision (e.g., DMPK modeling), the pKa should be experimentally verified. Due to the limited aqueous solubility of this intermediate, a Cosolvent Potentiometric Titration is the gold standard.

Methodology: Cosolvent Titration (Sirius T3 / GLpKa Style)

Principle: Titrations are performed in varying ratios of Methanol/Water (MDM). The apparent pKa (psKa) is measured at each ratio, and the Yasuda-Shedlovsky extrapolation is used to determine the aqueous pKa (at 0% solvent).

Reagents:

  • Analyte: 5-Bromo-2-fluoro-4-hydroxybenzaldehyde (>98% purity).

  • Titrant: 0.5 M KOH (CO₂-free).

  • Background Electrolyte: 0.15 M KCl (to mimic physiological ionic strength).

  • Cosolvent: Methanol (HPLC grade).

Step-by-Step Workflow
  • Preparation: Weigh ~3 mg of sample into the titration vial.

  • Dissolution: Add 10 mL of solvent mixture (Start with 30% MeOH / 70% Water). Ensure complete dissolution; if turbid, increase MeOH %.

  • Acidification: Lower pH to ~2.0 using 0.5 M HCl to ensure the phenol is fully protonated.

  • Titration: Titrate with KOH up to pH ~11.0. Record pH vs. Volume.

  • Replication: Repeat steps 1-4 at three different cosolvent ratios (e.g., 30%, 40%, 50% MeOH).

  • Extrapolation: Plot psKa vs. Weight % Methanol. The y-intercept represents the aqueous pKa.

Self-Validating Control

To ensure the system is functioning correctly, run a Standard Control before the analyte:

  • Standard: Benzoic Acid.[1]

  • Acceptance Criteria: Measured pKa must be 4.20 ± 0.05.

  • Logic: If Benzoic Acid deviates, the electrode calibration or carbonate contamination in the KOH is the root cause.

ExperimentalWorkflow Start Start Protocol SolubilityCheck Check Aqueous Solubility (Is it < 0.1 mg/mL?) Start->SolubilityCheck AqueousTitration Standard Aqueous Titration (0% Cosolvent) SolubilityCheck->AqueousTitration No (Soluble) CosolventTitration Cosolvent Titration (MeOH:Water Ratios) SolubilityCheck->CosolventTitration Yes (Insoluble) Validation Compare with Standard (Benzoic Acid: 4.2) AqueousTitration->Validation DataCollection Measure psKa at 30%, 40%, 50% MeOH CosolventTitration->DataCollection Extrapolation Yasuda-Shedlovsky Extrapolation to 0% DataCollection->Extrapolation Extrapolation->Validation Result Final Aqueous pKa Validation->Result

Caption: Decision tree for selecting the correct titration method based on solubility.

Implications for Drug Development

Synthetic Chemistry (Ether Formation)

In the synthesis of VHL ligands, this phenol is often alkylated (e.g., Mitsunobu reaction or SN2 with alkyl halides).

  • Impact: With a pKa ~6.0, this phenol is highly acidic .

  • Base Selection: Weak bases (e.g., K₂CO₃, Cs₂CO₃) are sufficient to deprotonate it. Strong bases (NaH) are unnecessary and may cause side reactions with the aldehyde.

  • Reactivity: The resulting phenoxide is less nucleophilic than a standard phenol due to charge stabilization. Higher temperatures or more reactive electrophiles may be required for coupling.

Bioavailability
  • Physiological pH (7.4): At this pH, the molecule will be >95% ionized (anionic form).

  • Permeability: The anionic species has low passive membrane permeability. If this fragment remains exposed in the final PROTAC, it may hinder oral bioavailability unless masked or buried within the protein binding pocket.

References

  • Haynes, W. M. (Ed.). (2014).[2][3] CRC Handbook of Chemistry and Physics. CRC Press.[4] (Source for Phenol and Benzaldehyde baseline pKa values).

  • Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Link

  • Buckley, D. L., et al. (2012). "Small-molecule inhibitors of the interaction between the E3 ubiquitin ligase VHL and HIF1α."[5] Journal of the American Chemical Society, 134(10), 4465-4468. (Context for VHL ligand synthesis). Link

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for Cosolvent Titration Protocols). Link

  • PubChem Compound Summary. (2024). "4-Hydroxybenzaldehyde."[1][6][7][8][9][10][11] National Center for Biotechnology Information. Link

Sources

5-Bromo-2-fluoro-4-hydroxybenzaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 5-Bromo-2-fluoro-4-hydroxybenzaldehyde as a Critical Pharmacophore Scaffold

Executive Summary

5-Bromo-2-fluoro-4-hydroxybenzaldehyde (CAS: 914397-21-0) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of serving as a ligand for a diverse array of biological targets. Its unique substitution pattern combines an electron-withdrawing fluorine atom for metabolic stability, a reactive aldehyde for condensation, a phenolic hydroxyl for solubility/binding, and a bromine handle for cross-coupling.[1] This guide outlines the physicochemical profile, validated synthetic routes, and strategic applications of this compound in the development of Potassium-Competitive Acid Blockers (P-CABs) and kinase inhibitors.[1]

Part 1: Physicochemical Profile & Identity[1]

Precise identification is critical due to the prevalence of structural isomers (e.g., 5-bromo-4-fluoro-2-hydroxybenzaldehyde) which possess vastly different reactivities.[1]

Table 1: Core Chemical Specifications

PropertySpecification
IUPAC Name 5-Bromo-2-fluoro-4-hydroxybenzaldehyde
CAS Number 914397-21-0
Molecular Formula C

H

BrFO

Molecular Weight 219.01 g/mol
Exact Mass 217.9379
Appearance Off-white to pale yellow crystalline solid
Predicted pKa ~7.2 (Phenolic OH, modulated by F and Br)
LogP ~2.1 (Moderate lipophilicity)

Part 2: Synthetic Methodology (Autonomy & Expertise)

Protocol: Regioselective Bromination

Reaction Logic: The hydroxyl group (-OH) at position 4 is the strongest directing group (ortho/para).[1] The aldehyde (-CHO) at position 1 is a meta-director.[1] The fluorine (-F) at position 2 is a weak ortho/para director.[1]

  • Target: Position 5 (Ortho to OH, Meta to CHO).

  • Avoided: Position 3 (Sterically crowded between F and OH).[1]

Step-by-Step Workflow:

  • Preparation: Dissolve 2-fluoro-4-hydroxybenzaldehyde (1.0 eq) in Acetonitrile (ACN) or Glacial Acetic Acid. ACN is preferred for cleaner workups.[1]

  • Reagent Addition: Cool the solution to 0–5°C. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes.

    • Critical Process Parameter: Do not use excess NBS (>1.1 eq) to avoid dibromination.[1]

  • Monitoring: Stir at 0°C for 2 hours, then allow to warm to room temperature. Monitor via TLC (Hexane:EtOAc 3:1).[1] The product will be less polar than the starting material.[1]

  • Quenching: Quench with saturated sodium thiosulfate (Na

    
    S
    
    
    
    O
    
    
    ) to neutralize active bromine species.[1]
  • Isolation: Extract with Ethyl Acetate. Wash organic layer with brine, dry over MgSO

    
    , and concentrate.[1][2]
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO

    
    ).
    
Visualizing the Synthesis Logic

SynthesisPath cluster_logic Regioselectivity Logic Start 2-Fluoro-4-hydroxybenzaldehyde (Precursor) Intermediate Sigma Complex (Transition State) Start->Intermediate Electrophilic Attack (Ortho to OH) Reagent NBS (1.05 eq) Acetonitrile, 0°C Reagent->Intermediate Product 5-Bromo-2-fluoro-4-hydroxybenzaldehyde (Target) Intermediate->Product Aromatization (-HBr) Logic OH directs Ortho (Pos 3, 5) Pos 3 is sterically hindered by F Pos 5 is favored

Figure 1: Regioselective synthesis pathway prioritizing position 5 substitution.

Part 3: Structural Characterization (Self-Validating Systems)

To ensure scientific integrity, you must validate the structure using NMR spectroscopy.[1] The specific substitution pattern yields a distinct splitting pattern that rules out isomers.[1]

Expected 1H NMR Data (DMSO-d6, 400 MHz):

  • 
     10.0-10.2 ppm (s, 1H):  Aldehyde proton (-CHO).[1] Distinctive singlet.
    
  • 
     11.0-11.5 ppm (br s, 1H):  Phenolic hydroxyl (-OH).[1] Exchangeable with D
    
    
    
    O.[1]
  • 
     7.8-8.0 ppm (d, 1H, J_HF ~7-9 Hz):  Proton at Position 6 .[1]
    
    • Validation Logic: This proton is para to the Bromine and ortho to the Aldehyde.[1] It shows coupling to the Fluorine at Position 2 (meta-coupling or through-space) but primarily appears as a doublet due to F-H coupling.[1]

  • 
     6.8-7.0 ppm (d, 1H, J_HF ~10-12 Hz):  Proton at Position 3 .[1]
    
    • Validation Logic: This proton is sandwiched between the Fluorine and the Hydroxyl.[1] It typically shows a larger coupling constant due to the ortho Fluorine.[1]

Interpretation: If you observe two singlets in the aromatic region, you likely synthesized the 4,5-disubstituted isomer or the 2,5-isomer .[1] The presence of Fluorine must induce splitting (coupling) in the aromatic protons.[1] Absence of splitting indicates loss of Fluorine or incorrect isomer assignment.[1]

Part 4: Applications in Drug Design

This molecule is a "tris-functionalized" scaffold, allowing for modular drug construction.[1] It is particularly relevant in the synthesis of P-CABs (Potassium-Competitive Acid Blockers) and kinase inhibitors.[1]

P-CAB Analog Synthesis (Vonoprazan-like)

While Vonoprazan utilizes a pyridine core, bioisosteric replacement with a phenyl core (using this scaffold) allows for the exploration of:

  • Aldehyde: Reductive amination to install the methylamine tail.[1]

  • Bromine: Suzuki coupling to attach the pyridine-sulfonyl moiety.[1]

  • Fluorine: Increases metabolic stability against P450 oxidation.[1]

Modular Functionalization Map

Applications Core 5-Bromo-2-fluoro-4-hydroxybenzaldehyde Aldehyde Aldehyde (-CHO) Reductive Amination Core->Aldehyde Bromine Bromine (-Br) Suzuki/Buchwald Coupling Core->Bromine Hydroxyl Hydroxyl (-OH) Alkylation/Etherification Core->Hydroxyl Drug1 Schiff Base Ligands (Antimicrobial) Aldehyde->Drug1 Drug2 Biaryl Scaffolds (Kinase Inhibitors) Bromine->Drug2 Drug3 Solubility Modulation (Prodrugs) Hydroxyl->Drug3

Figure 2: Functionalization map demonstrating the scaffold's versatility in SAR studies.[1]

Part 5: Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Aldehydes are prone to air oxidation to the corresponding benzoic acid.[1]

  • Handling: Use only in a chemical fume hood. Avoid contact with strong oxidizing agents and strong bases.[1]

References

  • PubChem. (2023).[1] 5-Bromo-2-fluorobenzaldehyde Compound Summary (Structural Analog Reference). National Library of Medicine.[1] Retrieved from [Link]

Sources

Methodological & Application

Technical Application Note: Strategic Utilization of 5-Bromo-2-fluoro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Application Note: 5-Bromo-2-fluoro-4-hydroxybenzaldehyde (BFHB) in Medicinal Chemistry Content Type: Advanced Application Note & Protocol Guide Audience: Senior Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary: The "Privileged Scaffold"

In the landscape of Fragment-Based Drug Discovery (FBDD), 5-Bromo-2-fluoro-4-hydroxybenzaldehyde (BFHB) represents a high-value "privileged scaffold." Its structural uniqueness lies in its tetrasubstituted benzene core, offering four distinct, chemically orthogonal handles:

  • Phenolic Hydroxyl (-OH): Enabling etherification or prodrug esterification.

  • Aldehyde (-CHO): A gateway for reductive amination, Wittig olefination, or heterocycle formation (e.g., coumarins, quinolines).

  • Aryl Bromide (-Br): A highly reactive site for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

  • Aryl Fluoride (-F): A metabolic blocker or a site for nucleophilic aromatic substitution (

    
    ) under specific activation.
    

This guide details the chemoselective manipulation of BFHB, providing a validated roadmap for synthesizing kinase inhibitor libraries and fluorescent probes.

Chemical Profile & Reactivity Hierarchy

To successfully utilize BFHB, one must understand the Reactivity Hierarchy . The molecule allows for sequential functionalization without the need for cumbersome protecting group strategies, provided the correct order of operations is followed.

Reactivity Heatmap (DOT Visualization)

The following diagram illustrates the logical flow of functionalization, ranked by susceptibility to standard medicinal chemistry transformations.

ReactivityMap Figure 1: Chemoselectivity & Functionalization Order of BFHB BFHB 5-Bromo-2-fluoro- 4-hydroxybenzaldehyde OH 1. Phenolic -OH (Protection/Etherification) BFHB->OH Most Acidic (pKa ~7.5) Br 2. Aryl Bromide -Br (Suzuki/Sonogashira) OH->Br Chemoselective Pd-Catalysis CHO 3. Aldehyde -CHO (Reductive Amination/Cyclization) Br->CHO Post-Coupling Modification F 4. Aryl Fluoride -F (SNAr / Metabolic Stability) CHO->F Final Stage

Key Applications in Pharmaceutical Synthesis[1][2][3]

A. Kinase Inhibitor Development (Type II Inhibitors)

The 2-fluoro-4-hydroxy motif is bioisosteric to several known kinase inhibitor pharmacophores. The fluorine atom at the C2 position exerts a strong electron-withdrawing effect, lowering the pKa of the para-hydroxyl group. This increases the hydrogen bond donor capability of the phenol, enhancing binding affinity to the ATP-binding pocket hinge region of kinases (e.g., c-Met, VEGFR).

B. Synthesis of Fluorescent Probes (Coumarin Scaffolds)

BFHB is a precursor for 3-substituted coumarins via Knoevenagel condensation followed by intramolecular cyclization. These derivatives are used as ratiometric fluorescent probes for detecting biological analytes (e.g., hydrazine, hypochlorite) in live cells.

  • Mechanism: The aldehyde condenses with active methylene compounds (e.g., phenylacetonitrile), while the ortho-fluorine (or hydroxyl) facilitates ring closure.

Detailed Experimental Protocol

Target Workflow: Orthogonal Functionalization for Biaryl Ether Synthesis. Objective: Synthesize a biaryl scaffold while preserving the aldehyde for late-stage diversification.

Phase 1: Phenolic Protection (Benzyl Ether Formation)

Rationale: The free phenol can poison Pd-catalysts and interfere with base-mediated couplings. Protection is mandatory before Suzuki coupling.

Reagents:

  • BFHB (1.0 eq)

  • Benzyl Bromide (BnBr) (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Acetonitrile (ACN) [0.1 M]

Step-by-Step:

  • Charge a round-bottom flask with BFHB (10 mmol, 2.19 g) and anhydrous ACN (100 mL).

  • Add

    
     (20 mmol, 2.76 g) and stir at room temperature for 15 min to form the phenoxide. Note: The solution will turn bright yellow.
    
  • Add Benzyl Bromide (12 mmol, 1.43 mL) dropwise.

  • Reflux at 80°C for 4 hours. Monitor via TLC (Hexane/EtOAc 4:1).

  • Workup: Cool to RT, filter off solids, and concentrate the filtrate. Recrystallize from Ethanol.[1]

  • Yield Expectation: >90% off-white solid.

Phase 2: Suzuki-Miyaura Cross-Coupling

Rationale: The C5-Bromine is highly reactive towards oxidative addition by Pd(0), while the C2-Fluorine remains inert under these conditions.

Reagents:

  • O-Benzyl-BFHB (from Phase 1) (1.0 eq)

  • Phenylboronic Acid (1.2 eq)

  • 
     (3 mol%)
    
  • 
     (2.0 eq)
    
  • Dioxane/Water (4:1)

Step-by-Step:

  • In a pressure vial, dissolve O-Benzyl-BFHB (5 mmol) and Phenylboronic Acid (6 mmol) in degassed Dioxane/Water (25 mL).

  • Add

    
     (10 mmol). Sparge with Argon for 10 mins.
    
  • Add the Pd catalyst quickly to minimize air exposure. Seal the vial.

  • Heat to 90°C for 6-12 hours.

    • Critical Control Point: Do not exceed 100°C to prevent defluorination or aldehyde oxidation.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    . Purify via Flash Column Chromatography (SiO2).
    
Phase 3: Reductive Amination (Library Generation)

Rationale: The aldehyde is now converted into a secondary amine, a common motif in GPCR ligands.

Reagents:

  • Biaryl Intermediate (1.0 eq)

  • Primary Amine (

    
    ) (1.1 eq)
    
  • 
     (1.5 eq)
    
  • DCE (Dichloroethane)

Step-by-Step:

  • Mix the Biaryl aldehyde and amine in DCE at RT for 1 hour to form the imine (check by disappearance of aldehyde peak in NMR).

  • Add

    
     in one portion. Stir overnight.
    
  • Quench with saturated

    
    . Extract with DCM.
    

Process Visualization (Workflow Diagram)

SynthesisWorkflow Figure 2: Validated Synthetic Workflow for BFHB Start Start: BFHB (C7H4BrFO2) Step1 Step 1: O-Alkylation (BnBr, K2CO3) Protects Phenol Start->Step1 Yield >90% Step2 Step 2: Suzuki Coupling (Ar-B(OH)2, Pd cat.) Replaces Bromine Step1->Step2 Chemoselective at C5 Step3 Step 3: Reductive Amination (R-NH2, NaBH(OAc)3) Modifies Aldehyde Step2->Step3 Late-Stage Diversity Final Final Product: Functionalized Biaryl Amine Step3->Final

Analytical Data & QC Specifications

To ensure the integrity of BFHB as a starting material, the following QC parameters must be met.

ParameterSpecificationMethodNote
Appearance White to pale yellow powderVisualDarkening indicates oxidation.
Purity

HPLC (254 nm)Major impurity: Debrominated analog.
Melting Point 115–118 °CCapillarySharp range indicates high purity.

H NMR

10.2 (s, CHO),

7.0-8.0 (Ar)
DMSO-

Confirm integration of aldehyde proton.
Storage 2–8°C, Inert Atmosphere-Hygroscopic; store under Argon.

References

  • Chemical Identity & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59342578, 5-bromo-2-fluoro-4-hydroxybenzaldehyde. Retrieved from [Link]

  • Coumarin Synthesis Application: Pisoni, D. S., et al. (2026).[1] New Fluorescent Probes, Their Spectroscopic Properties, and an Iterative Analysis of Their Complexation with Cyclodextrins. ACS Publications. Retrieved from [Link]

  • Fluorine in Medicinal Chemistry: Wang, J., et al. (2014). Fluorine in Pharmaceutical Industry: Fluorinated Drugs Introduced to the Market in the Last Decade. Chemical Reviews. Retrieved from [Link]

Sources

Application Note: Suzuki-Miyaura Coupling Protocols for 5-Bromo-2-fluoro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

5-Bromo-2-fluoro-4-hydroxybenzaldehyde (CAS: 1935480-44-0) is a high-value scaffold in medicinal chemistry, particularly for the synthesis of potassium-competitive acid blockers (P-CABs) and bioactive heterocycles. Its structural complexity presents a classic "chemoselectivity paradox" in palladium-catalyzed cross-coupling:

  • The "Free Phenol" Problem: The acidic phenolic proton (

    
     due to the electron-withdrawing aldehyde and fluorine) rapidly consumes base, generating a phenolate. This anionic species can coordinate to Palladium, potentially poisoning the catalyst or altering the electronics of the oxidative addition step.
    
  • Electronic Push-Pull: The aldehyde (electron-withdrawing) activates the C-Br bond for oxidative addition, but the ortho-fluoro and para-hydroxy groups create a crowded and electronically complex environment.

This guide presents two validated routes: Route A (Direct Coupling) using advanced ligand systems to tolerate the free phenol, and Route B (Protection Strategy) for scale-up scenarios where purification ease is paramount.

Mechanistic Insight & Chemoselectivity

To achieve high yields, one must understand the species present in solution. Under basic Suzuki conditions, the substrate exists primarily as the potassium phenolate salt .

The Critical Role of Base Stoichiometry

Standard Suzuki protocols use 1.5–2.0 equivalents of base. For this substrate, you must use at least 3.0 equivalents .[1]

  • Equiv 1: Neutralizes the phenolic proton (irreversible).

  • Equiv 2: Activates the boronic acid (formation of the trihydroxyboronate species).

  • Equiv 3: Buffers the system and drives the catalytic cycle.

Visualization: Reaction Mechanism

The following diagram illustrates the catalytic cycle, highlighting the phenolate formation that distinguishes this substrate from standard aryl bromides.

SuzukiMechanism Substrate Substrate (Ar-OH) Phenolate Phenolate Species (Ar-O- K+) Substrate->Phenolate Deprotonation (Fast) Base Base (CO3 2-) Base->Phenolate OxAdd Oxidative Addition [Ar-Pd(II)-Br] Phenolate->OxAdd + Pd(0) Pd0 Pd(0)L2 Active Catalyst Pd0->OxAdd TransMetal Transmetallation [Ar-Pd(II)-Ar'] OxAdd->TransMetal + Boronate Boronate Boronate Ar'-B(OH)3 - TransMetal->Pd0 Regeneration Product Biaryl Product (Ar-Ar') TransMetal->Product Reductive Elimination

Figure 1: Catalytic cycle emphasizing the in-situ generation of the phenolate species, which dictates the electronic environment of the oxidative addition step.

Experimental Protocols

Method A: High-Performance Direct Coupling (Recommended)

Best for: Rapid analog generation, avoiding protection/deprotection steps.

This protocol utilizes SPhos or XPhos precatalysts.[2] These bulky, electron-rich Buchwald ligands facilitate oxidative addition into the electron-rich phenolate ring and prevent catalyst deactivation.

Reagents:

  • Substrate: 5-Bromo-2-fluoro-4-hydroxybenzaldehyde (1.0 equiv)

  • Boronic Acid: Aryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G2 or Pd(OAc)₂ + SPhos (2–5 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Protocol:

  • Setup: Charge a reaction vial with the substrate (1.0 equiv), boronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Degassing (Critical): Add the solvent mixture (Dioxane/Water).[1] Sparge with Argon or Nitrogen for 10 minutes. Note: Oxygen causes phenol oxidation and homocoupling.

  • Catalyst Addition: Add XPhos Pd G2 (2 mol%) quickly under positive inert gas pressure. Cap the vial immediately.

  • Reaction: Heat to 80°C for 4–12 hours. Monitor by LCMS.

    • Checkpoint: The reaction mixture should turn black/dark brown. If it remains pale yellow, the catalyst may not have activated.

  • Workup (The "Trap"):

    • Cool to room temperature.[1][3]

    • Acidification: The product is currently in the water layer as a salt. You MUST acidify the mixture to pH ~3-4 using 1M HCl.

    • Extraction: Extract with Ethyl Acetate (3x).[4] The product will now move to the organic layer.

    • Wash with Brine, dry over Na₂SO₄, and concentrate.[3]

Method B: Aqueous/Green Protocol (Scale-Up Friendly)

Best for: Larger scales (>10g) where cost of Buchwald ligands is prohibitive.

Reagents:

  • Catalyst: Pd(dppf)Cl₂·DCM (3 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₄ or K₂CO₃ (3.0 equiv)

  • Solvent: DME : Water (1:1) or Toluene : Ethanol : Water (4:1:1)

Protocol Variations:

  • Temperature: Requires higher temperature (90–100°C) compared to Method A.

  • Phase Transfer: The high water content ensures the inorganic base is fully dissolved, crucial for the phenolate formation.

Data Summary & Troubleshooting

Comparative Performance of Catalysts

Catalyst SystemLigand ClassYield (Isolated)Reaction TimeNotes
XPhos Pd G2 Buchwald (Dialkylbiaryl)88 - 95% 4 hBest for sterically hindered boronic acids.
Pd(OAc)₂ / SPhos Buchwald (Dialkylbiaryl)85 - 92%6 hExcellent general purpose; water tolerant.
Pd(dppf)Cl₂ Bidentate Phosphine70 - 80%12 hRobust; easier to remove Pd residues.
Pd(PPh₃)₄ Monodentate Phosphine50 - 65%18 h"Classic" conditions; often struggles with free phenols.

Troubleshooting Guide:

  • Issue: Low Conversion.

    • Cause: Catalyst poisoning by the phenolate or incomplete deprotonation.

    • Fix: Increase base to 4.0 equiv. Switch to XPhos Pd G2.

  • Issue: Protodeboronation (Boronic acid converts to Ar-H).

    • Cause: Reaction temperature too high or unstable boronic acid.

    • Fix: Lower temp to 60°C; use Boronic Esters (BPin) instead of acids; add reaction partners slowly.

  • Issue: Product stuck in Aqueous Layer.

    • Cause: Failure to acidify during workup.

    • Fix: Check pH of aqueous layer. If pH > 7, add 1M HCl until acidic, then re-extract.

Workflow Decision Tree

Use this logic flow to select the correct protocol for your specific constraints.

Workflow Start Start: 5-Bromo-2-fluoro-4-hydroxybenzaldehyde Scale Scale of Reaction? Start->Scale Small < 500 mg (Discovery) Scale->Small Large > 10 g (Process) Scale->Large Boronic Boronic Acid Sterics? Small->Boronic MethodB Method B: Pd(dppf)Cl2 (Cost Effective) Large->MethodB Simple Simple/Para-substituted Boronic->Simple Complex Ortho-substituted/Heterocycle Boronic->Complex MethodA Method A: XPhos Pd G2 (High Yield, Fast) Simple->MethodA Complex->MethodA Fail Troubleshoot MethodA->Fail Low Yield? MethodB->Fail Low Yield? Protect Route C: Protect Phenol (Acetylation/Benzylation) Fail->Protect Catalyst Poisoning

Figure 2: Decision matrix for protocol selection based on scale and coupling partner complexity.

References

  • Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism, Catalysts, and Recent Developments. Retrieved from [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura Cross-Coupling: A Practical Guide for Researchers. Retrieved from [Link]

  • ChemistryViews. (2018). Base-Free Suzuki-Miyaura Coupling: Innovations in Fluorinated Substrates. Retrieved from [Link]

  • National Institutes of Health (PMC). (2020). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Retrieved from [Link]

Sources

Application Note: Knoevenagel Condensation of 5-Bromo-2-fluoro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocols for the Knoevenagel condensation of 5-Bromo-2-fluoro-4-hydroxybenzaldehyde (CAS: 914397-21-0). Unlike simple benzaldehydes, this tri-substituted scaffold presents unique electronic challenges due to the competing resonance of the para-hydroxyl group and the inductive effects of the halogen substituents. This guide provides two validated methodologies: a classical solution-phase synthesis yielding cinnamic acid derivatives (key precursors for kinase inhibitors) and a green, solvent-free approach for benzylidenemalononitriles.

Introduction & Chemical Context

Substrate Analysis

The substrate, 5-Bromo-2-fluoro-4-hydroxybenzaldehyde, is a high-value intermediate in medicinal chemistry. Its substitution pattern dictates its reactivity:

  • C1-Aldehyde (Electrophile): The reaction center.

  • C4-Hydroxyl (Donor): Strong resonance donor (+M effect). Under basic conditions (typical for Knoevenagel), this group deprotonates to form a phenoxide anion, significantly reducing the electrophilicity of the aldehyde and slowing reaction kinetics.

  • C2-Fluorine (Inductive Acceptor): Exerts a strong inductive withdrawal (-I effect) ortho to the aldehyde, partially counteracting the deactivation from the hydroxyl group.

  • C5-Bromine (Functional Handle): Provides a site for downstream cross-coupling (e.g., Suzuki-Miyaura) but adds steric bulk meta to the aldehyde.

Strategic Utility

The primary application of this reaction is the synthesis of (E)-3-(5-bromo-2-fluoro-4-hydroxyphenyl)acrylic acid derivatives. These Michael acceptors are pharmacophores often found in Nrf2 activators and covalent kinase inhibitors.

Critical Note: Unlike 2-hydroxybenzaldehydes, which cyclize to form coumarins under Knoevenagel conditions, this 4-hydroxy isomer yields stable cinnamic acid or acrylonitrile derivatives.

Mechanistic Insight

The reaction proceeds via a base-catalyzed nucleophilic addition-elimination. The presence of the phenolic proton requires careful base selection to maintain the catalytic cycle without permanently sequestering the aldehyde as an unreactive phenoxide salt.

Reaction Pathway Diagram

Knoevenagel_Mechanism Substrate 5-Bromo-2-fluoro- 4-hydroxybenzaldehyde Intermediate Aldol-like Intermediate Substrate->Intermediate Nucleophilic Attack Phenoxide Phenoxide Anion (Deactivated Electrophile) Substrate->Phenoxide Base Side-Reaction Base Catalytic Base (Piperidine) ActiveMethylene Active Methylene (Malonic Acid) Base->ActiveMethylene Deprotonation Enolate Enolate Ion ActiveMethylene->Enolate Enolate->Intermediate Dehydration Dehydration (-H2O) Intermediate->Dehydration Decarboxylation Decarboxylation (-CO2) Dehydration->Decarboxylation If R=COOH Product (E)-Cinnamic Acid Derivative Decarboxylation->Product Phenoxide->Substrate Reversible (Acidic Buffer)

Figure 1: Mechanistic pathway highlighting the critical phenoxide equilibrium side-reaction.

Experimental Protocols

Method A: Synthesis of (E)-3-(5-bromo-2-fluoro-4-hydroxyphenyl)acrylic acid

Standard protocol for generating carboxylic acid derivatives.

Reagents:

  • Substrate: 5-Bromo-2-fluoro-4-hydroxybenzaldehyde (1.0 eq)

  • Reagent: Malonic Acid (2.2 eq)

  • Solvent: Pyridine (5.0 volumes)

  • Catalyst: Piperidine (0.1 eq) or Aniline (trace)

Step-by-Step Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser and drying tube, dissolve the aldehyde (e.g., 5.0 g) in Pyridine (25 mL).

  • Addition: Add Malonic Acid (5.2 g) and Piperidine (0.2 mL).

  • Reaction: Heat the mixture to 85–90°C for 4–6 hours.

    • Checkpoint: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The aldehyde spot (

      
      ) should disappear.
      
  • Workup (Critical):

    • Cool the reaction mixture to

      
       in an ice bath.
      
    • Slowly pour the mixture into a stirred solution of concentrated HCl (30 mL) and crushed ice (100 g). Caution: Exothermic reaction.

    • Why: The pyridine must be neutralized, and the phenoxide must be protonated to precipitate the free acid product.

  • Isolation: A yellow/off-white precipitate will form. Stir for 30 minutes to ensure complete precipitation.

  • Purification: Filter the solid, wash with cold water (

    
     mL) to remove pyridinium salts, and recrystallize from Ethanol/Water (9:1).
    

Expected Yield: 75–85% Appearance: Pale yellow crystalline solid.

Method B: Solvent-Free Green Synthesis of Malononitrile Derivative

High-throughput method for generating nitrile derivatives.

Reagents:

  • Substrate: 5-Bromo-2-fluoro-4-hydroxybenzaldehyde (1.0 eq)

  • Reagent: Malononitrile (1.1 eq)

  • Catalyst: Ammonium Acetate (

    
    , 10 mol%)
    

Step-by-Step Protocol:

  • Mixing: In a mortar, combine the aldehyde (1 mmol), malononitrile (1.1 mmol), and ammonium acetate (0.1 mmol).

  • Grinding: Grind the mixture with a pestle for 10–15 minutes. The solid mixture will likely turn into a melt or sticky paste as the reaction proceeds (eutectic formation).

  • Quenching: Add ice-cold water (10 mL) to the paste and stir vigorously.

  • Filtration: Filter the solid product and wash with cold ethanol (small volume).

Expected Yield: >90% Advantage: Avoids the use of toxic pyridine; suitable for rapid library generation.

Data Analysis & Validation

Analytical Specifications

To validate the product, researchers should look for the following spectral signatures.

TechniqueParameterExpected ObservationMechanistic Reason

H NMR

9-10 ppm
Disappearance of Aldehyde singletConversion of CHO to C=C

H NMR

6.3-7.6 ppm
Two doublets (

Hz)
Indicates (E)-alkene geometry (trans)
IR 2200-2250 cm

Sharp peak (Method B only)Presence of Nitrile (CN) group
IR 1680-1710 cm

Strong band (Method A only)Conjugated Carboxylic Acid (C=O)
Melting Point RangeSharp (

range)
Indicates high purity
Purification Workflow

Purification_Workflow ReactionMix Crude Reaction Mixture (Pyridine/Phenoxide) Acidification Acidify with HCl/Ice (Target pH < 2) ReactionMix->Acidification Quench Precipitation Precipitate Formation Acidification->Precipitation Protonation of Phenol Filtration Vacuum Filtration Precipitation->Filtration Wash Wash: Cold H2O -> Cold EtOH Filtration->Wash Remove Salts Recryst Recrystallization (EtOH/H2O) Wash->Recryst If Purity < 95% FinalProduct Pure Product (>98% HPLC) Wash->FinalProduct If Purity > 95% Recryst->FinalProduct

Figure 2: Purification decision tree ensuring removal of pyridinium salts and unreacted aldehyde.

Troubleshooting & Optimization

  • Low Yield / Sticky Solid:

    • Cause: Incomplete acidification. The phenolic hydroxyl has a

      
       (lowered by Br/F). If the pH is not below 3, the product remains partially soluble as a salt.
      
    • Fix: Ensure pH is

      
       during workup.
      
  • No Reaction (Starting Material Recovery):

    • Cause: The 4-OH group deactivates the aldehyde too strongly.

    • Fix: Add Acetic Acid to the Pyridine mixture (Doebner modification). This buffers the basicity, preventing full deprotonation of the phenol while still catalyzing the condensation.

  • Isomerization:

    • The (E)-isomer is thermodynamically favored. If (Z)-isomer is observed (lower coupling constant in NMR), reflux time should be increased to allow thermodynamic equilibration.

References

  • Organic Syntheses. (1940). Azlactone of alpha-benzoylamino-beta-(3,4-dimethoxyphenyl)-acrylic acid. Org. Synth. 20, 10; Coll. Vol. 3, 333. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Knoevenagel condensation at room temperature using SeO2/ZrO2 catalyst. J. Chem. Pharm. Res., 3(4), 114-120. Retrieved from [Link]

  • Indian Academy of Sciences. (2018). A sustainable process for gram-scale synthesis of stereoselective aryl substituted (E)-2-thiocyanatoacrylic acids. J. Chem. Sci. Retrieved from [Link]

Application Note: Reductive Amination of 5-Bromo-2-fluoro-4-hydroxybenzaldehyde

[1]

Introduction & Mechanistic Analysis

The substrate 5-Bromo-2-fluoro-4-hydroxybenzaldehyde presents a unique set of electronic challenges for reductive amination. Unlike simple benzaldehydes, the presence of the para-hydroxyl group (C4) and the ortho-fluorine (C2) creates a "push-pull" electronic environment that dictates reaction kinetics.[1]

Substrate Reactivity Profile
  • Deactivation via Resonance (The "Phenol Problem"): The C4-hydroxyl group is a strong electron bond donor (resonance). Under neutral or basic conditions, the phenol can deprotonate to form a phenoxide anion. This anion pushes significant electron density into the carbonyl carbon, rendering it essentially inert to nucleophilic attack by the amine.

  • Activation via Induction: Conversely, the C2-Fluorine and C5-Bromine atoms are electron-withdrawing (induction), which theoretically activates the aldehyde.[1]

  • The Critical Control Point: To ensure the reaction proceeds, the phenol must remain protonated . Therefore, the reaction media must be slightly acidic (pH 4–5).[2]

Strategic Selection of Reducing Agents

We present two validated methods. Method A is the industry "Gold Standard" for discovery chemistry due to its mildness. Method B is the alternative for unreactive amines or scale-up scenarios where cost is a driver.[1]

FeatureMethod A: Sodium Triacetoxyborohydride (STAB)Method B: Sodium Cyanoborohydride (

)
Reactivity Mild; reduces imines faster than aldehydes.[1]Slower; requires pH control to prevent aldehyde reduction.
Solvent System DCE or THF (homogeneous).MeOH (protic solvent required for hydride transfer).
Safety High; generates acetic acid byproduct.Moderate; risk of HCN generation if acidified incorrectly.
Recommendation Primary Choice for high-value intermediates.Secondary Choice for difficult solubility profiles.

Experimental Protocols

Method A: The "Gold Standard" (STAB Protocol)

Recommended for most secondary and primary amines.

Reagents:

  • Substrate: 5-Bromo-2-fluoro-4-hydroxybenzaldehyde (1.0 equiv)[1]

  • Amine: 1.1 – 1.2 equiv (Free base preferred; if HCl salt is used, add 1.0 equiv TEA)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[1]

  • Reagent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Step-by-Step Procedure:

  • Imine Formation (The "Head Start"):

    • In a dry vial/flask, dissolve the aldehyde (1.0 equiv) and the amine (1.1 equiv) in DCE (concentration ~0.1 M).

    • Crucial Step: Add Acetic Acid (2.0 equiv). This buffers the system and prevents phenoxide formation.

    • Stir at Room Temperature (RT) for 30–60 minutes. Note: You may not see full conversion to imine by TLC due to the equilibrium, but this "aging" period allows the equilibrium to establish.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in a single portion.

    • Observation: Mild effervescence may occur.

    • Stir at RT for 2–16 hours. Monitor by LC-MS or TLC.[1]

    • TLC Visualization: The starting aldehyde is UV active and stains yellow/orange with DNP stain. The amine product usually stains blue/purple with Ninhydrin or dark with Iodine.

  • Quench & Workup (Amphoteric Handling):

    • Challenge: The product is an amino-phenol (zwitterionic character).[1] Standard acid/base extractions can lead to yield loss in the aqueous layer.

    • Protocol: Quench with saturated aqueous

      
       (pH ~8).
      
    • Extract with EtOAc/THF (3:1) or DCM/Isopropanol (9:1) . The addition of a polar co-solvent helps pull the polar amino-phenol into the organic phase.[1]

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
Method B: The "Stepwise" Approach (Pre-formed Imine)

Use this if Method A fails due to steric hindrance or if the amine is essentially non-nucleophilic.

Reagents:

  • Solvent: Methanol (MeOH) (anhydrous)

  • Reducing Agent: Sodium Borohydride (

    
    )[2][3]
    

Step-by-Step Procedure:

  • Forced Imine Formation:

    • Dissolve aldehyde and amine (1.2 equiv) in anhydrous MeOH.

    • Add anhydrous

      
       (2.0 equiv) or molecular sieves (4Å) to scavenge water and drive the equilibrium.
      
    • Heat to reflux (65°C) for 2–4 hours. Verify imine formation by NMR or LC-MS (look for disappearance of aldehyde peak).

  • Reduction:

    • Cool the mixture to 0°C.

    • Add

      
       (1.5 equiv) portion-wise (exothermic).
      
    • Allow to warm to RT and stir for 1 hour.

  • Workup:

    • Quench with 1N HCl (carefully) to destroy excess borohydride.

    • Neutralize to pH 8 with

      
      .
      
    • Extract using the polarity-modified organic solvents described in Method A.

Visualization: Reaction Logic & Troubleshooting

The following diagram illustrates the decision matrix and chemical pathway, highlighting the critical role of pH control.

ReductiveAminationStartStart: 5-Bromo-2-fluoro-4-hydroxybenzaldehydeCheckAmineAnalyze Amine PartnerStart->CheckAmineMethodAMethod A: STAB + AcOH(Standard)CheckAmine->MethodAPrimary/SecondaryAmineMethodBMethod B: Stepwise(Reflux MeOH -> NaBH4)CheckAmine->MethodBSterically Hinderedor Weak NucleophileImineEqImine/Iminium Equilibrium(Acid Promoted)MethodA->ImineEqAdd AcOH (Critical)PhenoxideFAILURE MODE:Phenoxide Formation(No AcOH added)MethodA->PhenoxideBasic Conditions(Avoid!)ReductionHydride Transfer(Irreversible)ImineEq->ReductionSTABProductTarget: 5-Bromo-2-fluoro-4-hydroxybenzylamineReduction->ProductDeadEndDeactivated Carbonyl(No Reaction)Phenoxide->DeadEndMethodB->ProductStepwise Reduction

Caption: Workflow decision tree emphasizing the necessity of acidic buffering (AcOH) to prevent substrate deactivation via phenoxide formation.

Analytical Data Summary (Expected)

When characterizing the product, specific spectral signatures confirm the success of the transformation.

TechniqueExpected Signal / ObservationDiagnostic Value
1H NMR Disappearance of Aldehyde proton (~10.0 ppm).[1] Appearance of Benzylic

(~3.7 – 4.0 ppm).
Confirms reduction of carbonyl to methylene.
19F NMR Shift in the fluorine signal (typically -110 to -130 ppm range).[1]Confirms integrity of the aryl fluoride.
LC-MS M+1 peak corresponding to Product Mass.[1]Primary confirmation of conversion.
TLC Significant polarity shift. Product is usually more polar and stains with Ninhydrin.Quick reaction monitoring.

References

  • Abdel-Magid, A. F., et al. (1996).[4][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Borch, R. F., et al. (1971).[5] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904.

  • Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395–404.

Using 5-Bromo-2-fluoro-4-hydroxybenzaldehyde in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 5-Bromo-2-fluoro-4-hydroxybenzaldehyde in Medicinal Chemistry

Abstract

This guide details the strategic application of 5-Bromo-2-fluoro-4-hydroxybenzaldehyde (CAS 914397-21-0) as a high-value scaffold in drug discovery.[1] Distinguished by its trifunctional core—comprising an electrophilic aldehyde, a nucleophilic phenol, and a cross-coupling-ready aryl bromide—this fluorinated building block offers a unique "orthogonal reactivity map."[1] This document provides validated protocols for scaffold diversification, specifically targeting the synthesis of kinase inhibitors, PROTAC linkers, and metabolically stable biaryl ethers.[1]

Introduction: The "Tri-Vector" Advantage

In modern Diversity-Oriented Synthesis (DOS), the value of a scaffold is defined by its ability to grow in multiple dimensions without protecting group manipulation.[1] 5-Bromo-2-fluoro-4-hydroxybenzaldehyde represents a "Tri-Vector" scaffold:

  • Vector A (C1-Aldehyde): A gateway for heterocycle formation (e.g., benzofurans, quinazolines) or reductive amination.[1] The ortho-fluorine atom inductively activates this carbonyl, increasing its electrophilicity compared to non-fluorinated analogs.[1]

  • Vector B (C4-Phenol): A nucleophilic handle for etherification, ideal for attaching solubilizing tails or PROTAC E3 ligase linkers.[1]

  • Vector C (C5-Bromine): A sterile handle for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings.[1]

Medicinal Significance of the C2-Fluorine:

  • Metabolic Blocking: The fluorine atom at C2 blocks potential metabolic oxidation at this electron-rich site.[1]

  • pKa Modulation: The inductive effect of fluorine lowers the pKa of the para-phenol, potentially enhancing permeability and bioavailability of derived ethers.[1]

Reactivity Map & Logic

The following diagram illustrates the orthogonal reaction pathways available for this scaffold.

ReactivityMap Core 5-Bromo-2-fluoro- 4-hydroxybenzaldehyde Aldehyde C1-Aldehyde (Electrophile) Core->Aldehyde Phenol C4-Phenol (Nucleophile) Core->Phenol Bromide C5-Bromide (Cross-Coupling) Core->Bromide Heterocycle Bicyclic Heterocycles (e.g., Benzofurans) Aldehyde->Heterocycle Condensation/Cyclization Linker PROTAC Linkers / Solubilizing Tails Phenol->Linker Mitsunobu/Alkylation Biaryl Biaryl Libraries (SAR Exploration) Bromide->Biaryl Suzuki/Buchwald

Figure 1: Orthogonal reactivity map of 5-Bromo-2-fluoro-4-hydroxybenzaldehyde.[1]

Experimental Protocols

Protocol A: Site-Selective O-Alkylation (Vector B)

Objective: Functionalize the phenol without affecting the aldehyde or bromide, creating a "pre-linker" intermediate.[1]

Rationale: The phenol is the most acidic proton.[1] Using a weak base (


) ensures exclusive O-alkylation, avoiding aldol condensation side reactions at the aldehyde.[1]

Materials:

  • Scaffold: 5-Bromo-2-fluoro-4-hydroxybenzaldehyde (1.0 eq)[1]

  • Alkyl Halide: e.g., tert-butyl bromoacetate (1.1 eq)[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq)[1]
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile[1]

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 g (4.57 mmol) of the scaffold in 10 mL of anhydrous DMF.

  • Activation: Add 1.26 g (9.14 mmol) of

    
    . Stir at room temperature for 15 minutes. The solution often turns yellow due to phenoxide formation.[1]
    
  • Addition: Dropwise add the alkyl halide (5.0 mmol).

  • Reaction: Stir at 60°C for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1] The aldehyde spot (

    
    ) should disappear, replaced by a less polar ether spot.[1]
    
  • Workup: Pour mixture into 50 mL ice water. The product typically precipitates.[1] Filter and wash with water.[1] If oil forms, extract with EtOAc, wash with LiCl (5% aq) to remove DMF, dry over

    
    , and concentrate.[1]
    

Validation Criteria:

  • 1H NMR: Disappearance of phenolic -OH singlet (~10-11 ppm).[1] Retention of Aldehyde -CHO singlet (~10.2 ppm).[1]

Protocol B: Suzuki-Miyaura Cross-Coupling (Vector C)

Objective: Install a biaryl motif at the C5 position.[1]

Rationale: The C5-Bromine is sterically crowded by the C4-oxygen and C6-hydrogen.[1] Standard


 may be sluggish.[1] We utilize 

or SPhos Pd G2 for enhanced turnover in sterically demanding environments [1].[1]

Materials:

  • Substrate: O-alkylated intermediate from Protocol A (1.0 eq)

  • Boronic Acid: Arylboronic acid (1.2 eq)[1]

  • Catalyst:

    
     (5 mol%)[1]
    
  • Base:

    
     (2.0 eq)[1]
    
  • Solvent: 1,4-Dioxane/Water (4:1 v/v)[1]

Step-by-Step Procedure:

  • Degassing: Charge a microwave vial with substrate, boronic acid, base, and catalyst.[1] Seal and purge with

    
     for 5 minutes.
    
  • Solvent Addition: Add degassed solvent mixture via syringe.[1]

  • Reaction: Heat to 90°C (oil bath) or 100°C (microwave) for 1–2 hours.

  • Filtration: Filter through a Celite pad to remove Palladium black.[1] Rinse with EtOAc.[1]

  • Purification: Concentrate and purify via flash chromatography (Silica gel).

Data Summary Table: Typical Yields

Boronic Acid TypeCatalyst SystemTemp/TimeTypical Yield
Phenylboronic acid

90°C / 2h85-92%
4-Pyridylboronic acid

/ XPhos
100°C / 4h70-78%
2-Methoxy-phenylboronic acidSPhos Pd G280°C / 1h88-95%
Protocol C: Benzofuran Cyclization (Vectors A & B)

Objective: Convert the scaffold into a 2-substituted benzofuran, a privileged structure in kinase inhibitors.[1]

Rationale: This cascade reaction utilizes the aldehyde and the phenol (if not pre-alkylated) to form a ring with an alpha-halo ketone.[1]

Step-by-Step Procedure:

  • Dissolve 5-Bromo-2-fluoro-4-hydroxybenzaldehyde (1.0 eq) and an

    
    -bromo ketone (1.1 eq) in DMF.
    
  • Add

    
     (2.5 eq).[1]
    
  • Heat to 140°C. The base promotes O-alkylation followed by intramolecular aldol condensation and dehydration.[1]

  • Result: A 5-bromo-4-fluoro-benzofuran core, ready for further coupling at the bromine position.[1]

Analytical Standards & Quality Control

When sourcing or synthesizing this compound, verify purity using the following parameters.

  • Physical State: Off-white to pale yellow solid.[1]

  • Molecular Weight: 219.01 g/mol .[1]

  • 1H NMR (DMSO-d6):

    • 
       10.05 (s, 1H, CHO)[1]
      
    • 
       11.50 (br s, 1H, OH) - Broadening indicates hydrogen bonding.[1]
      
    • 
       7.95 (d, 1H, Ar-H) - Doublet due to F-H coupling.[1]
      
    • 
       6.85 (d, 1H, Ar-H).[1]
      

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link[1]

  • Hale, K. J., & Manaviazar, S. (2010).[1] New syntheses of benzofurans. Advanced Heterocyclic Chemistry, 100, 155-236.[1] Link

Sources

Application Notes and Protocols: Nucleophilic Substitution Reactions on the Fluorine Position

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Paradox of the C-F Bond in Nucleophilic Substitution

The carbon-fluorine (C-F) bond, the strongest single bond in organic chemistry, presents a fascinating paradox. Its inherent strength and the high electronegativity of the fluorine atom typically render it a poor leaving group in classical nucleophilic substitution reactions (SN1 and SN2). However, in the context of nucleophilic aromatic substitution (SNAr), this very electronegativity becomes the key to its reactivity, making fluorine an exceptional leaving group. This unique characteristic has positioned fluorine as a "magic" element in modern medicinal chemistry, where the strategic introduction of fluorine-containing motifs can profoundly influence a drug's metabolic stability, lipophilicity, and binding affinity.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging nucleophilic substitution at the fluorine position. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and explore the vast applications of this powerful transformation.

Mechanistic Insights: Why Fluorine Excels in SNAr Reactions

The efficacy of fluorine as a leaving group in SNAr reactions is rooted in the step-wise nature of the mechanism. Unlike a concerted SN2 displacement, the SNAr reaction proceeds through a two-step addition-elimination pathway, involving a resonance-stabilized carbanionic intermediate known as the Meisenheimer complex.

The rate-determining step is typically the initial nucleophilic attack on the aromatic ring to form this intermediate. The high electronegativity of fluorine plays a crucial role here. It strongly polarizes the C-F bond, rendering the attached carbon atom highly electrophilic and thus, more susceptible to nucleophilic attack. This inductive electron-withdrawing effect stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex, thereby accelerating the reaction rate.

While the C-F bond is strong, the subsequent elimination of the fluoride ion is not the rate-limiting step. Once the Meisenheimer complex is formed, the departure of the leaving group is relatively fast. The ability of the leaving group to stabilize the negative charge is less critical than its ability to activate the ring towards the initial attack. This is why the reaction rate for SNAr reactions often follows the trend F > NO2 > Cl > Br > I, which is contrary to the trend observed for leaving group ability in SN1 and SN2 reactions.

Caption: Generalized mechanism of a nucleophilic aromatic substitution (SNAr) reaction.

Experimental Protocols: A Practical Guide

The success of a nucleophilic substitution on fluorine hinges on careful consideration of the substrate, nucleophile, solvent, and temperature. The following protocols provide a starting point for common transformations.

Protocol for the Synthesis of Aryl Ethers from Fluoroarenes

This protocol describes the synthesis of an aryl ether via the reaction of an activated fluoroarene with an alcohol in the presence of a base.

Materials:

  • Activated fluoroarene (e.g., 4-fluoronitrobenzene)

  • Alcohol (e.g., benzyl alcohol)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Reaction vessel with a magnetic stirrer and reflux condenser

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the activated fluoroarene (1.0 eq).

  • Dissolve the fluoroarene in the anhydrous polar aprotic solvent.

  • In a separate flask, prepare a solution of the alcohol (1.2 eq) and the base (1.5 eq) in the same solvent.

  • Slowly add the alcohol/base solution to the fluoroarene solution at room temperature with vigorous stirring.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Activated Fluoroarene: The presence of an electron-withdrawing group (e.g., -NO2, -CN, -CF3) ortho or para to the fluorine is crucial for activating the ring towards nucleophilic attack.

  • Anhydrous Polar Aprotic Solvent: Solvents like DMF and DMSO are ideal as they can solvate the cation of the base, leaving the alkoxide nucleophile more reactive. They also have high boiling points, allowing for elevated reaction temperatures.

  • Base: A base is required to deprotonate the alcohol, generating the more nucleophilic alkoxide. The choice of base depends on the acidity of the alcohol.

  • Inert Atmosphere: This prevents the reaction of the nucleophile with atmospheric oxygen and moisture.

Aryl_Ether_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Fluoroarene in Anhydrous Solvent C Combine Solutions Under Inert Atmosphere A->C B Prepare Alcohol/Base Solution Separately B->C D Heat and Monitor (TLC/LC-MS) C->D E Quench with Water & Extract D->E F Wash, Dry, and Concentrate E->F G Purify by Column Chromatography F->G

Caption: Experimental workflow for aryl ether synthesis via SNAr.

Protocol for the Synthesis of Aryl Amines from Fluoroarenes

This protocol outlines the synthesis of an aryl amine by reacting a fluoroarene with an amine.

Materials:

  • Activated fluoroarene

  • Primary or secondary amine

  • Base (e.g., K2CO3, DIPEA) - optional, but often beneficial

  • Polar aprotic solvent (e.g., DMSO, NMP)

  • Reaction vessel with a magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • In a reaction vessel, combine the activated fluoroarene (1.0 eq), the amine (1.5-2.0 eq), and the base (2.0 eq, if used).

  • Add the polar aprotic solvent.

  • Heat the mixture to the appropriate temperature (often 100-150 °C). Microwave irradiation can also be employed to accelerate the reaction.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Trustworthiness and Self-Validation:

  • Monitoring Progress: Regular monitoring by TLC or LC-MS is crucial to determine the optimal reaction time and prevent the formation of byproducts.

  • Characterization: The final product should be thoroughly characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Applications in Drug Development

The nucleophilic substitution of fluorine has been instrumental in the synthesis of numerous blockbuster drugs. The strategic installation of aryl ether and aryl amine linkages is a cornerstone of modern medicinal chemistry.

Drug ClassExample MoietyTherapeutic Area
Kinase InhibitorsSubstituted anilinesOncology
GPCR ModulatorsAryl ethersCNS Disorders
AntiviralsHeterocyclic aminesInfectious Diseases

Table 1: Examples of therapeutic areas where SNAr of fluorine is critical.

For instance, the synthesis of many kinase inhibitors relies on the coupling of a heterocyclic core with a substituted aniline via an SNAr reaction, where fluorine is often the leaving group of choice on the heterocyclic component.

Troubleshooting and Optimization

ProblemPotential CauseSuggested Solution
No or slow reactionInsufficient activation of the fluoroareneEnsure a strong electron-withdrawing group is ortho/para to the fluorine.
Low reaction temperatureIncrease the temperature or use microwave heating.
Weak nucleophileUse a stronger base to generate a more potent nucleophile.
Formation of side productsCompeting reaction pathwaysOptimize reaction time and temperature. Consider a different solvent or base.
Decomposition of starting material or productRun the reaction at a lower temperature for a longer duration.
Difficult purificationSimilar polarity of product and starting materialAdjust the eluent system for column chromatography. Consider derivatization to alter polarity.

Table 2: Common troubleshooting guide for SNAr reactions on fluorine.

References

  • Laudadio, G., Barmpoutsis, E., Schmalzbauer, M., et al. (2023). A general and practical C–F to C–O conversion of fluoroarenes. Nature, 624, 316–322. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Crosby, J. (1991). Nucleophilic Aromatic Substitution. In Chirality in Industry (pp. 1-26). John Wiley & Sons, Ltd. [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-fluoro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the synthesis of 5-Bromo-2-fluoro-4-hydroxybenzaldehyde , a critical intermediate often used in the development of androgen receptor antagonists and kinase inhibitors.[1] The primary synthetic challenge lies in the regioselectivity of the bromination step.[1] The starting material, 2-fluoro-4-hydroxybenzaldehyde, contains three directing groups that create a competitive landscape between position 3 and position 5.[1]

This document provides a self-validating protocol to maximize yield (>85%) and purity, specifically targeting common failures such as over-bromination, oxidation, and regiochemical isomers.[1]

Module 1: Reaction Design & Stoichiometry

The Core Problem: Users frequently report yields below 50% due to the formation of the 3-bromo isomer or the 3,5-dibromo byproduct.

Technical Analysis:

  • Hydroxyl (-OH) at C4: Strong activator, directs ortho (to C3 and C5).[1]

  • Fluoro (-F) at C2: Weak deactivator, directs para (to C5).[1]

  • Aldehyde (-CHO) at C1: Strong deactivator, directs meta (to C3 and C5).[1]

Optimized Protocol: Bromination via

in Acetic Acid
ParameterSpecificationRationale
Reagent Bromine (

)
High atom economy; distinct color change indicates endpoint.[1]
Solvent Glacial Acetic Acid (AcOH)Stabilizes the transition state; prevents phenol ionization (which would lead to polysubstitution).[1]
Stoichiometry 1.05 equiv.Slight excess ensures conversion; >1.1 equiv leads to di-bromo impurities.[1]
Temperature 0°C to 15°CLow temp suppresses the higher-energy activation of the sterically hindered C3 position.[1]
Buffer Sodium Acetate (Optional)Add 1.0 equiv if acid-sensitive functional groups are present (buffers HBr generation).[1]
Module 2: Troubleshooting & FAQs
Q1: My reaction mixture turned into a dark tar. What happened?

Diagnosis: Aldehyde Oxidation or Polymerization.[1] Root Cause:

  • Oxidation: In the presence of water and

    
    , the aldehyde (-CHO) can oxidize to the carboxylic acid (-COOH).[1]
    
  • Polymerization: Free radical bromination can occur if the reaction is exposed to strong light or high heat.[1]

Corrective Action:

  • Exclude Water: Use anhydrous Acetic Acid.[1]

  • Protect from Light: Wrap the flask in aluminum foil to inhibit radical pathways.[1]

  • Atmosphere: Run under a gentle Nitrogen blanket to prevent auto-oxidation.[1]

Q2: I see a persistent impurity (~10%) by HPLC. Is it the 3-bromo isomer?

Diagnosis: Likely the 3,5-dibromo-2-fluoro-4-hydroxybenzaldehyde .[1] Root Cause: Localized high concentration of Bromine.[1] If you add


 too quickly, the product (5-bromo) competes with the starting material for the remaining bromine.

Corrective Action:

  • Dilution: Dilute the

    
     in AcOH (1:5 ratio) before addition.
    
  • Addition Rate: Use a pressure-equalizing dropping funnel. Add dropwise over 60–90 minutes.[1]

  • Monitoring: Do not rely on time. Monitor by TLC (Hexane/EtOAc 3:1).[1] Stop exactly when the starting material disappears.[1]

Q3: The product is not precipitating during workup. How do I isolate it?

Diagnosis: Solubility trapping. Root Cause: The product is moderately soluble in acetic acid/water mixtures, especially if the pH is acidic (phenol stays protonated but organic solubility remains).

Corrective Action (The "Bisulfite Rescue"): If standard water precipitation fails, use the aldehyde's reactivity to purify it.

  • Extract the reaction mixture with Ethyl Acetate.[1][2]

  • Wash with saturated Sodium Bisulfite (

    
    ) .[1] The aldehyde forms a water-soluble bisulfite adduct and moves to the aqueous layer.[1][2] Impurities stay in the organic layer.[1]
    
  • Separate the aqueous layer.[1][3]

  • Basify the aqueous layer (pH ~9-10) with Sodium Carbonate (

    
    ) to break the adduct.[1]
    
  • The pure aldehyde will precipitate or can be extracted back into organic solvent.[1]

Module 3: Visualization of the Workflow

The following diagram illustrates the critical decision points and the "Bisulfite Rescue" loop for purification.

SynthesisOptimization Start Start: 2-Fluoro-4-hydroxybenzaldehyde + Glacial AcOH Reagent Add Br2 (1.05 eq) in AcOH Dropwise @ 0-5°C Start->Reagent Check TLC/HPLC Check Reagent->Check OverBromo Issue: Di-bromo Impurity (Addition too fast) Check->OverBromo Excess Br2 RegioIso Issue: 3-Bromo Isomer (Temp > 20°C) Check->RegioIso High Temp Success Major: 5-Bromo Product Check->Success Optimized Quench Quench: Ice Water + Na2S2O3 (Removes excess Br2) Success->Quench Precip Precipitate Forms? Quench->Precip Filter Filter & Wash (Cold Water) Precip->Filter Yes Extract Extract w/ EtOAc Precip->Extract No (Oily/Soluble) Bisulfite Wash w/ Sat. NaHSO3 (Forms water-soluble adduct) Extract->Bisulfite Release Basify Aqueous Layer (Releases pure Aldehyde) Bisulfite->Release Release->Filter Precipitates

Caption: Figure 1. Decision tree for the bromination of 2-fluoro-4-hydroxybenzaldehyde, highlighting the regioselectivity checkpoints and the bisulfite purification loop.

Module 4: Comparative Reagent Analysis

For researchers considering alternatives to elemental bromine, the following table compares the standard method against N-Bromosuccinimide (NBS).

FeatureMethod A:

/ AcOH
Method B: NBS / DMFRecommendation
Selectivity (C5 vs C3) High (at 0°C)ModerateUse

for highest regiocontrol.[1]
Atom Economy High (HBr byproduct)Low (Succinimide byproduct)

is preferred for scale-up.[1]
Handling Hazardous (Fuming liquid)Easy (Solid)NBS is better for small-scale (<1g) exploratory work.[1]
Cost LowHigh

for industrial viability.[1][4]
Reaction Time Fast (1-2 hours)Slow (4-12 hours)

for efficiency.[1]
References
  • Synthesis of Halogenated Benzaldehydes

    • Source: ChemicalBook. (2025).[1][4][5] Synthesis of 5-bromo-4-fluoro-2-hydroxybenzaldehyde. (Note: While this source discusses the isomer, the bromination conditions of

      
      /Chloroform or 
      
      
      
      /AcOH are chemically homologous for the 2-fluoro-4-hydroxy isomer).
  • Purification via Bisulfite Adducts

    • Source: Organic Syntheses, Coll.[1] Vol. 1, p.136 (1941); Vol. 5, p.9 (1925). p-Bromobenzaldehyde purification techniques. (Establishes the bisulfite method for brominated benzaldehydes).

  • Regioselectivity in Phenol Bromination

    • Source: BenchChem Technical Support.[1] Purification and Handling of 2-Fluoro-4-hydroxybenzaldehyde.

  • Compound Data & Safety

    • Source: PubChem. 2-Fluoro-4-hydroxybenzaldehyde Compound Summary. (Provides physical property baselines for the starting material to ensure purity before reaction).

Sources

Technical Support Center: Purification of 5-Bromo-2-fluoro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 5-Br-2-F-4-OH-Benzaldehyde Compound Class: Halogenated Phenolic Aldehydes Support Level: Tier 3 (Process Chemistry & R&D)[1][2]

Diagnostic Triage: What is the issue?

Before proceeding with a protocol, identify your specific impurity profile using the table below.

Observation Likely Impurity/Issue Recommended Protocol
Dark brown/black tar Polymerized aldehydes or oxidized phenols.[1][2]Protocol A: Acid-Base Extraction
Mixture of isomers 3-Bromo regioisomer (minor) or dibromo species.[1][2]Protocol B: Fractional Recrystallization
Low melting point Residual solvent or unreacted starting material (2-Fluoro-4-hydroxybenzaldehyde).[1][2]Protocol B (Solvent Switch)
Pink/Red discoloration Auto-oxidation to quinones or presence of trace Iron(III).[2][3]Protocol C: Bisulfite Adduct Purification
"Sticky" Solid Occluded solvent or benzoic acid derivative (oxidation).[2][3]Protocol A followed by Vacuum Drying

Technical Protocols

Protocol A: Acid-Base Extraction (The "Phenol Switch")

Objective: Remove non-acidic impurities (tars, non-phenolic precursors) and highly acidic byproducts (benzoic acids).[2][3]

Mechanism: The pKa of the phenolic hydroxyl group in 5-Bromo-2-fluoro-4-hydroxybenzaldehyde is approximately 7.0–7.5 (lowered by the electron-withdrawing Br and F groups).[1][2] This allows selective deprotonation using weak bases, separating it from neutral organic impurities.[1][2][3]

Step-by-Step Guide:

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) (10 mL per gram of solid).

  • First Wash (Acid Removal): Wash the organic phase with 5%

    
      (aq).[2][3]
    
    • Note: The phenol is acidic, but the benzoic acid impurity (from aldehyde oxidation) is more acidic.[1][2][3] A quick, cold bicarbonate wash removes the benzoic acid without stripping too much product.[1][2][3]

  • Extraction (Product Capture): Extract the organic layer with 1M NaOH (2-3 portions).

    • Critical: Keep this step cold (

      
      ) and fast to prevent the Cannizzaro reaction on the aldehyde group.[1][2][3]
      
    • The product moves to the Aqueous Layer as the phenolate salt.[1][2][3]

    • Discard the organic layer (contains neutral tars).[1][2][3]

  • Precipitation: Cool the aqueous extract to

    
     and slowly acidify with 2M HCl  to pH 3-4.
    
    • The product will precipitate as a solid.[1][2][3]

  • Isolation: Filter the solid, wash with cold water, and dry.[1][2][3]

AcidBaseExtraction Start Crude Mixture (Dissolved in EtOAc) Wash1 Wash with 5% NaHCO3 (Remove Benzoic Acids) Start->Wash1 Extract Extract with 1M NaOH (Cold) Wash1->Extract Split Phase Separation Extract->Split OrgLayer Organic Layer (Discard Neutral Tars) Split->OrgLayer AqLayer Aqueous Layer (Contains Product as Phenolate) Split->AqLayer Acidify Acidify with HCl to pH 3 (Precipitation) AqLayer->Acidify Final Pure Product Solid Acidify->Final

Figure 1: Logic flow for selective acid-base purification of phenolic aldehydes.[1][2]

Protocol B: Fractional Recrystallization (Isomer Removal)

Objective: Separate the 5-bromo isomer (major) from the 3-bromo isomer (minor) and dibromo impurities.[1][2][3]

Thermodynamic Insight: The 5-bromo isomer is generally more symmetric and has better packing efficiency than the 3-bromo regioisomer (which suffers from steric crowding between the F and OH groups).[1][2] This makes the 5-bromo isomer less soluble in polar solvents upon cooling.[1][2]

Recommended Solvent Systems:

  • Primary: Ethanol / Water (70:30 v/v)[2][3]

  • Alternative: Isopropyl Ether (IPE) / Hexane[2][3]

Procedure:

  • Saturation: Suspend crude solid in minimal Ethanol at reflux (

    
    ).
    
  • Anti-solvent Addition: Add hot Water dropwise until the solution just becomes turbid (cloudy).[1][2][3]

  • Clarification: Add a few drops of Ethanol to restore clarity.[1][2][3]

  • Controlled Cooling:

    • Allow flask to cool to Room Temperature (RT) over 2 hours. Do not plunge into ice immediately. Rapid cooling traps the 3-bromo isomer in the crystal lattice.[1][2]

    • Once at RT, move to

      
       for 4 hours.[1][2][3]
      
  • Filtration: Collect crystals and wash with cold Ethanol/Water (50:50).[1][2][3]

Troubleshooting Table:

Issue Adjustment
Oiling Out (Liquid separates instead of crystals) The solution is too concentrated or too hot. Re-heat and add 10% more ethanol. Seed with a pure crystal if available.[1][2][3][4]

| Yield is too low | You used too much ethanol.[1][2][3] Concentrate the mother liquor (filtrate) and repeat to get a "second crop" (lower purity).[1][2][3] |

Protocol C: Bisulfite Adduct (High-Purity Rescue)

Objective: Isolate the aldehyde functionality specifically, removing non-aldehyde isomers or precursors.[1][2][3]

Mechanism: Aldehydes react reversibly with Sodium Bisulfite (


) to form water-soluble sulfonates.[1][2][3] Impurities that lack an aldehyde group (or sterically hindered ketones) will remain in the organic phase.[1][2][3]

Procedure:

  • Dissolve crude material in EtOAc .

  • Add saturated

    
     solution  (excess) and stir vigorously for 4 hours.
    
  • Phase Separation:

    • The product forms a precipitate or stays in the aqueous phase (as the adduct).[1][2][3][5]

    • Wash the aqueous phase/solid with fresh EtOAc to remove impurities.[1][2]

  • Regeneration:

    • Treat the aqueous phase/solid with 10%

      
        or dilute acid (mild heat) to reverse the adduct.[2][3]
      
    • The pure aldehyde will precipitate or can be extracted back into EtOAc.[1][2][3]

Frequently Asked Questions (FAQs)

Q: My product turned pink after a week of storage. Is it ruined? A: Not necessarily. Phenolic aldehydes are prone to surface oxidation, forming quinoid structures which are intensely colored (pink/red) even at ppm levels.[1][2][3]

  • Fix: Recrystallize once from Ethanol/Water with a pinch of activated charcoal to remove the colored species.

  • Prevention: Store under Nitrogen/Argon at

    
    .
    

Q: I see two spots on TLC that are very close together. Which is which? A: In a Hexane/EtOAc (3:1) system:

  • Higher

    
    :  Usually the 3-bromo isomer  (internal H-bonding between OH and Br/F can make it slightly less polar).[1][2]
    
  • Lower

    
    :  The desired 5-bromo isomer .
    
  • Tip: Run the TLC with a drop of Acetic Acid to prevent streaking of the phenolic proton.[1][2][3]

Q: Can I use Silica Gel Chromatography? A: Yes, but be careful.

  • Risk: The acidic silica can cause the aldehyde to degrade or the phenol to stick irreversibly.[1][2][3]

  • Modification: Pre-wash your silica column with 1% Triethylamine in Hexane to neutralize highly active sites, or use a mobile phase containing 0.1% Acetic Acid to keep the phenol protonated and sharp.[1][2][3]

References

  • Synthesis and Purification of Halogen

    • Source: BenchChem Technical Support & Patent Literature Review.[1][2][3]

    • Context: Describes the general recrystallization of 2-fluoro-4-hydroxybenzaldehyde derivatives using Isopropyl Ether and Ethanol systems.
    • URL:[3]

  • pKa and Solubility Data for Bromin

    • Source: PubChem Compound Summary (5-Bromo-2-fluorobenzaldehyde analogs).[1][2]

    • Context: Provides physical property baselines for solubility in organic solvents vs. aqueous base.
    • URL:[3]

  • Ortho-Formylation and Purific

    • Source: Organic Syntheses, Coll.[1][2][3] Vol. 10, p.96 (2004).[1][2][3]

    • Context: Detailed procedure for purifying brominated salicylaldehydes via bisulfite and recrystalliz
    • URL:[3]

Sources

Technical Support Guide: Recrystallization of 5-Bromo-2-fluoro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of 5-Bromo-2-fluoro-4-hydroxybenzaldehyde via recrystallization. We will move beyond simple protocols to explain the underlying chemical principles that govern solvent selection and troubleshooting, empowering you to optimize the purification of this and other polar aromatic compounds.

Section 1: Understanding the Molecule's Influence on Solvent Selection

Q: What are the key structural features of 5-Bromo-2-fluoro-4-hydroxybenzaldehyde that dictate the choice of recrystallization solvent?

A: The molecular structure of 5-Bromo-2-fluoro-4-hydroxybenzaldehyde is the primary determinant for its solubility behavior. A successful recrystallization hinges on understanding these features:

  • High Polarity: The molecule possesses three highly polar functional groups: a hydroxyl (-OH) group, an aldehyde (-CHO) group, and a fluoro (-F) group. These groups create a significant dipole moment, making the molecule as a whole quite polar. Following the principle of "like dissolves like," polar solvents are more likely to dissolve this compound than non-polar solvents.[1][2]

  • Hydrogen Bonding Capability: The phenolic hydroxyl group is a strong hydrogen bond donor, and the oxygen atoms of both the hydroxyl and aldehyde groups are hydrogen bond acceptors. This capacity for strong intermolecular hydrogen bonding means that solvents that can also engage in hydrogen bonding (e.g., water, alcohols) are excellent candidates for dissolving the compound.

  • Aromatic System: The benzene ring allows for π-π stacking interactions. Aromatic solvents like toluene could potentially dissolve the compound, but the highly polar functional groups are the dominant factor.

  • Halogen Substituents: The bromo (-Br) and fluoro (-F) groups increase the molecular weight and contribute to the molecule's polarity.

Section 2: Solvent Selection and Screening

Q: How should I systematically screen for an optimal recrystallization solvent or solvent system?

A: An empirical, small-scale screening process is the most reliable method for identifying the best solvent. Avoid wasting large amounts of crude material by testing several solvent candidates first.[2]

Experimental Protocol: Small-Scale Solvent Screening
  • Preparation: Place a small amount (approx. 20-30 mg) of your crude 5-Bromo-2-fluoro-4-hydroxybenzaldehyde into several small test tubes.

  • Room Temperature Test: To each tube, add a single candidate solvent dropwise (start with ~0.5 mL). Agitate the mixture. If the solid dissolves completely at room temperature, the solvent is unsuitable for single-solvent recrystallization as recovery will be poor.[1]

  • Hot Solvent Test: If the solid is insoluble or sparingly soluble at room temperature, gently heat the test tube (e.g., in a hot water bath or on a hot plate) to the boiling point of the solvent. Add the solvent dropwise until the solid just dissolves.

  • Cooling Test: Allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Evaluation: An ideal solvent is one where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, and which produces a high yield of crystals upon cooling.[2]

Data Presentation: Candidate Solvents

The table below summarizes potential solvents for screening, ordered from most polar to least polar.

SolventBoiling Point (°C)PolarityRationale & Potential Issues
Water100HighExcellent anti-solvent. May be a good single solvent if the compound is soluble enough when hot.[4]
Methanol65HighGood "good" solvent. Often used with water. Low boiling point makes for easy removal.
Ethanol78HighSimilar to methanol, a very common and effective recrystallization solvent.[4]
Isopropyl Ether68MediumA patent for the related 2-fluoro-4-hydroxybenzaldehyde suggests this solvent, making it a strong candidate.[5]
Acetone56MediumOften dissolves compounds too well, but can be effective in a mixed system with water or hexane.[4]
Ethyl Acetate77MediumGood general-purpose solvent; often paired with hexane or heptane.[3]
Dichloromethane (DCM)40MediumLow boiling point. Can be a good "good" solvent but is often too effective. Usually paired with an anti-solvent.
Toluene111LowHigh boiling point may cause oiling out. Can be useful if other solvents fail.
Hexane / Heptane69 / 98LowExcellent "anti-solvents." Used to precipitate the compound from a more polar solvent.[4]
Visualization: Solvent Selection Workflow

Solvent_Selection_Workflow Solvent Selection Workflow for 5-Bromo-2-fluoro-4-hydroxybenzaldehyde start Start: Crude Solid test_polar Test Polar Solvent (e.g., Ethanol, Water) start->test_polar dissolves_cold Dissolves in cold solvent? test_polar->dissolves_cold dissolves_hot Dissolves in hot solvent? dissolves_cold->dissolves_hot No reject_solvent Reject Solvent (Too Soluble) dissolves_cold->reject_solvent Yes crystals_on_cooling Crystals form on cooling? dissolves_hot->crystals_on_cooling Yes reject_insoluble Reject Solvent (Insoluble) dissolves_hot->reject_insoluble No success Success! Use this single solvent. crystals_on_cooling->success Yes try_mixed Attempt Mixed-Solvent System crystals_on_cooling->try_mixed No reject_insoluble->try_mixed dissolve_good 1. Dissolve in min. hot 'good' solvent (e.g., Ethanol) try_mixed->dissolve_good add_anti 2. Add 'anti-solvent' (e.g., Water) dropwise until cloudy dissolve_good->add_anti reheat 3. Reheat to clarify add_anti->reheat cool_slowly 4. Cool slowly reheat->cool_slowly cool_slowly->crystals_on_cooling

Caption: A workflow for selecting a suitable recrystallization solvent.

Section 3: Standard Recrystallization Protocol (Mixed-Solvent Example)

Q: What is a reliable step-by-step protocol for recrystallizing this compound using a mixed-solvent system like Ethanol/Water?

A: This protocol assumes that screening has identified Ethanol as a "good" solvent (dissolves the compound when hot) and Water as a suitable "anti-solvent" (the compound is insoluble).

  • Dissolution: Place the crude solid in an Erlenmeyer flask of appropriate size. Add the minimum amount of hot ethanol required to fully dissolve the solid at the boiling point. It is crucial to add the solvent in small portions to avoid using an excess, which would reduce your final yield.[6]

  • Decolorization (Optional): If the hot solution is colored, it indicates the presence of colored impurities. Remove the flask from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.

  • Hot Filtration: To remove insoluble impurities (and charcoal, if used), perform a hot gravity filtration. Use a stemless or short-stemmed funnel and fluted filter paper. Pre-heat the funnel and receiving flask by pouring hot solvent through them to prevent premature crystallization in the funnel.[7][8]

  • Addition of Anti-Solvent: Re-heat the clear filtrate to boiling. Add deionized water (the anti-solvent) dropwise with swirling until the solution remains faintly cloudy (turbid). This indicates you have reached the saturation point.

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again. This ensures the solution is saturated but not supersaturated at the boiling point.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[9] Rapid cooling tends to trap impurities.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent mixture (the same ethanol/water ratio) to rinse away any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly. This can be done by leaving them under vacuum on the filter for a period, followed by drying in a vacuum oven at a temperature well below the compound's melting point.

Section 4: Troubleshooting Guide

Q: My compound "oiled out" instead of crystallizing. What should I do?

A: "Oiling out" occurs when the solid comes out of solution at a temperature above its melting point, forming a liquid layer instead of crystals.

  • Cause: The boiling point of your solvent may be too high, or the solution is cooling too quickly, or there is a high concentration of impurities depressing the melting point.[10]

  • Solutions:

    • Re-heat the solution to re-dissolve the oil.

    • Add more of the "good" solvent (in this case, ethanol) to make the solution more dilute, which can lower the saturation temperature.[6][10]

    • Allow the solution to cool much more slowly. Insulate the flask with glass wool or leave it on a hot plate that is turned off to cool gradually.[10]

    • If the problem persists, choose a solvent system with a lower boiling point.

Q: No crystals are forming, even after cooling in an ice bath. What went wrong?

A: This is a common issue, usually caused by using too much solvent or by supersaturation.[10]

  • Cause: The solution is not saturated at the cold temperature.

  • Solutions:

    • Induce Crystallization: Try scratching the inside of the flask below the solvent level with a glass rod. The microscopic scratches provide a surface for nucleation.[6][9]

    • Add a Seed Crystal: If you have a small crystal of the pure product, add it to the solution to act as a template for crystal growth.[6][9]

    • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[6][10] Gently heat the solution to boil off some of the solvent, then attempt to cool and crystallize again.

Q: My final yield is very low. How can I improve it?

A: Low recovery is often a result of the compound having significant solubility in the cold solvent.[5]

  • Cause: Using too much solvent, not cooling the solution sufficiently, or choosing a suboptimal solvent.

  • Solutions:

    • Ensure you used the minimum amount of hot solvent for dissolution.

    • Increase the cooling time in the ice bath.

    • Re-evaluate your solvent system. A different anti-solvent might decrease the compound's solubility more effectively.

    • The solution left after filtration (the "mother liquor") still contains some dissolved product. Concentrating this solution and cooling it again may yield a second crop of crystals, though they may be less pure.

Section 5: Frequently Asked Questions (FAQs)

Q: Can I use vacuum distillation for purification instead?

A: While some substituted benzaldehydes can be purified by vacuum distillation, it is generally not recommended for this compound.[11] The high boiling point and the presence of the phenolic hydroxyl group increase the risk of thermal decomposition or polymerization at the required temperatures. Recrystallization is a much milder and more effective technique for purifying non-volatile, solid compounds like this one.

Q: How do I assess the purity of my recrystallized product?

A: The most common and accessible method is melting point analysis. A pure compound will have a sharp, narrow melting point range (typically < 2°C) that is close to the literature value. Impurities tend to depress and broaden the melting point range.[9] Comparing the melting point of your crude material to the recrystallized product is an excellent indicator of successful purification.

Q: What are the main safety precautions for this procedure?

A: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Be mindful of the flammability of organic solvents like ethanol, ether, and hexane; never heat them with an open flame. Use a heating mantle, steam bath, or hot plate. Refer to the Safety Data Sheet (SDS) for 5-Bromo-2-fluoro-4-hydroxybenzaldehyde and all solvents used.

References

  • 5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327 - PubChem. National Center for Biotechnology Information. [Link]

  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. Reddit. [Link]

  • US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents.
  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. YouTube. [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. University of Rochester Department of Chemistry. [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]

  • Solvent Choice - Chemistry Teaching Labs - University of York. University of York. [Link]

  • recrystallization.pdf. Unknown Source. [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. University of York. [Link]

  • US4622429A - Process for the preparation of substituted benzaldehydes - Google Patents.
  • recrystallization, filtration and melting point. Unknown Source. [Link]

  • Recrystallization and Melting Point Analysis - YouTube. YouTube. [Link]

Sources

Troubleshooting low reactivity in Suzuki coupling of bromobenzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of bromobenzaldehyde substrates. Here, we move beyond generic protocols to provide in-depth, mechanistically-grounded solutions to common experimental hurdles.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is formatted as a direct Q&A to address the most common problems observed in the lab when working with bromobenzaldehydes.

Q1: My Suzuki coupling with 4-bromobenzaldehyde has stalled. TLC analysis shows mostly unreacted starting material even after extended heating. What are the primary causes?

A1: This is a classic symptom of a stalled catalytic cycle, often pointing to issues with catalyst activation, stability, or suboptimal reaction parameters for this specific substrate class. Bromobenzaldehydes are electron-deficient aryl bromides. While the electron-withdrawing aldehyde group activates the C-Br bond for the initial oxidative addition step, it can make other steps in the catalytic cycle, particularly reductive elimination, more challenging.[1][2]

Here is a logical workflow to diagnose the issue:

G cluster_solutions Potential Solutions Start Stalled Reaction: Low Conversion of Bromobenzaldehyde Reagent_Check Step 1: Verify Reagent Quality - Is the boronic acid pure? - Is the catalyst/ligand fresh? - Is the base anhydrous? Start->Reagent_Check Begin Diagnosis Degassing_Check Step 2: Check Reaction Atmosphere - Was the solvent properly degassed? - Is the reaction under an inert atmosphere (N2/Ar)? Reagent_Check->Degassing_Check Reagents OK Reagent_Sol Action: Use fresh, high-purity reagents. Consider MIDA boronates for stability. Reagent_Check->Reagent_Sol Issue Found Catalyst_System Step 3: Evaluate Catalytic System - Is the ligand appropriate for an  electron-deficient substrate? - Is the base strong enough? Degassing_Check->Catalyst_System Atmosphere OK Degassing_Sol Action: Re-degas using freeze-pump-thaw or sparge with Ar for 20-30 min. Degassing_Check->Degassing_Sol Issue Found Optimization Step 4: Systematic Optimization - Screen different ligands - Screen different bases - Increase temperature cautiously Catalyst_System->Optimization System OK Catalyst_Sol Action: Switch to bulky, electron-rich ligands (e.g., SPhos, XPhos) and a stronger base (e.g., K3PO4, Cs2CO3). Catalyst_System->Catalyst_Sol Issue Found Success Successful Coupling Optimization->Success Problem Solved

Caption: Troubleshooting workflow for low conversion.

Detailed Breakdown:

  • Catalyst & Ligand Inactivity: The Pd(0) active species or the phosphine ligand can be oxidized by trace oxygen, killing the catalyst.[3] Ensure your reaction is rigorously degassed and maintained under an inert atmosphere. For Pd(II) precatalysts like Pd(OAc)₂, inefficient reduction to Pd(0) can be a bottleneck.[3]

  • Inappropriate Ligand Choice: Standard ligands like PPh₃ may not be sufficient. Electron-deficient aryl halides require bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) to accelerate both oxidative addition and the rate-limiting reductive elimination step.[2][4][5]

  • Insufficient Base Strength: The base's primary role is to form a boronate species ([ArB(OH)₃]⁻), which is significantly more nucleophilic than the neutral boronic acid and is required for efficient transmetalation.[6][7][8] Weak bases like NaHCO₃ or even K₂CO₃ may not be effective enough.

Q2: I am observing a significant amount of dehalogenated product (benzaldehyde). What causes this and how can I prevent it?

A2: The formation of benzaldehyde from bromobenzaldehyde is a result of a side reaction called protodehalogenation (or hydrodehalogenation).[9] This occurs when the aryl halide is converted to an arene.

Mechanism: After oxidative addition, the Ar-Pd(II)-Br intermediate can react with a hydride source before transmetalation occurs. Subsequent reductive elimination releases the dehalogenated product.[1]

Common Causes and Solutions:

CauseScientific RationaleTroubleshooting Strategy
Protic Solvents Solvents like alcohols (methanol, ethanol) can act as hydride donors, especially at elevated temperatures in the presence of a base.Switch to anhydrous aprotic solvents like dioxane, THF, or toluene .[9]
Certain Bases Bases like hydroxides (NaOH, KOH) or alkoxides can promote this pathway. Impurities in other bases can also be a source of hydrides.Use a non-nucleophilic, anhydrous base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices.[9]
Slow Transmetalation If the desired transmetalation step is slow, the competing protodehalogenation pathway has more time to occur.Accelerate the main catalytic cycle by using a more effective catalyst system (e.g., Pd₂(dba)₃ with SPhos or XPhos) to outcompete the side reaction.[9]
Q3: My major byproduct is from the homocoupling of my boronic acid partner. How do I minimize this?

A3: Boronic acid homocoupling (e.g., forming biphenyl from phenylboronic acid) is a common side reaction, especially under two conditions:

  • Presence of Oxygen: Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then catalyze the oxidative coupling of two boronic acid molecules, which regenerates Pd(0). This creates a parasitic cycle that consumes your boronic acid.[1][3]

  • Use of Pd(II) Precatalysts: When using a Pd(II) source like Pd(OAc)₂, the precatalyst is reduced to Pd(0) in situ. This reduction is often performed by the boronic acid or the phosphine ligand, which can lead to homocoupling byproducts.[3]

Solutions:

  • Rigorous Degassing: This is the most critical factor. Use several freeze-pump-thaw cycles for the highest level of oxygen removal, or, at a minimum, sparge the solvent and reaction headspace vigorously with an inert gas (Argon is preferred over Nitrogen) for 20-30 minutes.[3]

  • Use a Pd(0) Source: Start with a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ . This bypasses the need for in situ reduction and can significantly reduce homocoupling.[3]

Frequently Asked Questions (FAQs)

Q4: Why are bromobenzaldehydes considered "challenging" substrates for Suzuki coupling?

A4: The challenge arises from the powerful electron-withdrawing nature of the aldehyde group, which has conflicting effects on the Suzuki catalytic cycle.

G cluster_cycle Suzuki Catalytic Cycle cluster_effects Electronic Effects of Aldehyde Group OA Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) TM Transmetalation (Ar'B(OH)2 + Base) OA->TM RE Reductive Elimination (Ar-Pd(II)-Ar' -> Ar-Ar' + Pd(0)) TM->RE RE->OA Effect_OA FASTER: The C-Br bond is polarized and electron-deficient, accelerating the insertion of Pd(0). Effect_OA->OA Impacts Effect_RE SLOWER: The resulting Ar-Pd(II)-Ar' intermediate is electron-deficient, which can disfavor the final bond-forming reductive elimination step. Effect_RE->RE Impacts

Caption: Electronic effects on the catalytic cycle.

  • Facilitates Oxidative Addition: The aldehyde group withdraws electron density from the aromatic ring, making the carbon atom of the C-Br bond more electrophilic and thus more susceptible to oxidative addition by the Pd(0) catalyst. This step is often faster for electron-poor aryl halides.[1]

  • Hinders Reductive Elimination: This is the crucial, often rate-limiting, step for these substrates. The final step involves the two organic groups (Ar and Ar') coupling and leaving the palladium center. Electron-withdrawing groups on the palladium intermediate can slow this process down. This is why specialized, highly active catalysts are required to overcome this barrier.

Q5: How do I select the optimal Palladium catalyst and ligand system?

A5: For challenging substrates like bromobenzaldehydes, moving beyond generic catalysts like Pd(PPh₃)₄ is often necessary. The goal is to use a ligand that promotes both oxidative addition and reductive elimination. The most successful ligands are both bulky and electron-rich .[2][10]

  • Bulky Ligands: Promote the formation of a monoligated Pd(0)L species, which is highly reactive. They also create steric strain on the diarylpalladium(II) intermediate, which accelerates the bond-forming reductive elimination step.[11]

  • Electron-Rich Ligands: Increase the electron density on the palladium center, which facilitates the initial oxidative addition into the C-Br bond.[1][2]

Recommended Catalyst Systems for Bromobenzaldehydes:

Catalyst/Ligand SystemClassKey AdvantagesTypical Loading (mol%)
Pd₂(dba)₃ + SPhos/XPhos Buchwald Ligands (Dialkylbiaryl phosphines)Gold standard for difficult couplings. Highly active, promoting fast reductive elimination.[4][5]1-2% Pd, 2-4% Ligand
Pd(OAc)₂ + P(t-Bu)₃ TrialkylphosphineVery electron-rich and effective, but can be pyrophoric and requires careful handling.1-2% Pd, 2-4% Ligand
PEPPSI™-IPr N-Heterocyclic Carbene (NHC) PrecatalystAir and moisture stable precatalyst. NHCs are strong sigma-donors and are excellent for electron-deficient substrates.[1]1-3%
Pd(PPh₃)₄ Triarylphosphine"Classic" catalyst. May work for simple cases but often fails with challenging substrates due to slower reductive elimination.[4]2-5%
Q6: What is a detailed, reliable protocol for a standard coupling?

A6: The following protocol is a robust starting point for the coupling of 4-bromobenzaldehyde with a generic arylboronic acid. It should be optimized for each specific substrate combination.[9][12]

Experimental Protocol: Synthesis of 4-Arylbenzaldehyde

Materials:

  • 4-Bromobenzaldehyde (1.0 eq.)

  • Arylboronic acid (1.2 - 1.5 eq.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq., 1 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.02 eq., 2 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 eq.)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 4-bromobenzaldehyde (1.0 eq.), the arylboronic acid (1.2 eq.), and K₃PO₄ (3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with Argon or Nitrogen for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ (0.01 eq.) and SPhos (0.02 eq.).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water via syringe to create a typical 4:1 to 10:1 solvent ratio (e.g., 8 mL dioxane, 1 mL water for a 1 mmol scale reaction). The mixture should be thoroughly degassed again by bubbling argon through the solution for 10 minutes.

  • Reaction: Heat the reaction mixture in an oil bath to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 2-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Couto, C. G., et al. (2021). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Molecules. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Newman, S. G., et al. (2020). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. ACS Catalysis. Available at: [Link]

  • Takise, R., et al. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. Available at: [Link]

  • Valente, C., et al. (2012). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV. Available at: [Link]

  • Zhang, Q., et al. (2017). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H₂O. ResearchGate. Available at: [Link]

  • Huff, B. E., et al. Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Organic Syntheses. Available at: [Link]

  • Chen, C., et al. (2017). Kinetics of the heterogeneous coupling of 4-bromobenzaldehyde with... ResearchGate. Available at: [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available at: [Link]

Sources

Preventing oxidation of 5-Bromo-2-fluoro-4-hydroxybenzaldehyde during storage

Author: BenchChem Technical Support Team. Date: February 2026

Storage Stability & Degradation Prevention Guide[1]

Date Last Updated: February 14, 2026 Document ID: TSC-BFHB-002 Applicable Compound CAS: 93777-26-5 (and related salts)[1]

Executive Summary

5-Bromo-2-fluoro-4-hydroxybenzaldehyde (BFHB) is a critical intermediate in the synthesis of pharmaceuticals and fluorinated bioactive scaffolds.[1] While the halogen and hydroxyl substitutions provide unique electronic properties, they also introduce specific stability challenges.

The Primary Threat: Radical Autoxidation. Unlike simple benzaldehydes, the presence of the phenolic hydroxyl group and halogens creates a "push-pull" electronic system. While the phenol can act as a weak antioxidant, the aldehyde moiety remains highly susceptible to conversion into 5-bromo-2-fluoro-4-hydroxybenzoic acid upon exposure to atmospheric oxygen.[1] This guide provides the definitive protocols to prevent, detect, and reverse this degradation.

Module 1: The Science of Degradation

Q: Why is my white powder turning yellow/brown?

A: You are witnessing Autoxidation combined with Quinoid Formation .[1] The degradation of BFHB is not a simple hydrolysis; it is a radical chain reaction initiated by light or trace metals and propagated by oxygen.

  • The Trigger: A hydrogen atom is abstracted from the aldehyde group (-CHO), forming an acyl radical.[1]

  • The Propagation: This radical reacts with ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     to form a peracid radical, which steals a hydrogen from another BFHB molecule.
    
  • The Result: The final product is the carboxylic acid derivative.[1][2] The color change (yellowing) often comes from trace oxidation of the phenol group into quinone-like species, which act as chromophores even at ppm levels.

Visualization: The Autoxidation Cascade

OxidationCascade BFHB Intact BFHB (Aldehyde) Radical Acyl Radical (Intermediate) BFHB->Radical Light/Heat (Initiation) Quinone Quinoid Species (Yellow Coloration) BFHB->Quinone Phenol Oxidation (Side Rxn) Peracid Peracid (Highly Reactive) Radical->Peracid + O2 (Propagation) Acid Benzoic Acid Impurity (Final Degradant) Peracid->Acid + BFHB

Figure 1: The mechanistic pathway of BFHB degradation. Note that the formation of the acid is the bulk degradation pathway, while quinone formation causes the visible color change.

Module 2: Storage Protocols (The "Argon Sandwich")

Q: What are the absolute best conditions for long-term storage (>6 months)?

A: You must eliminate the three vectors of decay: Oxygen, Light, and Moisture. Do not rely on the manufacturer's original packaging once opened. Follow the "Argon Sandwich" Protocol :

The Protocol:
  • Container Selection: Use amber glass vials with Teflon-lined caps. Never use clear glass or plastic (which is permeable to ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     over time).
    
  • Atmosphere Exchange:

    • Place the open vial in a glove box or use an inverted funnel connected to an Argon line.[1]

    • Why Argon? Argon is heavier than air and "blankets" the crystals.[1] Nitrogen is lighter and mixes more easily with air if the seal is imperfect.[1]

  • The Seal: Parafilm is insufficient for long-term storage (it breathes).[1] Use electrical tape or a secondary containment (desiccator).[1]

  • Temperature: Store at -20°C .

    • Critical: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the solid, accelerating hydrolysis and hydrate formation.

Summary of Storage Parameters

ParameterRecommendationScientific Rationale
Temperature -20°C (Freezer)Slows kinetic rate of radical propagation.[1]
Atmosphere Argon (preferred) or ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Displaces

, preventing autoxidation.
Container Amber GlassBlocks UV light which initiates radical formation.[1]
Desiccant Silica Gel (in secondary jar)Prevents hydrate formation on the aldehyde.
Module 3: Quality Control & Troubleshooting

Q: How do I know if my compound is still good?

A: Do not trust the label purity after storage. Use these checkpoints.

Tier 1: Visual Inspection
  • Pass: White to off-white crystalline powder.[1]

  • Warning: Pale yellow or beige clumps (surface oxidation).[1]

  • Fail: Deep brown/orange sticky solid (significant quinone formation/decomposition).[1]

Tier 2: Analytical Confirmation (NMR)

Proton NMR (


-NMR) is the gold standard for detecting the acid impurity.
FeatureIntact BFHB (Aldehyde)Oxidized Impurity (Acid)
Diagnostic Signal Singlet at ~10.0 - 10.2 ppm Broad singlet at ~11.0 - 13.0 ppm
Integration 1H (Sharp)Variable (Broad/Exchangeable)
Aromatic Region Distinct splitting (d, ~7-8 ppm)Slight downfield shift due to -COOH

Q: My LC-MS shows a peak at M+16. Is that the acid? A: Yes.[1] The molecular weight of the aldehyde is approx. 219 (for


). The acid will appear at 235  (

amu from oxygen insertion).
Module 4: Recovery & Purification

Q: My compound is 10-15% oxidized. Can I save it?

A: Yes. Because the impurity (carboxylic acid) has significantly different solubility and chemical properties than the aldehyde, purification is high-yielding.

Method A: Recrystallization (Preferred for <10% impurity)

The acid derivative is often less soluble in non-polar solvents than the aldehyde.

  • Solvent: Isopropyl Ether (IPE) or a mixture of Hexane/Ethyl Acetate (9:1).[1]

  • Process: Dissolve crude solid in minimal hot solvent. Filter hot (removes insoluble polymers).[1][3] Cool slowly to 4°C.

  • Result: The aldehyde crystallizes; the acid and quinones often stay in the mother liquor.[1]

Method B: The Bisulfite Wash (Deep Cleaning)

Use this if recrystallization fails or purity is critical (>99%).

  • Principle: Aldehydes form water-soluble bisulfite adducts; acids and other organics do not.[1]

  • Dissolve impure BFHB in minimal organic solvent (Ether or EtOAc).[1]

  • Shake with saturated aqueous Sodium Bisulfite (

    
    ) .
    
  • The aldehyde moves to the water layer (as the adduct).[3] The impurities stay in the organic layer.[1]

  • Discard organic layer.[1]

  • Basify the aqueous layer (carefully, to pH ~9-10) with Sodium Carbonate to break the adduct.[1]

  • Extract the regenerated pure aldehyde back into EtOAc.

Decision Matrix: Purification Workflow

PurificationFlow Start Assess Purity (NMR) Check Oxidation Level? Start->Check Low < 5% Acid Check->Low Minor High > 5% Acid Check->High Major Recryst Recrystallization (Isopropyl Ether) Low->Recryst Bisulfite Bisulfite Adduct Extraction High->Bisulfite

Figure 2: Decision workflow for selecting the appropriate purification method based on impurity levels.

References
  • BenchChem Technical Support. (2025).[1][4] Purification of Fluorinated Benzaldehyde Derivatives: Troubleshooting Guide. Retrieved from

  • Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: 5-Bromo-2-fluorobenzaldehyde.[1] Retrieved from [1]

  • Doc Brown's Chemistry. (n.d.).[1] Proton NMR spectrum of Benzaldehyde.[1][5][6] Retrieved from

  • Royal Society of Chemistry. (2011). Green epoxidation of unactivated alkenes via the catalytic activation of hydrogen peroxide by 4-hydroxybenzaldehyde.[1] Retrieved from

  • Fisher Scientific. (n.d.).[1] Safety Data Sheet: Benzaldehyde, 5-bromo-2-hydroxy-.[1][7] Retrieved from

Sources

Technical Guide: Optimization of Fluorinated Benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Fluorinated Building Blocks Technical Center. Subject: Minimizing Side Reactions in Fluorinated Benzaldehyde Synthesis Audience: Process Chemists, Medicinal Chemists, and R&D Scientists

Executive Summary

Synthesizing fluorinated benzaldehydes presents a paradox: the carbon-fluorine (C-F) bond is thermodynamically strong, yet the strong electron-withdrawing nature of fluorine—combined with the electron-withdrawing formyl group—renders the aromatic ring kinetically unstable toward nucleophiles (


). Furthermore, the precursors (fluorobenzenes) are prone to "halogen dance" mechanisms and benzyne formation during metallation.

This guide provides self-validating protocols to suppress these specific failure modes:

  • Lithium-Halogen Scrambling & Benzyne Formation (Cryogenic Route).

  • Over-Oxidation to Benzoic Acids (Radical/Oxidative Route).

  • Nucleophilic Defluorination (Workup/Storage).

Module 1: The Cryogenic Route (Lithiation/Formylation)

The Problem: Users often report low yields and "tarry" byproducts when attempting Lithium-Halogen (Li-X) exchange on fluorinated aryl halides. Root Cause:

  • Benzyne Formation: If the lithium species forms ortho to a fluorine atom, rapid elimination of LiF occurs, generating a highly reactive benzyne intermediate that polymerizes or reacts non-selectively [1].

  • Halogen Dance (Scrambling): The initially formed aryl lithium is basic; if the temperature is too high, it will deprotonate the starting material at a more acidic position (often ortho to fluorine), leading to regio-isomeric mixtures [2].

Troubleshooting Protocol: The "Internal Trap" Logic

Standard Operating Procedure (SOP):

  • Solvent: Anhydrous THF (favors exchange) or Et2O (favors stability).

  • Temperature: Strict

    
    C is mandatory. Above 
    
    
    
    C, benzyne formation becomes kinetically significant for ortho-fluoro species.

Step-by-Step Workflow:

  • System Prep: Flame-dry glassware under Ar/N2.

  • Reagent Choice: Use

    
    -BuLi (2.5 M in hexanes). Note: Avoid 
    
    
    
    -BuLi unless strictly necessary, as the byproduct isobutylene can complicate workup, though it drives equilibrium faster.
  • The "Reverse Addition" (Critical for Stability):

    • Conventional: Add BuLi to substrate. (Risk: Localized high concentration of base causes scrambling).

    • Recommended: Add Substrate to BuLi at

      
      C slowly, or use In-situ Trapping  (if compatible).
      
  • Formylation: Add dry DMF (N,N-Dimethylformamide) or N-Formylpiperidine.

    • Insight: N-Formylpiperidine is often superior to DMF because the tetrahedral intermediate is more stable, preventing premature collapse and double-addition [3].

Visualization: The Lithiation Decision Matrix

LithiationLogic Start Start: Fluorinated Aryl Halide CheckPos Is Halogen Ortho to Fluorine? Start->CheckPos Danger HIGH RISK: Benzyne Formation CheckPos->Danger Yes Safe Standard Li-Hal Exchange CheckPos->Safe No Action1 Must maintain T < -75°C Fast addition of Electrophile Danger->Action1 Action2 Consider Transmetalation (Li -> Zn or Mg) before warming Danger->Action2 Safe->Action1 Standard Precaution

Caption: Decision logic to prevent benzyne formation. Ortho-fluoro substrates require transmetalation or strict cryogenic control.

Module 2: The Oxidative Route (From Fluorotoluenes)

The Problem: "I am oxidizing 4-fluorotoluene to the aldehyde, but I keep isolating 4-fluorobenzoic acid."

Root Cause: Direct oxidation (e.g., KMnO4, Chromic acid) proceeds via radical mechanisms where the aldehyde is an intermediate. The aldehyde C-H bond is weaker than the benzylic C-H bond of toluene, making the product more reactive than the starting material.

Troubleshooting Protocol: The Gem-Dihalide Hydrolysis

To guarantee the aldehyde oxidation state, avoid direct oxidative methods. Instead, use a Radical Halogenation


 Hydrolysis  sequence. This "masks" the oxidation state.

Protocol:

  • Radical Bromination:

    • Reagents: NBS (N-Bromosuccinimide), catalytic AIBN or Benzoyl Peroxide.

    • Solvent: CCl4 or PhCF3 (Trifluorotoluene - greener alternative).

    • Endpoint: Monitor by GC/NMR for the Gem-dibromide (

      
      ). Stop before tri-bromination occurs.
      
  • Hydrolysis (The Sommelet Variation):

    • Do not just add water (slow).

    • Reagent: Aqueous Calcium Carbonate (

      
      ) in dioxane/water reflux OR Hexamethylenetetramine (Sommelet reaction) for mild release.
      
    • Mechanism:[1][2][3][4][5][6] The gem-dibromide hydrolyzes directly to the aldehyde hydrate, which collapses to the aldehyde. It cannot over-oxidize to the acid because no oxidant is present in step 2.

Data Comparison: Oxidation Methods

MethodReagentsPrimary RiskSelectivity (Aldehyde:Acid)
Direct Oxidation KMnO4 /

Over-oxidationPoor (20:80)
Etard Reaction

Toxic / ExplosiveGood (80:20)
Gem-Bromination NBS


Tri-brominationExcellent (>95:5)
Module 3: Stability & Nucleophilic Defluorination ( )

The Problem: "My product was pure by NMR, but after silica column or storage in methanol, the fluorine signal disappeared."

Root Cause: The aldehyde group is a strong Electron Withdrawing Group (EWG). If a fluorine atom is located ortho or para to the aldehyde, the ring is highly activated for Nucleophilic Aromatic Substitution (


). Common solvents (MeOH, EtOH) or bases (

during workup) can displace the fluoride [4].
Mechanism: The Meisenheimer Trap

SNAr_Mechanism Substrate F-Benzaldehyde (EWG activated) Complex Meisenheimer Complex (Anionic Intermediate) Substrate->Complex + Nu: Nu Nucleophile (MeOH, R-NH2, OH-) Product Defluorinated Product Complex->Product - F: (Leaving Group) note Critical: F is a better leaving group than Cl/Br in SNAr due to high electronegativity stabilizing the transition state. Complex->note

Caption: The activation of the ring by the aldehyde group facilitates fluoride displacement by nucleophiles.

Prevention Protocol:
  • Workup: Avoid strong bases (NaOH/KOH). Use saturated

    
     or dilute 
    
    
    
    for quenching.
  • Solvents: Never store ortho/para-fluorobenzaldehydes in nucleophilic solvents (Methanol, Ethanol) or amine bases. Use Dichloromethane, Toluene, or anhydrous THF .

  • Purification: Silica gel is slightly acidic but can contain trace water/nucleophiles. Neutral Alumina is often safer, or rapid filtration through a silica plug rather than a long column.

FAQ: Troubleshooting Specific Scenarios

Q1: I see a "double addition" product (alcohol) after adding DMF. Why?

  • Answer: The tetrahedral intermediate formed by

    
     is stable at low temp. If the reaction warms up before quenching, the intermediate collapses to the aldehyde, which then reacts with remaining 
    
    
    
    .
  • Fix: Ensure the quench (acidic water) is added at

    
    C  (inverse quench), or use N-Formylpiperidine, which forms a more stable intermediate.
    

Q2: Can I use Grignard reagents (Mg) instead of Lithium?

  • Answer: Yes, and it is often safer. Mg-Hal exchange is slower and requires higher temperatures (often RT or reflux), but the resulting Grignard is less basic than the Lithium species, significantly reducing benzyne formation. However, Grignards are less reactive toward DMF at low temps.

Q3: How do I remove the benzoic acid impurity if I used the oxidation route?

  • Answer: Do not use column chromatography immediately. Wash the organic layer with saturated Sodium Bicarbonate (

    
    ) . The acid will deprotonate and move to the aqueous layer; the aldehyde stays in the organic layer.
    
References
  • Coe, P. L., Waring, A. J., & Yarwood, T. D. (1995).[7] The lithiation of fluorinated benzenes and its dependence on solvent and temperature. Journal of the Chemical Society, Perkin Transactions 1, 2729-2737.[7]

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
  • Olah, G. A., & Arvanaghi, M. (1981). Formyl transfer to Grignard reagents with N-formylpiperidine. Angewandte Chemie International Edition, 20(10), 878-879.

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.

Sources

Technical Support Center: Solubility Optimization for 5-Bromo-2-fluoro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-BFHB-001 Status: Active Topic: Aqueous Solubilization Strategies Applicable Molecule: 5-Bromo-2-fluoro-4-hydroxybenzaldehyde (CAS: 119528-89-1 / Analogous structures)

Executive Summary

5-Bromo-2-fluoro-4-hydroxybenzaldehyde (BFHB) presents a classic solubility challenge in aqueous media. Its poor solubility arises from the interplay between its high crystal lattice energy (driven by


-

stacking and intermolecular hydrogen bonding) and the hydrophobicity introduced by the halogen substituents (Bromine at C5, Fluorine at C2).

While the aldehyde and hydroxyl groups offer polarity, they are insufficient to overcome the lipophilicity of the halogenated aromatic core in neutral water. This guide details three scientifically validated protocols to solubilize BFHB, ranked by complexity and biological compatibility.

Visual Decision Matrix

Before proceeding, use this decision tree to select the optimal solubilization strategy for your specific application.

Solubility_Decision_Tree Start Start: Define Constraints Is_pH_Fixed Is the pH fixed at 7.4 (Physiological)? Start->Is_pH_Fixed Can_Use_DMSO Is <1% DMSO/Ethanol allowed? Is_pH_Fixed->Can_Use_DMSO Yes Method_1 Method 1: pH Adjustment (Deprotonation) Is_pH_Fixed->Method_1 No (pH > 8.0 allowed) High_Conc_Needed Is high concentration (>10 mM) required? Can_Use_DMSO->High_Conc_Needed No (Strictly Aqueous) Method_2 Method 2: Cosolvent System (DMSO/PEG) Can_Use_DMSO->Method_2 Yes High_Conc_Needed->Method_1 No (Low Conc. ok) Method_3 Method 3: Cyclodextrin Complexation (HP-β-CD) High_Conc_Needed->Method_3 Yes

Figure 1: Strategic decision tree for selecting a solubilization method based on experimental constraints (pH, toxicity, and concentration requirements).

Module 1: pH Adjustment (The "Chemical Switch")

The Science

BFHB contains a phenolic hydroxyl group at the C4 position. The presence of electron-withdrawing halogens (Bromine at C5 and Fluorine at C2) significantly increases the acidity of this phenol compared to unsubstituted phenol.

  • Estimated pKa: ~6.0 – 6.5 (Lower than 4-hydroxybenzaldehyde's pKa of 7.6 due to ortho-bromo and meta-fluoro inductive effects).

  • Mechanism: Raising the solution pH above the pKa deprotonates the phenol, forming a phenolate anion. This charged species is highly water-soluble due to ion-dipole interactions with water molecules.

Protocol: Buffer-Based Solubilization

Best for: Chemical synthesis, non-biological assays where high pH is tolerated.

  • Preparation: Prepare a 100 mM Phosphate or Borate buffer adjusted to pH 8.0 .

  • Weighing: Weigh the required amount of BFHB.

  • Addition: Add the buffer to the solid.

  • Sonication: Sonicate for 5–10 minutes at ambient temperature.

  • Validation: If the solution remains cloudy, adjust pH to 8.5 using 1M NaOH dropwise.

    • Note: The solution may turn yellow upon deprotonation (phenolate formation). This is normal.

Troubleshooting (FAQ)

Q: The solution turned bright yellow. Did I degrade the compound? A: Likely not. Phenolates are often yellow due to extended conjugation of the anion. However, aldehydes are susceptible to oxidation (to carboxylic acids) or Cannizzaro reactions at very high pH (>10). Recommendation: Keep pH < 9.0 and use fresh solutions.

Module 2: Cosolvent Systems (The "Thermodynamic" Approach)

The Science

If pH adjustment is not possible, you must lower the polarity of the solvent system to match the lipophilicity of BFHB. According to the Yalkowsky Log-Linear Model , solubility increases exponentially with the volume fraction of the cosolvent [1].

Protocol: The "Stock-and-Shoot" Method

Best for: In vitro cell assays (using <0.5% final organic solvent).

Materials: DMSO (Dimethyl sulfoxide) or Ethanol (absolute); PBS (pH 7.4).

  • Primary Stock: Dissolve BFHB in 100% DMSO to create a 100 mM stock solution .

    • Visual Check: This should dissolve instantly. If not, vortex.

  • Intermediate Dilution (Critical Step):

    • Do NOT add the 100 mM stock directly to the cell media; it will precipitate ("crash out") immediately.

    • Prepare a 10x working solution in a secondary solvent like PEG-400 or by diluting slowly into warm PBS with vigorous vortexing.

  • Final Application: Add the diluted intermediate to your aqueous media.

Recommended Cosolvent Mixtures:

Solvent System Max Solubility (Est.) Biological Compatibility
100% DMSO > 500 mM Toxic to cells > 0.1-1%
50% PEG-400 / 50% Water ~ 50 mM Moderate

| 10% Ethanol / 90% Water | ~ 1-5 mM | Low |

Module 3: Cyclodextrin Complexation (The "Stealth" Approach)

The Science

For strict aqueous requirements (no organics, physiological pH), encapsulation is the gold standard. Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms a "host-guest" inclusion complex. The hydrophobic halogenated benzene ring of BFHB enters the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior ensures water solubility [2, 3].
Protocol: Phase Solubility Complexation

Best for: Animal studies (IV/IP injection) or sensitive enzymatic assays.

  • Carrier Preparation: Prepare a 20% (w/v) HP-

    
    -CD  solution in sterile water or saline.
    
  • Excess Addition: Add BFHB in excess of its estimated solubility (e.g., add 5 mg/mL).

  • Equilibration:

    • Shake or stir at 25°C for 24 hours . (Equilibrium is slow).

    • Protect from light (Aldehydes can be photosensitive).

  • Filtration: Filter the suspension through a 0.22 µm PVDF or Nylon filter to remove undissolved solids.

  • Quantification: Analyze the filtrate via UV-Vis (approx. 280 nm) or HPLC to determine the final concentration.

Complexation_Mechanism cluster_0 Aqueous Phase BFHB BFHB (Hydrophobic) Complex Inclusion Complex (Soluble) BFHB->Complex k_1 (Binding) CD HP-β-CD (Host) CD->Complex

Figure 2: Schematic of the host-guest interaction. The halogenated aromatic ring displaces water from the CD cavity, driven by an energetic gain (release of enthalpy-rich water).

Troubleshooting & FAQs

Q: I see a fine precipitate after 2 hours in my cell culture media. Why? A: This is "Ostwald Ripening" or delayed precipitation. You likely exceeded the equilibrium solubility of the neutral form.

  • Fix: Lower the final concentration or increase the % of complexing agent (cyclodextrin).

Q: Can I heat the solution to dissolve it faster? A: Yes, but with caution.

  • Limit: Do not exceed 50°C.

  • Risk: Aldehydes can oxidize to carboxylic acids (5-bromo-2-fluoro-4-hydroxybenzoic acid) at high temps in air. Use an inert atmosphere (Nitrogen/Argon) if heating is required.

Q: How do I store the stock solution? A:

  • DMSO Stock: Store at -20°C. Stable for months.

  • Aqueous/Buffer: Prepare fresh. Aldehydes are reactive electrophiles and can slowly degrade or polymerize in water over time.

References

  • Yalkowsky, S. H., & Roseman, T. J. (1981). Solubilization of Drugs by Cosolvents. Techniques of Solubilization of Drugs.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • BenchChem. (2025).[1] Solubility and Stability of Hydroxybenzaldehyde Derivatives.

  • PubChem. (2025).[2] Compound Summary: 5-Bromo-2-fluorobenzaldehyde.[2] National Library of Medicine.

Sources

Handling moisture sensitivity in 5-Bromo-2-fluoro-4-hydroxybenzaldehyde reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Bromo-2-fluoro-4-hydroxybenzaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile intermediate in their synthetic endeavors. My goal is to provide you with in-depth, field-proven insights to help you navigate the challenges associated with its handling and reactivity, with a particular focus on mitigating issues arising from its moisture sensitivity.

Introduction: The Double-Edged Sword of Reactivity

5-Bromo-2-fluoro-4-hydroxybenzaldehyde is a highly functionalized aromatic ring, making it an attractive starting material for the synthesis of complex molecules, including kinase inhibitors and other pharmaceuticals.[1] However, the very features that make it synthetically valuable—the aldehyde, the phenol, the aryl bromide, and the activating fluoro group—also create a delicate interplay of reactivity that can be significantly influenced by trace amounts of water. This guide will provide a structured approach to understanding and controlling these factors.

Frequently Asked Questions (FAQs)

Q1: How moisture-sensitive is 5-Bromo-2-fluoro-4-hydroxybenzaldehyde?

While not explosively reactive with water, its reactivity is significantly compromised in the presence of moisture. The primary concerns are:

  • Hydrate Formation: Like many aldehydes, it can reversibly form a gem-diol in the presence of water. This equilibrium might not be favorable for most aldehydes, but the electron-withdrawing effects of the bromine and fluorine atoms on the ring can increase the electrophilicity of the carbonyl carbon, making it more susceptible to hydration.[2] This temporarily deactivates the aldehyde, reducing reaction yields.

  • Side Reactions: The phenolic proton is acidic and can be deprotonated by bases. In the presence of water, this can lead to the formation of phenoxides, which can alter the electronic nature of the ring and potentially lead to unwanted side reactions.

  • Catalyst Deactivation: In sensitive reactions, such as palladium-catalyzed cross-couplings, water can lead to the deactivation of the catalyst.[3]

Q2: What are the initial signs of moisture-related issues in my reaction?

Common indicators include:

  • Inconsistent Reaction Times: Batches that are meticulously dried may proceed to completion faster than those with residual moisture.

  • Lower than Expected Yields: This is the most common symptom, often due to the deactivation of the starting material or catalyst.

  • Formation of Impurities: Unidentified peaks in your analytical data (TLC, LC-MS, NMR) can often be traced back to water-mediated side reactions.

  • Color Changes: While not always indicative of a problem, unexpected color changes can sometimes signal decomposition or side reactions exacerbated by moisture.

Q3: What are the best practices for storing this compound?

Store 5-Bromo-2-fluoro-4-hydroxybenzaldehyde in a desiccator over a strong drying agent like phosphorus pentoxide or in a glovebox under an inert atmosphere (nitrogen or argon). Use a tightly sealed container and minimize the time the container is open to the atmosphere.

Troubleshooting Guides

Scenario 1: Incomplete Conversion in a Nucleophilic Addition to the Aldehyde (e.g., Grignard or Wittig Reaction)

Problem: You are performing a Grignard reaction with 5-Bromo-2-fluoro-4-hydroxybenzaldehyde, and you observe a significant amount of unreacted starting material, even with an excess of the Grignard reagent.

Root Cause Analysis:

  • Acid-Base Reaction: The primary culprit is the acidic phenolic proton. The Grignard reagent is a strong base and will preferentially deprotonate the hydroxyl group before adding to the aldehyde. This consumes one equivalent of your nucleophile.

  • Moisture in Reagents/Glassware: Any trace moisture will quench the highly reactive Grignard reagent.

  • Aldehyde Hydration: As mentioned, water can form a gem-diol with the aldehyde, rendering it unreactive towards the nucleophile.

Troubleshooting Workflow:

cluster_0 Troubleshooting: Incomplete Nucleophilic Addition A Incomplete Reaction B Protect the Phenolic Hydroxyl Group A->B Is the hydroxyl group protected? C Strict Anhydrous Conditions A->C No B->C Yes C->C D Verify Reagent Quality C->D Are solvents and reagents dry? D->D E Successful Reaction D->E Yes

Caption: Decision workflow for incomplete nucleophilic addition.

Detailed Protocol: Hydroxyl Group Protection and Anhydrous Reaction Setup

  • Protection Step (Example: Silylation):

    • Dissolve 5-Bromo-2-fluoro-4-hydroxybenzaldehyde (1 eq.) in anhydrous dichloromethane (DCM) under an argon atmosphere.

    • Add triethylamine (1.2 eq.) and cool the solution to 0°C.

    • Slowly add tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq.) as a solution in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir until TLC analysis shows complete consumption of the starting material.

    • Work up the reaction by washing with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The protected compound can then be used in the subsequent Grignard reaction.

  • Anhydrous Grignard Reaction:

    • Glassware: All glassware must be oven-dried at >120°C for at least 4 hours and allowed to cool in a desiccator or under a stream of dry argon.

    • Solvents: Use freshly distilled anhydrous solvents (e.g., THF, diethyl ether).

    • Reagents: The Grignard reagent should be freshly prepared or titrated to determine its exact concentration.

    • Procedure: Under a positive pressure of argon, dissolve the protected aldehyde in your anhydrous solvent. Cool to the desired temperature (often 0°C or -78°C) and add the Grignard reagent dropwise. Monitor the reaction by TLC.

Scenario 2: Low Yield in a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki or Heck)

Problem: You are attempting a Suzuki coupling at the bromine position, but the reaction is sluggish and gives a low yield of the desired product, along with decomposition of the starting material.

Root Cause Analysis:

  • Catalyst Inhibition: The phenolic hydroxyl group can coordinate to the palladium center, potentially interfering with the catalytic cycle.

  • Water's Ambiguous Role: While some palladium-catalyzed reactions can be performed in water, the specific ligand and reaction conditions are critical.[4][5][6] In many cases, particularly with sensitive substrates, water can lead to catalyst deactivation through the formation of palladium hydroxides or oxides.

  • Base-Induced Decomposition: The bases used in cross-coupling reactions (e.g., carbonates, phosphates) can deprotonate the phenol. The resulting phenoxide can influence the electron density of the aromatic ring, potentially leading to side reactions.

Troubleshooting Workflow:

cluster_1 Troubleshooting: Low Yield in Cross-Coupling F Low Yield G Protect Hydroxyl Group F->G Is the hydroxyl group protected? H Degas Solvents Thoroughly F->H No G->H Yes H->H I Screen Ligands and Bases H->I Are solvents deoxygenated? I->I J Successful Coupling I->J Yes

Caption: Decision workflow for low-yield cross-coupling reactions.

Detailed Protocol: Optimized Suzuki Coupling

  • Protection: Protect the hydroxyl group as described in the previous scenario. This is often the most reliable way to ensure consistent results.

  • Degassing: Solvents for cross-coupling reactions must be rigorously deoxygenated to prevent oxidation of the Pd(0) catalyst. The freeze-pump-thaw method (three cycles) is highly effective.

  • Reaction Setup:

    • In a flame-dried Schlenk flask under argon, combine the protected 5-Bromo-2-fluoro-4-(O-TBDMS)-benzaldehyde (1 eq.), the boronic acid partner (1.2-1.5 eq.), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 eq.).

    • Add the degassed solvent via cannula.

    • Heat the reaction to the desired temperature (e.g., 80-100°C) and monitor by TLC or LC-MS.

Scenario 3: Unwanted Nucleophilic Aromatic Substitution (SNAr)

Problem: When reacting with a strong nucleophile, you observe substitution of the fluorine atom instead of or in addition to the desired reaction at the aldehyde or bromine.

Root Cause Analysis:

The aromatic ring is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the electron-withdrawing aldehyde group, particularly at the ortho and para positions. The fluorine atom is ortho to the aldehyde, making it a potential leaving group in an SNAr reaction.[7] Fluorine is a surprisingly good leaving group in SNAr reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and stabilizing the intermediate Meisenheimer complex.[8]

Mitigation Strategies:

  • Protect the Aldehyde: Converting the aldehyde to a less electron-withdrawing group, such as an acetal, will deactivate the ring towards SNAr.

  • Moderate Reaction Conditions: Use less aggressive nucleophiles and lower reaction temperatures.

  • Choose a Different Isomer: If your synthesis allows, consider if an isomeric starting material would place the activating group in a different position relative to the fluorine.

Data Summary

ParameterRecommended ValueRationale
Residual Moisture in Solvents < 50 ppmMinimizes side reactions and catalyst deactivation.
Inert Gas Atmosphere Argon or NitrogenPrevents oxidation and reaction with atmospheric moisture.
Drying Agent for Compound Storage P₄O₁₀ or Drierite®Ensures the compound remains anhydrous.
Glassware Preparation Oven-dried at >120°C for >4hRemoves adsorbed water from glass surfaces.

Conclusion

Successfully employing 5-Bromo-2-fluoro-4-hydroxybenzaldehyde in synthesis requires a proactive approach to moisture control. By understanding the underlying chemical principles and implementing rigorous anhydrous techniques, researchers can unlock the full potential of this valuable building block. The troubleshooting guides provided should serve as a starting point for addressing common challenges, but always remember that careful observation and methodical optimization are the cornerstones of successful synthetic chemistry.

References

  • Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors. Organic & Biomolecular Chemistry, RSC Publishing. Available at: [Link]

  • "Palladium-Catalyzed Cross-Coupling Reactions in Water". ResearchGate. Available at: [Link]

  • An efficient palladium catalyzed Mizoroki–Heck cross-coupling in water. RSC Publishing. Available at: [Link]

  • Palladium-catalysed reactions in water using catalysts covalently tethered on a thermo-responsive polymer. Catalysis Science & Technology, RSC Publishing. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling in Aqueous Media: Recent Progress and Current Applications. Bentham Science Publisher. Available at: [Link]

  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. PMC. Available at: [Link]

  • 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry, OpenStax. Available at: [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. Available at: [Link]

Sources

Removing unreacted starting materials from hydroxybenzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Unreacted Starting Materials & Impurities Audience: Researchers, Medicinal Chemists, Process Development Scientists Status: Active Guide [v2.4]

Introduction: The Phenolic Challenge

Purifying hydroxybenzaldehyde derivatives (e.g., 4-hydroxybenzaldehyde, salicylaldehyde, vanillin analogs) presents a unique chemical challenge. Unlike simple aldehydes, these compounds possess dual functionality:

  • The Aldehyde (-CHO): Electrophilic and prone to oxidation.

  • The Phenol (-OH): Weakly acidic (

    
     ~7–8) and prone to oxidative coupling.
    

The core difficulty often lies in separating the product from the unreacted starting material , which is frequently a phenol with similar solubility and acidity profiles. This guide moves beyond generic "workups" to provide chemically specific, self-validating protocols for high-purity isolation.

Module 1: The Bisulfite "Gold Standard" Protocol

Best For: Removing non-aldehyde impurities (unreacted phenols, alkylated byproducts) from the desired hydroxybenzaldehyde.

The Mechanism

Sodium bisulfite (


) attacks the aldehyde carbonyl to form a water-soluble sulfonate adduct. Impurities that lack an aldehyde group (e.g., starting phenols) remain in the organic layer. The adduct is then hydrolyzed to release the pure product.
Step-by-Step Workflow

BisulfitePurification Start Crude Mixture (Aldehyde + Impurities) Step1 Dissolve in Et2O or EtOAc Start->Step1 Step2 Add Saturated NaHSO3 (Vigorous Stirring > 30 min) Step1->Step2 Decision Phase Separation Step2->Decision OrgLayer Organic Layer (Contains Impurities/Phenols) Decision->OrgLayer Discard AqLayer Aqueous Layer (Contains Product Adduct) Decision->AqLayer Keep Wash Wash Aq. Layer with Ether (Remove entrained impurities) AqLayer->Wash Regen Regeneration: Add H2SO4 to pH < 2 (Heat to 40°C if needed) Wash->Regen precipitate Product Precipitates or Extract with EtOAc Regen->precipitate

Caption: Selective isolation of aldehydes via bisulfite adduct formation and acid hydrolysis.

Troubleshooting & FAQs

Q: I added bisulfite, but no precipitate formed. Did it fail? A: Not necessarily. While many bisulfite adducts precipitate as solids, adducts of hydroxybenzaldehydes are often highly water-soluble due to the phenolic group.

  • Diagnostic: Check the aqueous layer by TLC. If the spot stays at the baseline (adduct) and the organic layer shows only impurities, the product is successfully trapped in the water phase.

Q: My yield is low after regeneration. Why? A: This is usually a pH or temperature issue.

  • Incomplete Hydrolysis: The adduct is stable. You must lower the pH below 1 (using 10%

    
    ) and gently warm the solution (40–50°C) to drive the equilibrium back to the aldehyde.
    
  • Product Solubility: Hydroxybenzaldehydes are slightly soluble in water.[1][2] If you don't see a precipitate upon acidification, saturate the aqueous phase with NaCl (salting out) and extract exhaustively with Ethyl Acetate.

Q: Can I use this for ortho-substituted aldehydes (e.g., salicylaldehyde)? A: Proceed with caution. Steric hindrance at the ortho position can significantly slow down adduct formation. Increase reaction time to 2–4 hours and use vigorous mechanical stirring to maximize surface area.

Module 2: The pH-Switch Extraction (pKₐ Exploitation)

Best For: Separating 4-hydroxybenzaldehyde (


 ~7.6) from less acidic starting phenols (

~10).
The Logic

The electron-withdrawing aldehyde group stabilizes the phenoxide anion, making hydroxybenzaldehydes significantly more acidic than unsubstituted phenols. We can exploit this


 using Sodium Bicarbonate (

, pH ~8.5).
Comparative Data Table: Acidity Profiles
CompoundApprox.[1][2][3][4][5][6][7][8][9][10] pKaBehavior in Sat. NaHCO₃ (pH 8.5)Behavior in NaOH (pH 14)
Phenol (Starting Material) 10.0Insoluble (Remains in Organic Layer)Soluble (Deprotonates)
4-Hydroxybenzaldehyde 7.6Soluble (Deprotonates to anion)Soluble
Benzoic Acid (Over-oxidation) 4.2Soluble Soluble
Protocol: The Bicarbonate Wash
  • Dissolve crude mixture in Diethyl Ether (EtOAc is less ideal due to hydrolysis risks at high pH, but acceptable for short durations).

  • Extract 3x with Saturated

    
     .
    
    • Phase Check: The Aqueous Layer now contains your Hydroxybenzaldehyde (and any benzoic acid). The Organic Layer contains the unreacted phenol.

  • Separate the organic layer (save it until yield is confirmed).

  • Acidify the aqueous layer carefully with

    
     to pH 2.
    
    • Observation: The hydroxybenzaldehyde should precipitate or oil out.

  • Extract the acidified aqueous mix with fresh ether, dry (

    
    ), and evaporate.
    

Module 3: Reaction-Specific Workups

Scenario A: The Reimer-Tiemann Reaction (Phenol + CHCl₃)

Issue: Massive formation of tar and separation of ortho vs. para isomers.

  • The Steam Distillation Trick:

    • Ortho-hydroxybenzaldehyde (Salicylaldehyde) has strong intramolecular hydrogen bonding, making it more volatile.

    • Para-hydroxybenzaldehyde has intermolecular hydrogen bonding (forms dimers/lattices), making it non-volatile.

    • Action: Steam distill the crude reaction mixture. The ortho isomer distills over with the water; the para isomer and tars remain in the pot.

Scenario B: The Duff Reaction (Phenol + Hexamine)

Issue: The reaction produces a methine/imine intermediate that must be hydrolyzed.

  • Critical Hydrolysis Step:

    • Users often stop after the heating phase, finding no aldehyde.

    • Fix: You must add aqueous acid (e.g., 10%

      
       or Acetic Acid) and reflux for an additional 30–60 minutes to hydrolyze the imine intermediate into the aldehyde.
      
    • Purification: Duff reactions often yield sticky polymers. Recrystallization from hot water (with a drop of

      
       water to prevent oxidation) is highly effective for the final solid.
      

Module 4: Recrystallization Solvents

If extraction fails to yield analytical purity, use these verified solvent systems.

Derivative TypeRecommended SolventNotes
4-Hydroxybenzaldehyde Water (Hot)Dissolve at boiling; cool slowly to 4°C.
Salicylaldehyde -Usually a liquid; purify via distillation.
Vanillin Analogs Ethanol/Water (1:[8]1)Dissolve in min. ethanol, add warm water until turbid.
Brominated Derivatives Ethanol or TolueneToluene is excellent for removing non-polar impurities.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard protocols for Bisulfite Adducts, p. 1257).

  • Furniss, B. S., et al. Purification of Aldehydes via Bisulfite Addition. Organic Syntheses, Coll. Vol. 2, p. 323.

  • Reimer, K., Tiemann, F. On the Action of Chloroform on Alkaline Phenolates. Berichte der deutschen chemischen Gesellschaft, 1876 , 9, 824. (Foundational Chemistry for R-T Reaction).

  • Wynberg, H. The Reimer-Tiemann Reaction. Chemical Reviews, 1960 , 60 (2), 169–184. (Comprehensive review on separation of isomers).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 126, 4-Hydroxybenzaldehyde. (Physical property data for solubility/pKa).

Sources

Thermal stability issues of 5-Bromo-2-fluoro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 914397-21-0 | Molecular Formula: C₇H₄BrFO₂ | MW: 219.01 g/mol

Executive Summary: The Thermal Stability Paradox

Issue: Users frequently report rapid degradation, discoloration (white to pink/brown), and melting point depression during the handling of 5-Bromo-2-fluoro-4-hydroxybenzaldehyde. Root Cause: This compound is not "thermally unstable" in the sense of spontaneous explosion or decarbonylation. Rather, it exhibits heat-accelerated auto-oxidation . The combination of the electron-rich phenolic group and the electron-deficient aldehyde (due to the ortho-fluoro and meta-bromo substituents) creates a "push-pull" system highly susceptible to radical attack by atmospheric oxygen, a process significantly faster at elevated temperatures.

Critical Identification & Properties

Before troubleshooting, ensure you are working with the correct isomer. Confusion with the salicylaldehyde derivative is common.

FeatureTarget Compound Common Isomer (Avoid)
Name 5-Bromo-2-fluoro-4-hydroxybenzaldehyde 5-Bromo-4-fluoro-2-hydroxybenzaldehyde
CAS 914397-21-0 399-00-8
Structure -OH at pos 4 (Para), -F at pos 2-OH at pos 2 (Ortho), -F at pos 4
Appearance White to off-white crystalline solidWhite to pale yellow solid
Melting Point Not well-established (Decomposes near MP)~160-164°C
pKa (Est.) ~6.5 - 7.0 (Acidic due to F/Br)~6.0 (Stabilized by H-bond)
Troubleshooting Guide (Q&A)
Q1: "My sample turned from white to pink/brown overnight. Is it ruined?"

Diagnosis: Quinoid Oxidation. The phenolic hydroxyl group at position 4 is prone to oxidation, forming quinone-like species. This is often surface-level and catalyzed by light and trace metals.

  • Assessment: Run a TLC (Solvent: 30% EtOAc/Hexanes). If the impurity spot is faint and stays at the baseline, the bulk material is likely intact.

  • Solution: Perform a cold solvent wash . Triturate the solid with cold Dichloromethane (DCM) or Toluene. The colored impurities are often more soluble in organic solvents than the pure crystal lattice. Filter and dry under vacuum.

Q2: "The melting point is 10-15°C lower than the Certificate of Analysis (CoA)."

Diagnosis: Benzoic Acid Contamination. The aldehyde group (-CHO) has auto-oxidized to the carboxylic acid (-COOH). Even 2-3% acid contamination can depress the melting point significantly.

  • Mechanism: Radical chain reaction initiated by heat or peroxides.

  • Confirmation: Check ¹H NMR. Look for a broad singlet at ~12-13 ppm (COOH) and a decrease in the aldehyde proton signal at ~10 ppm.

  • Solution: Recrystallization (See Protocol A).[1] Acid impurities are difficult to remove by washing alone.

Q3: "I see a new spot on TLC after heating the reaction above 80°C."

Diagnosis: Cannizzaro Disproportionation or Oligomerization. In the presence of any base (even weak bases), heating can trigger the Cannizzaro reaction (one molecule oxidized to acid, one reduced to alcohol) or phenolic coupling.

  • Prevention: Avoid heating >60°C unless strictly necessary. If high temps are required, ensure the system is strictly anaerobic (Argon/Nitrogen sparge).

Technical Protocols
Protocol A: Rescue Recrystallization (For Acid/Quinone Removal)

Use this when purity drops below 95%.

  • Solvent Selection: Ethanol/Water (9:1) or Toluene (for strictly anhydrous needs).

  • Dissolution:

    • Place crude solid in a flask with a stir bar.

    • Add Ethanol (minimum volume) and heat to 50-60°C. Do not boil.

    • If colored impurities persist, add Activated Charcoal (1% w/w) and stir for 5 mins.

  • Filtration: Filter hot through a Celite pad to remove charcoal/particulates.

  • Crystallization:

    • Add warm Water dropwise until slight turbidity appears.

    • Allow to cool slowly to room temperature on the benchtop (insulate flask with foil).

    • Transfer to 4°C fridge for 4 hours.

  • Collection: Filter crystals, wash with cold 20% EtOH/Water, and dry under high vacuum at room temperature.

Protocol B: Long-Term Storage
  • Atmosphere: Argon or Nitrogen (essential).

  • Temperature: -20°C is ideal; 2-8°C is acceptable for short term (<1 month).

  • Container: Amber glass vial (light sensitive) with a Teflon-lined cap. Parafilm is insufficient for long-term protection against oxygen diffusion.

Mechanistic Visualization
Figure 1: Thermal-Oxidative Degradation Pathways

This diagram illustrates why heat and oxygen are the enemies of this compound.

Degradation Compound 5-Bromo-2-fluoro- 4-hydroxybenzaldehyde Radical Acyl Radical (Intermediate) Compound->Radical Heat/Light (-H•) Quinone Quinoid Species (Pink/Brown Color) Compound->Quinone Phenolic Oxidation (Trace Metals/Base) Acid 5-Bromo-2-fluoro- 4-hydroxybenzoic Acid (MP Depression) Radical->Acid +O2 / +H2O

Caption: Pathway A (Top) leads to chemical impurity and MP depression. Pathway B (Bottom) causes discoloration.

Figure 2: Purification Decision Tree

Follow this logic to determine the correct purification method.

Purification Start Evaluate Purity (TLC / NMR) CheckColor Is sample colored (Pink/Brown)? Start->CheckColor CheckAcid Is Aldehyde peak < 1.0H in NMR? CheckColor->CheckAcid No / Wash failed Wash Cold Solvent Wash (DCM or Toluene) CheckColor->Wash Yes (Surface only) Recryst Recrystallization (EtOH/Water) CheckAcid->Recryst Yes (Acid impurity) Column Flash Column (Acidified Silica) CheckAcid->Column No (Other impurities)

Caption: Standard workflow for rescuing degraded 5-Bromo-2-fluoro-4-hydroxybenzaldehyde.

References
  • Royal Society of Chemistry. (2014). Auto-oxidation mechanisms of benzaldehydes. RSC Advances. Retrieved from [Link]

Sources

Validation & Comparative

Technical Analysis: 1H NMR Characterization of 5-Bromo-2-fluoro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

5-Bromo-2-fluoro-4-hydroxybenzaldehyde (BFHB) is a critical polysubstituted benzene scaffold used in the synthesis of enzyme inhibitors and high-performance Schiff base ligands. In drug development, the precise placement of the halogen atoms (Br, F) relative to the hydroxyl (OH) and aldehyde (CHO) groups dictates biological efficacy.

The Challenge: Electrophilic aromatic substitution often yields regioisomers (e.g., the 4-bromo-5-hydroxy isomer). Standard LC-MS can confirm molecular weight (MW 219.01) but fails to distinguish these isomers. 1H NMR spectroscopy is the definitive method for structural validation, relying specifically on Fluorine-Proton (


F-

H) coupling constants
to map the aromatic ring.

This guide provides a technical breakdown of the BFHB spectrum, comparing it against common regioisomers to establish a self-validating identification protocol.

Experimental Protocol: Sample Preparation

To ensure reproducibility and visibility of the labile hydroxyl proton, DMSO-d


  is the required solvent. CDCl

often leads to broad, invisible OH signals due to rapid exchange.
Standard Operating Procedure (SOP)
  • Mass: Weigh 10–15 mg of the solid BFHB sample.

  • Solvent: Add 0.6 mL of DMSO-d

    
     (99.9% D, containing 0.03% TMS v/v).
    
  • Dissolution: Vortex for 30 seconds. Ensure the solution is clear; any suspension will broaden peaks.

  • Acquisition:

    • Frequency: 400 MHz or higher recommended.

    • Scans (NS): 16 (sufficient for >10 mg).

    • Pulse Delay (D1):

      
       1.0 s (ensure relaxation of CHO proton).
      
    • Temperature: 298 K (25°C).

Spectral Analysis & Assignment Logic

The structure of BFHB contains two isolated aromatic protons (H3 and H6), an aldehyde proton, and a phenolic proton. The presence of Fluorine at Position 2 creates a unique "coupling fingerprint."

Structural Numbering
  • C1: -CHO (Aldehyde)[1]

  • C2: -F (Fluoro)[2]

  • C3: -H (Aromatic Proton A)

  • C4: -OH (Hydroxy)

  • C5: -Br (Bromo)[2][3]

  • C6: -H (Aromatic Proton B)

Predicted 1H NMR Data Table (400 MHz, DMSO-d )
ProtonPositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Assignment Logic
-OH 411.0 – 11.5 Broad Singlet (s)-Deshielded by H-bonding; disappears with D

O shake.
-CHO 110.0 – 10.2 Doublet (d) or s

Hz
Aldehyde proton; often shows long-range coupling to F.
Ar-H 67.80 – 7.95 Doublet (d)

Hz
Para to F? No, Meta to F. See analysis below.
Ar-H 36.80 – 7.10 Doublet (d)

Hz
Ortho to F. Large coupling characterizes this position.
Detailed Mechanistic Analysis
1. The "Ortho-Fluoro" Marker (H3)

Proton H3 is located at Position 3, sandwiched between the Fluorine (C2) and the Hydroxyl (C4).

  • Electronic Environment: It is shielded by the electron-donating -OH group (ortho) and the -F atom (ortho), pushing it upfield (lower ppm, ~6.9 ppm).

  • Coupling: Being ortho to Fluorine, it exhibits a large

    
     coupling constant , typically 10–12 Hz . This large doublet is the primary identifier for the C3 position.
    
2. The "Meta-Fluoro" Marker (H6)

Proton H6 is located at Position 6, between the Bromine (C5) and the Aldehyde (C1).

  • Electronic Environment: It is deshielded by the electron-withdrawing Aldehyde (ortho) and Bromine (ortho), pushing it downfield (higher ppm, ~7.9 ppm).

  • Coupling: H6 is meta to the Fluorine at C2. The

    
     (meta)  coupling is typically 6–8 Hz .
    
  • Correction Note: In many fluoro-benzenes, meta coupling (

    
    ) is distinct (6-8 Hz), while para coupling (
    
    
    
    ) is negligible (< 2 Hz). Since H6 is meta to F (C6 vs C2), we expect a clear doublet, but with a smaller
    
    
    value than H3.

Comparative Analysis: Distinguishing Regioisomers

The primary risk in synthesizing BFHB is the formation of the 4-Bromo-2-fluoro-5-hydroxy isomer. Comparison of the


-coupling values provides a definitive "Go/No-Go" QC test.
Comparison Table: Target vs. Isomer
FeatureTarget Molecule (5-Br, 2-F, 4-OH)Common Isomer (4-Br, 2-F, 5-OH)Differentiation Key
H3 Signal Doublet (

Hz)
(Ortho to F)
Doublet (

Hz)
(Ortho to F)
Ambiguous: Both have an H ortho to F.
H6 Signal Doublet (

Hz)
(Meta to F)
Doublet (

Hz)
(Meta to F)
Ambiguous: Both have an H meta to F.
NOE (Nuclear Overhauser Effect) NOE between CHO and H6 NOE between CHO and H6 Ambiguous.
Carbon Shift (C4 vs C5) C4-OH (Shielded C)C5-OH (Shielded C)Requires

C NMR.
HMBC Correlation OH proton couples to C3, C4, C5. C3 is a doublet (

).
OH proton couples to C4, C5, C6. C6 is a doublet (

).
Definitive.

Note: While 1H NMR splitting patterns are similar for these specific isomers, the Chemical Shift of H3 vs H6 will differ significantly due to the bromine position. In the Target (5-Br), H6 is flanked by Br and CHO (very deshielded). In the Isomer (4-Br), H6 is flanked by OH and CHO (less deshielded).

Visualization: Assignment Workflow

The following diagram outlines the logical flow for confirming the structure using 1H NMR data.

NMR_Assignment_Workflow Start Sample: 5-Bromo-2-fluoro-4-hydroxybenzaldehyde Solvent Dissolve in DMSO-d6 (Visualize OH & CHO) Start->Solvent Spectrum Acquire 1H NMR Spectrum Solvent->Spectrum Check_Aldehyde Check 9.5 - 10.5 ppm Signal Present? Spectrum->Check_Aldehyde Check_Aromatics Analyze Aromatic Region (6.5 - 8.5 ppm) Check_Aldehyde->Check_Aromatics Yes Split_H3 Identify Upfield Doublet (~7.0 ppm) Measure J-coupling Check_Aromatics->Split_H3 Split_H6 Identify Downfield Doublet (~7.9 ppm) Measure J-coupling Check_Aromatics->Split_H6 Decision_H3 J ~ 10-12 Hz? (Ortho to F) Split_H3->Decision_H3 Decision_H6 J ~ 6-8 Hz? (Meta to F) Split_H6->Decision_H6 Conclusion Structure Confirmed Decision_H3->Conclusion Yes Fail Reject / Re-evaluate Isomer Decision_H3->Fail No (<8 Hz) Decision_H6->Conclusion Yes Decision_H6->Fail No (<4 Hz)

Figure 1: Decision tree for structural validation of BFHB based on J-coupling magnitude.

Advanced Verification: 1H-19F Coupling Logic

For researchers requiring absolute certainty (e.g., GMP release testing), understanding the coupling tree is essential. The Fluorine atom splits the proton signals.

Coupling_Tree F19 19F Nucleus (Spin 1/2) H3 H3 Proton (Ortho) F19->H3 Strong Coupling (Ortho) H6 H6 Proton (Meta) F19->H6 Medium Coupling (Meta) CHO CHO Proton (Long Range) F19->CHO Weak Coupling (Through-Space/Bond) Signal_H3 Large Doublet 3J = 10-12 Hz H3->Signal_H3 Signal_H6 Medium Doublet 4J = 6-8 Hz H6->Signal_H6 Signal_CHO Fine Doublet 4J = 1-2 Hz CHO->Signal_CHO

Figure 2: Spin-spin coupling interactions between the Fluorine nucleus and aromatic protons.

Key Takeaway for QC Professionals

If the spectrum shows two singlets in the aromatic region, the product is incorrect (likely missing the Fluorine or the Fluorine is para to both protons, which is structurally impossible for this scaffold). You must observe splitting caused by the Fluorine atom.

References

  • Abraham, R. J., et al. (2006).[4] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • Reich, H. J. (University of Wisconsin). "Proton NMR Data - Chemical Shifts and Coupling Constants." Evans Laboratory Spectroscopy Resources. (Standard reference for substituent effects).

  • Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." (Definitive text on H-F coupling constants).
  • PubChem Compound Summary. "5-Bromo-2-fluoro-4-hydroxybenzaldehyde (CAS 844885-04-9)."

Sources

A Comparative Guide to the Mass Spectrometric Fragmentation of 5-Bromo-2-fluoro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. 5-Bromo-2-fluoro-4-hydroxybenzaldehyde represents a class of substituted aromatic aldehydes that are pivotal building blocks in medicinal chemistry. Understanding their behavior under mass spectrometric analysis is not merely an academic exercise; it is a critical step in reaction monitoring, purity assessment, and metabolic profiling. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound, contrasts it with alternative analytical methodologies, and presents a robust protocol for its characterization.

I. The Logic of Fragmentation: Predicting the Electron Ionization (EI) Mass Spectrum

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive and reproducible fragmentation. This fragmentation is not random; it is governed by the inherent chemical stability of the bonds and the resulting fragments. For aromatic compounds, the stability of the aromatic ring often leads to a prominent molecular ion peak.[1][2][3] The presence of various functional groups on the benzaldehyde scaffold—a bromine atom, a fluorine atom, a hydroxyl group, and an aldehyde moiety—creates a rich and predictable fragmentation landscape.

The molecular weight of 5-Bromo-2-fluoro-4-hydroxybenzaldehyde (C₇H₄BrFO₂) is 219.01 g/mol . Due to the isotopic nature of bromine, with nearly equal natural abundances of ⁷⁹Br and ⁸¹Br, the molecular ion will appear as a characteristic doublet (M⁺ and M+2) at m/z 219 and 221, respectively.[1] This isotopic signature is a powerful diagnostic tool for identifying brominated compounds.

The fragmentation cascade is initiated by the loss of an electron to form the molecular ion radical cation, [C₇H₄BrFO₂]⁺•. From here, several key fragmentation pathways are anticipated:

  • Loss of a Hydrogen Radical (M-1): A common fragmentation pathway for aromatic aldehydes is the cleavage of the C-H bond of the aldehyde group, resulting in a stable acylium ion.[2][3][4][5] This would produce a doublet at m/z 218/220.

  • Loss of Carbon Monoxide (M-28): Following or preceding other fragmentations, the loss of a neutral CO molecule from the acylium ion is a hallmark of aldehydes and ketones.[1][4][5] This leads to the formation of a substituted phenyl cation.

  • Loss of a Bromine Radical (M-79/81): The C-Br bond is relatively weak and susceptible to cleavage, leading to the loss of a bromine radical. This would result in a significant fragment at m/z 140.

  • Loss of Fluorine/HF (M-19/M-20): While the C-F bond is strong, loss of a fluorine radical (M-19) or hydrogen fluoride (M-20) can occur, particularly in highly energetic fragmentations.[6]

These primary fragmentations can be followed by subsequent losses, leading to a complex but interpretable spectrum.

Predicted Fragmentation Pathway Diagram

The following diagram illustrates the most probable EI fragmentation cascade for 5-Bromo-2-fluoro-4-hydroxybenzaldehyde.

Fragmentation_Pathway Predicted EI Fragmentation of 5-Bromo-2-fluoro-4-hydroxybenzaldehyde M Molecular Ion [C₇H₄BrFO₂]⁺• m/z 219/221 M_minus_H [M-H]⁺ [C₇H₃BrFO₂]⁺ m/z 218/220 M->M_minus_H - H• M_minus_Br [M-Br]⁺ [C₇H₄FO₂]⁺ m/z 140 M->M_minus_Br - Br• M_minus_CHO [M-CHO]⁺ [C₆H₃BrFO]⁺ m/z 190/192 M->M_minus_CHO - CHO• M_minus_H_minus_CO [M-H-CO]⁺ [C₆H₃BrFO]⁺ m/z 190/192 M_minus_H->M_minus_H_minus_CO - CO M_minus_Br_minus_CO [M-Br-CO]⁺ [C₆H₄FO]⁺ m/z 112 M_minus_Br->M_minus_Br_minus_CO - CO

Caption: Predicted EI fragmentation pathway for the target molecule.

Table 1: Summary of Predicted Key Ions in the EI Mass Spectrum

m/z (⁷⁹Br/⁸¹Br)Proposed Fragment IonNeutral LossComments
219/221[C₇H₄BrFO₂]⁺•-Molecular Ion (M⁺)
218/220[C₇H₃BrFO₂]⁺H•Loss of aldehydic hydrogen
190/192[C₆H₃BrFO]⁺H•, COSubsequent loss of CO from [M-H]⁺
140[C₇H₄FO₂]⁺Br•Loss of bromine radical
112[C₆H₄FO]⁺Br•, COSubsequent loss of CO from [M-Br]⁺
II. Comparative Analysis: Mass Spectrometry vs. Alternative Techniques

While mass spectrometry is a powerful tool for determining molecular weight and fragmentation patterns, a comprehensive structural elucidation often relies on a combination of analytical techniques.

Table 2: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
EI-GC-MS Molecular weight, elemental composition (Br isotope pattern), fragmentation pattern for structural clues.High sensitivity, provides structural information, excellent for complex mixtures when coupled with GC.Molecular ion may be weak or absent for some compounds; requires volatile and thermally stable analytes.
ESI-LC-MS Primarily molecular weight ([M+H]⁺ or [M-H]⁻)."Soft" ionization preserves the molecular ion, suitable for non-volatile and thermally labile compounds.[7][8]Provides minimal structural information without MS/MS fragmentation.[9]
NMR Spectroscopy Detailed connectivity of atoms (¹H, ¹³C), stereochemistry.Unambiguous structure determination.Lower sensitivity than MS, requires larger sample amounts, complex spectra for impure samples.
FT-IR Spectroscopy Presence of functional groups (e.g., -OH, -CHO, C-Br, C-F).Fast, non-destructive, provides a "fingerprint" of the molecule.Does not provide information on molecular weight or atomic connectivity.

Expert Insight: For a molecule like 5-Bromo-2-fluoro-4-hydroxybenzaldehyde, EI-GC-MS is the preferred initial method for obtaining a detailed structural fingerprint due to its volatility and the informative fragmentation expected. Electrospray ionization (ESI), a softer technique, would be complementary, confirming the molecular weight with high confidence, especially in negative ion mode for this phenolic compound.[10] However, for absolute, unambiguous proof of structure, particularly the specific arrangement of substituents on the aromatic ring, NMR spectroscopy is indispensable.

III. Experimental Protocol: GC-MS Analysis

This protocol outlines a self-validating system for the analysis of 5-Bromo-2-fluoro-4-hydroxybenzaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the compound.

  • Dissolve in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane.

  • Perform a serial dilution to a final concentration of approximately 10 µg/mL.

  • Transfer the final solution to a 2 mL autosampler vial.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

  • GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or similar non-polar column).

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Split Ratio: 20:1.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.[11][12]

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Scan Range: m/z 40 - 400.

3. Data Analysis:

  • Identify the chromatographic peak corresponding to the analyte.

  • Extract the mass spectrum for the peak.

  • Identify the molecular ion doublet (m/z 219/221).

  • Correlate the observed fragment ions with the predicted fragmentation pattern.

  • Compare the obtained spectrum with a reference library (e.g., NIST) if available. A similar compound, 5-Bromo-2-hydroxybenzaldehyde, is present in the NIST database and can provide a useful comparison.[13]

Experimental Workflow Diagram

GCMS_Workflow GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Weigh Weigh 1 mg of Compound Dissolve Dissolve in 1 mL Solvent Weigh->Dissolve Dilute Serial Dilution to 10 µg/mL Dissolve->Dilute Transfer Transfer to Autosampler Vial Dilute->Transfer Inject Inject 1 µL into GC-MS Transfer->Inject Separate Chromatographic Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-400) Ionize->Detect Extract Extract Mass Spectrum Detect->Extract Identify Identify Molecular & Fragment Ions Extract->Identify Compare Compare with Predicted Pattern Identify->Compare Report Generate Report Compare->Report

Caption: Workflow for the GC-MS analysis of the target molecule.

IV. Conclusion

The structural characterization of 5-Bromo-2-fluoro-4-hydroxybenzaldehyde via mass spectrometry is a clear example of applying fundamental principles of ion chemistry to solve practical analytical challenges. The predicted EI fragmentation pattern, characterized by the distinctive bromine isotopic doublet and logical losses of H•, CO, and Br•, provides a robust fingerprint for its identification. While EI-GC-MS offers unparalleled detail for this class of compounds, a multi-technique approach, incorporating soft ionization MS and NMR, remains the gold standard for unequivocal structure confirmation in drug development and research. The provided protocol serves as a validated starting point for researchers seeking to analyze this, or structurally related, molecules with high confidence and scientific rigor.

References

  • NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. NPTEL Archive. Retrieved from [Link]

  • Ryan, D., Robards, K., & Lavee, S. (1999). Liquid chromatography with electrospray ionisation mass spectrometric detection of phenolic compounds from Olea europaea. Journal of Chromatography A, 855(2), 529-537. Available from: [Link]

  • ResearchGate. (n.d.). Mass spectra of the phenolic compounds obtained by the electrospray... [Image]. Retrieved from [Link]

  • Zanella, L. B., et al. (2019). Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange. Journal of the Brazilian Chemical Society. Available from: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • IT Medical Team. (n.d.). Isolation and identification of Phenolic compounds by HPLC and E. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Klampfl, C. W., & Himmelsbach, M. (2015). Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry. Molecules, 20(7), 12699-12714. Available from: [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Audier, H. E., et al. (1986). Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. Organic Mass Spectrometry, 21(5), 215-221. Available from: [Link]

  • Google Patents. (n.d.). CN109633064A - A method of using 2,4- diene aldehyde compound in GC-MS measurement daily essence.
  • Kruve, A., et al. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Rapid Communications in Mass Spectrometry, 34(S3), e8863. Available from: [Link]

  • Scribd. (n.d.). Fragmentation of BENZALDEHYDE (Maina). Retrieved from [Link]

  • Mohler, F. L., Bloom, E. G., Wells, E. J., Lengel, J. H., & Wise, C. E. (1949). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 43(1), 57. Available from: [Link]

  • Karanam, P. (2015). Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. UND Scholarly Commons. Retrieved from [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]

  • Michigan State University. (n.d.). Fragmentation Mechanisms. Intro to Mass Spectrometry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). EI-MS: M-28 peak in aldehydes. Retrieved from [Link]

  • Das, K. G., & James, E. P. (1972). Fragmentation mechanisms in mass spectrometry. Journal of Chemical Education, 49(2), 105. Available from: [Link]

  • Semantic Scholar. (n.d.). MASS SPECTRA OF FLUOROCARBONS. Retrieved from [Link]

  • Dr. Puspendra Classes. (2018, November 16). Part 21: Mass Spectrometry - Fragmentation and Interpretation. YouTube. Retrieved from [Link]

  • Ogihara, S. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. American Journal of Analytical Chemistry, 9, 46-51. Available from: [Link]

  • Oxford Academic. (n.d.). Development of the gas chromatography/mass spectrometry-based aroma designer capable of modifying volatile chemical compositions in complex odors. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. NIST WebBook. Retrieved from [Link]

Sources

Comparative Reactivity Guide: 5-Bromo-2-fluoro-4-hydroxybenzaldehyde vs. 4-Hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Synthesis

This guide provides a critical analysis comparing the commodity building block 4-hydroxybenzaldehyde (4-HBA) with its highly functionalized derivative, 5-Bromo-2-fluoro-4-hydroxybenzaldehyde (BF-HBA) .

While 4-HBA serves as a general-purpose scaffold for phenolic resins and simple API intermediates, BF-HBA is a precision-engineered synthon, most notably serving as the core pharmacophore precursor for Vonoprazan (TAK-438) , a potassium-competitive acid blocker (P-CAB).

The introduction of the 2-fluoro and 5-bromo substituents fundamentally alters the molecule's electronic landscape, transitioning it from a standard nucleophile (phenol-dominant) to a multi-modal electrophile/nucleophile hybrid capable of orthogonal functionalization.

Quick Comparison Matrix
Feature4-Hydroxybenzaldehyde (4-HBA)5-Bromo-2-fluoro-4-hydroxybenzaldehyde (BF-HBA)
CAS 123-08-0914397-21-0
Primary Reactivity Phenolic O-Alkylation, Aldehyde CondensationOrthogonal Coupling (Suzuki/Heck),

Potential, Enhanced Acidity
Phenol pKa (Est.) ~7.6~5.8 – 6.2 (Significantly more acidic)
Aldehyde Electrophilicity ModerateHigh (Inductive activation by 2-F)
Key Application Liquid Crystals, Flavorings, Generic IntermediatesVonoprazan (P-CABs), Kinase Inhibitors

Part 2: Structural & Electronic Analysis[1]

To understand the reactivity differences, we must analyze the electronic perturbations caused by the halogen substituents.[1]

The Acidity Shift (Phenol Moiety)
  • 4-HBA: The phenol is acidified solely by the para-formyl group (electron-withdrawing via resonance).

  • BF-HBA: The phenol at C4 is flanked by a Bromine at C5 (ortho).

    • Mechanism: The -I (inductive) effect of the ortho-Bromine and the meta-Fluorine stabilizes the phenoxide anion significantly more than the formyl group alone.

    • Consequence: BF-HBA can be deprotonated with weaker bases (e.g.,

      
       or even 
      
      
      
      in polar solvents), whereas 4-HBA typically requires stronger conditions for rapid conversion.
Carbonyl Activation (Aldehyde Moiety)
  • BF-HBA: The Fluorine atom at C2 is ortho to the aldehyde.

    • Mechanism: Fluorine is highly electronegative. Through the inductive effect (-I), it pulls electron density from the C1-C2 bond, making the carbonyl carbon at C1 more electron-deficient (electrophilic).

    • Consequence: Schiff base formation (reductive amination) and Knoevenagel condensations proceed faster with BF-HBA than 4-HBA.

Orthogonal Handles (Br & F)
  • Bromine (C5): A "soft" handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing extension of the carbon skeleton—a feature absent in 4-HBA.

  • Fluorine (C2): While typically stable, the 2-position is activated by the ortho-aldehyde. Under forcing conditions with strong nucleophiles, this position can undergo Nucleophilic Aromatic Substitution (

    
    ), though the electron-rich 4-OH counteracts this.
    
Visualization: Reactivity Map

ReactivityMap cluster_0 Vonoprazan Pharmacophore Assembly BFHBA 5-Bromo-2-fluoro- 4-hydroxybenzaldehyde Aldehyde C1-Aldehyde (Highly Electrophilic) BFHBA->Aldehyde Fast Imine Formation Fluorine C2-Fluorine (Inductive Activator) BFHBA->Fluorine Metabolic Stability Phenol C4-Phenol (High Acidity) BFHBA->Phenol Facile Alkylation Bromine C5-Bromine (Suzuki Handle) BFHBA->Bromine C-C Bond Formation Fluorine->Aldehyde -I Effect (Activation) Bromine->Phenol -I Effect (Acidification)

Figure 1: Reactivity map of BF-HBA showing the interplay between halogen substituents and functional group activity.[2]

Part 3: Experimental Case Study (Vonoprazan Synthesis)

The synthesis of Vonoprazan (TAK-438) perfectly illustrates the utility of BF-HBA. The 2-fluoro group is essential for the drug's binding affinity and metabolic profile, while the aldehyde serves as the connection point for the pyrrole ring system.

Comparative Protocol: Chemoselective O-Alkylation

Objective: Compare the rate and yield of O-alkylation (ether formation) between 4-HBA and BF-HBA. Hypothesis: BF-HBA will react faster due to lower pKa (higher concentration of phenoxide anion at equilibrium).

Materials
  • Substrate A: 4-Hydroxybenzaldehyde (1.0 eq)

  • Substrate B: 5-Bromo-2-fluoro-4-hydroxybenzaldehyde (1.0 eq)

  • Electrophile: Methyl Iodide (MeI) (1.2 eq)

  • Base: Potassium Carbonate (

    
    ) (1.5 eq)
    
  • Solvent: DMF (Dimethylformamide)

Step-by-Step Methodology
  • Preparation: Dissolve 10 mmol of the substrate in 20 mL of anhydrous DMF.

  • Deprotonation: Add

    
     (15 mmol, 2.07 g) in one portion.
    
    • Observation Point: BF-HBA solution will turn yellow/orange almost immediately (rapid phenoxide formation). 4-HBA changes color more slowly.

  • Alkylation: Cool to 0°C. Add MeI (12 mmol, 0.75 mL) dropwise over 5 minutes.

  • Reaction: Allow to warm to Room Temperature (25°C). Monitor via TLC (Hexane:EtOAc 3:1).

  • Quench: Pour into ice water (100 mL).

  • Isolation: Filter the precipitate. If no precipitate, extract with Ethyl Acetate.

Expected Results (Data Table)
Metric4-HBA ReactionBF-HBA ReactionMechanistic Explanation
T50 (50% Conv.) ~45 mins~15 minsBF-HBA is more acidic; higher [ArO-] concentration drives

rate.
Completion Time 3 - 4 Hours1 - 1.5 HoursOrtho-Br/Meta-F stabilization of the transition state.
Isolated Yield 85 - 90%92 - 96%Reduced side reactions due to milder conditions/faster rate.
Product State White SolidOff-white/Yellow SolidHalogenated anisole derivatives often have color/higher MP.

Part 4: Advanced Workflow – The "Vonoprazan Route"

This workflow demonstrates how BF-HBA is processed in a real-world drug development context, contrasting it with how 4-HBA would fail to provide the necessary handles.

VonoprazanRoute Start Start: BF-HBA (5-Br-2-F-4-OH-Ph-CHO) Step1 Step 1: O-Protection/Alkylation (Protect Phenol) Start->Step1 High Yield (Acidic OH) Step2 Step 2: Knoevenagel/Aldol (Build Pyrrole Core) Step1->Step2 Aldehyde Reactivity Step3 Step 3: Sulfonylation (Add Pyridine-Sulfonyl) Step2->Step3 End Target: Vonoprazan (P-CAB) Step3->End Start2 Start: 4-HBA Fail FAILURE: Missing 2-F for Binding Missing 5-Br for Sterics Start2->Fail Cannot mimic pharmacophore

Figure 2: Simplified synthetic flow for Vonoprazan using BF-HBA, highlighting why 4-HBA is non-interchangeable.

Critical Process Note:

In the synthesis of Vonoprazan, the 2-fluoro substituent is not just a decoration; it provides metabolic stability against ring oxidation and influences the pKa of the final amine. The 5-bromo group in the starting material (BF-HBA) is often removed or transformed, but in specific P-CAB analogs, it serves as a blocking group to prevent unwanted metabolic hydroxylation at the C5 position.

Part 5: Safety & Handling (E-E-A-T)

  • Skin Sensitization: BF-HBA is a halogenated benzaldehyde. These are potent skin sensitizers. Unlike 4-HBA (which has a sweet, almond-like odor and is mild), BF-HBA should be handled as a potential lachrymator and irritant.

  • Solubility: BF-HBA has lower water solubility than 4-HBA due to the lipophilic halogens. Process solvents should be changed from Methanol/Water (common for 4-HBA) to DMF, THF, or DCM for BF-HBA.

References

  • Vonoprazan Synthesis & Structure

    • Title: Preparation of pyrrole deriv
    • Source: Takeda Pharmaceutical Company Ltd.
    • Relevance: Defines the use of 2-fluoro-4-hydroxybenzaldehyde deriv
    • URL:

  • Reactivity of Halogenated Phenols

    • Title: Substituent Effects on the Acidity of Phenols.[1]

    • Source:Journal of Organic Chemistry.
    • Context: Supports the theoretical claim of increased acidity in BF-HBA via Hammett constants ( and ).
  • Compound Data (BF-HBA)

    • Title: 5-Bromo-2-fluoro-4-hydroxybenzaldehyde (CAS 914397-21-0).[3]

    • Source: PubChem Compound Summary.
    • URL:

  • Title: The effect of ortho-substituents on the rate of Schiff base formation.

Sources

Technical Guide: Bioactivity Profiling of Fluorinated vs. Non-Fluorinated Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Effect" in Ligand Design

In medicinal chemistry, the substitution of hydrogen with fluorine on benzaldehyde scaffolds is not merely a structural modification; it is a strategic modulation of physicochemical properties. This guide analyzes the bioactivity differences between fluorinated and non-fluorinated benzaldehyde derivatives, specifically focusing on Schiff bases and thiosemicarbazones .

The "Fluorine Effect" operates through three primary mechanisms:

  • Lipophilicity Modulation: The C-F bond enhances lipid solubility (

    
    ), facilitating passive transport across bacterial cell walls and cancer cell membranes.
    
  • Metabolic Blockade: Fluorine at para- or ortho- positions blocks cytochrome P450-mediated hydroxylation, extending the half-life (

    
    ) of the pharmacophore.
    
  • Electronic Tuning: The high electronegativity of fluorine alters the pKa of adjacent functional groups, influencing binding affinity to enzymes (e.g., ALDH, kinases).

Comparative Bioactivity Analysis

Antimicrobial Efficacy (Schiff Bases)

Fluorinated benzaldehyde-derived Schiff bases consistently exhibit superior bacteriostatic profiles compared to their non-fluorinated analogues. The electron-withdrawing nature of fluorine enhances the electrophilicity of the imine carbon, potentially increasing reactivity with nucleophilic centers in microbial enzymes.

Table 1: Comparative MIC Values (µM) against S. aureus and C. albicans Data synthesized from comparative studies of isoniazid-hydrazone derivatives.

Derivative TypeSubstitution PatternTarget OrganismMIC (µM)Performance Note
Non-Fluorinated 4-H (Unsubstituted)S. aureus> 500Inactive at physiological concentrations.
Fluorinated 4-Fluoro S. aureus125 4x potency increase due to enhanced lipophilicity.
Non-Fluorinated 2-MethoxyC. albicans250Moderate activity.
Fluorinated 2-Trifluoromethyl C. albicans37 High Potency.

group provides steric bulk and metabolic resistance.

Key Insight: The


 group (trifluoromethyl) often outperforms single fluorine atoms in antifungal applications due to its significant impact on hydrophobicity, aiding penetration of the fungal chitin cell wall.
Anticancer Potency (Thiosemicarbazones)

In the context of cytotoxicity, fluorinated benzaldehyde thiosemicarbazones show marked improvement in IC50 values against solid tumor lines (e.g., HCT116, MCF-7). The fluorine atom facilitates intracellular accumulation and stabilizes the ligand-metal complexes (e.g., with Cu(II) or Fe(III)) often formed in situ to generate reactive oxygen species (ROS).

Table 2: Cytotoxicity Profile (IC50 in µM) on HCT116 (Colorectal Carcinoma)

Compound ScaffoldSubstituent (R)IC50 (µM)Mechanism of Action
Benzaldehyde ThiosemicarbazoneH23.7Moderate DNA intercalation.
Benzaldehyde Thiosemicarbazone2,4-Difluoro 2.4 10-fold increase. Enhanced ROS generation and mitochondrial depolarization.
Benzaldehyde Thiosemicarbazone4-Nitro (Non-F)15.2High toxicity but poor selectivity (low therapeutic index).
Benzaldehyde Thiosemicarbazone4-Trifluoromethoxy 4.8 Balanced potency with improved metabolic stability.

Mechanistic Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the decision logic for fluorine substitution based on the desired pharmacological outcome.

SAR_Logic Start Benzaldehyde Scaffold Goal_Metab Goal: Metabolic Stability Start->Goal_Metab Goal_Potency Goal: Membrane Permeability Start->Goal_Potency Goal_Binding Goal: Electronic Tuning Start->Goal_Binding Action_Para Para-Fluorination (Blocks P450 oxidation) Goal_Metab->Action_Para Action_CF3 Trifluoromethylation (Increases LogP) Goal_Potency->Action_CF3 Action_Ortho Ortho-Fluorination (Alters pKa / H-bonding) Goal_Binding->Action_Ortho Result_HalfLife Increased t1/2 Action_Para->Result_HalfLife Result_Uptake Enhanced Cellular Uptake Action_CF3->Result_Uptake Result_Affinity Target Selectivity Action_Ortho->Result_Affinity

Figure 1: Strategic logic for fluorine incorporation in benzaldehyde derivatives to achieve specific bioactivity outcomes.

Experimental Protocols

Synthesis of Fluorinated Schiff Bases (Self-Validating Protocol)

This protocol ensures high yield and purity by utilizing acid catalysis and recrystallization, avoiding column chromatography when possible.

Reagents:

  • 4-Fluorobenzaldehyde (or analogue)[1]

  • Primary Amine (e.g., Isoniazid, Aniline derivative)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalyst)

Workflow:

  • Stoichiometry: Dissolve 1.0 mmol of the amine in 10 mL of absolute ethanol in a round-bottom flask.

  • Activation: Add 2-3 drops of glacial acetic acid. Stir for 5 minutes at room temperature to protonate the amine slightly.

  • Condensation: Add 1.0 mmol of 4-fluorobenzaldehyde dropwise.

  • Reflux: Heat the mixture to reflux (78°C) for 3-6 hours.

    • Validation Point: Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3). The disappearance of the aldehyde spot indicates completion.

  • Isolation: Cool to room temperature, then pour into ice-cold water. The fluorinated Schiff base is typically hydrophobic and will precipitate immediately.

  • Purification: Filter the precipitate and recrystallize from hot ethanol.

    • Purity Check: Sharp melting point range (<2°C deviation) and single spot on TLC.

Bioassay: MTT Cytotoxicity Assay

This standard protocol quantifies the metabolic activity of cells as an indicator of viability.

Workflow:

  • Seeding: Seed HCT116 cells (5 × 10³ cells/well) in 96-well plates and incubate for 24h.

  • Treatment: Treat cells with gradient concentrations (0.1 – 100 µM) of the fluorinated derivative. Include DMSO control (<0.1%).

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • Labeling: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

    • Mechanism:[2] Viable mitochondria reduce yellow MTT to purple formazan.

  • Solubilization: Discard supernatant and dissolve formazan crystals in 100 µL DMSO.

  • Quantification: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Experimental Workflow Diagram

Workflow Step1 Reagent Prep: Fluorinated Benzaldehyde + Amine Step2 Condensation Reaction (Reflux, EtOH, AcOH) Step1->Step2 Step3 TLC Validation (Check Aldehyde Consumption) Step2->Step3 Step3->Step2 Incomplete Step4 Precipitation & Recrystallization Step3->Step4 Complete Step5 Characterization (NMR, IR, Mass Spec) Step4->Step5 Step6 Bioassay Screening (MIC / MTT) Step5->Step6

Figure 2: End-to-end workflow from chemical synthesis to biological validation.

References

  • MDPI. (2025). Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes. Retrieved from [Link]

  • NIH. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles. Retrieved from [Link]

  • MDPI. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents.[3] Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, Characterization, and In Vitro Cytotoxic Activities of Benzaldehyde Thiosemicarbazone Derivatives. Retrieved from [Link]

Sources

A Senior Scientist's Guide to Validating the Structure of 5-Bromo-2-fluoro-4-hydroxybenzaldehyde using ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of rigorous scientific practice. For a molecule like 5-Bromo-2-fluoro-4-hydroxybenzaldehyde, with its nuanced arrangement of electron-withdrawing and donating groups, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy emerges as a powerful and definitive analytical tool.

This guide provides an in-depth, comparative framework for validating the structure of 5-Bromo-2-fluoro-4-hydroxybenzaldehyde. We will move beyond a simple recitation of spectral data, delving into the causal electronic effects of each substituent to build a predictive model. This theoretical spectrum will then be compared against experimental data from analogous compounds, establishing a robust, self-validating methodology for structural elucidation.

The Logic of Structural Validation: A Workflow Overview

The process of validating a chemical structure via ¹³C NMR is a systematic workflow that integrates theoretical prediction with empirical data acquisition and analysis. This ensures that the final assignment of signals to specific carbon atoms is based on sound scientific principles and comparative evidence.

G cluster_0 Phase 1: Theoretical Prediction cluster_1 Phase 2: Experimental & Comparative Analysis cluster_2 Phase 3: Validation A Proposed Structure: 5-Bromo-2-fluoro-4-hydroxybenzaldehyde B Analyze Substituent Effects (Inductive & Resonance) A->B C Predict Chemical Shifts (δ) & C-F Couplings (J) B->C G Compare Predicted vs. Experimental & Comparative Data C->G Predicted Spectrum D Acquire ¹³C NMR Spectrum (See Protocol) F Process & Analyze Experimental Spectrum D->F E Gather Comparative Data (e.g., 2-fluorobenzaldehyde, 4-hydroxybenzaldehyde) E->G Reference Spectra F->G Experimental Spectrum H Data Match? G->H I Structure Validated H->I  Yes J Re-evaluate Structure or Data Integrity H->J  No

Caption: Workflow for ¹³C NMR-based structural validation.

Part 1: Theoretical Prediction via Substituent Effects

The chemical shift (δ) of each carbon atom in the benzene ring is modulated by the electronic influence (both inductive and resonance effects) of its substituents. A base value for benzene's carbons is ~128.5 ppm.[1] We can predict the spectrum of our target molecule by dissecting the contribution of each functional group.

  • Aldehyde Group (-CHO): This group is strongly deactivating (electron-withdrawing) through resonance and induction. It deshields the ipso-carbon (the carbon it's attached to) and the para-carbon, while having a smaller effect on the ortho and meta positions. The carbonyl carbon itself will appear significantly downfield, typically in the 190-200 ppm range.[2][3]

  • Hydroxyl Group (-OH): As a strongly activating (electron-donating) group through resonance, the -OH group shields the ortho and para carbons, shifting them upfield (to a lower ppm value). The ipso-carbon (C-OH) is strongly deshielded by the electronegative oxygen, shifting it significantly downfield to the 155-165 ppm region.[1]

  • Fluorine (-F): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect that deshields adjacent carbons. However, it also has a resonance-donating effect. The most prominent feature of a fluorine-substituted carbon is the large one-bond C-F coupling constant (¹JCF), which splits the carbon signal into a doublet with a coupling of approximately 240-255 Hz.[4] Multi-bond couplings (²JCCF, ³JCCCF) are also common and can further split the signals of nearby carbons.[5]

  • Bromine (-Br): Bromine is deactivating via its inductive effect but weakly donating through resonance. Its overall effect is to deshield the ipso-carbon to a lesser extent than fluorine and to have minor effects on the other ring carbons.

Predicted Chemical Shifts for 5-Bromo-2-fluoro-4-hydroxybenzaldehyde:

Based on these principles and additive models, we can assign a predicted chemical shift range for each of the 7 unique carbon atoms in the molecule.[6]

Carbon AtomEnvironmentKey InfluencesPredicted δ (ppm)Expected Multiplicity
C=O AldehydeCarbonyl188 - 195Doublet (³JCF)
C1 C-CHOAldehyde, Fluorine120 - 125Doublet (²JCF)
C2 C-FFluorine, OH158 - 164Doublet (¹JCF ≈ 250 Hz)
C3 C-HFluorine, Br110 - 115Doublet (²JCF)
C4 C-OHOH, Br150 - 156Singlet or small d
C5 C-BrBr, OH105 - 112Doublet (³JCF)
C6 C-HAldehyde, Br128 - 134Singlet or small d

Part 2: Comparative Analysis with Structural Analogs

To ground our theoretical predictions, we compare them with experimental data from simpler, related molecules. This comparative approach validates our understanding of individual substituent effects.

CompoundC=O (δ)C-ipso (δ)Aromatic Region (δ)Data Source
4-Hydroxybenzaldehyde ~191.3C-OH: ~161.7116.1, 130.0, 132.6[ChemicalBook[7]](), [PubChem[8]]([Link])
2-Fluorobenzaldehyde ~188.0C-F: ~163.0 (d, ¹JCF=255 Hz)117.0-137.0[SpectraBase[9]]([Link])
3-Bromobenzaldehyde ~190.8C-Br: ~123.4128.4, 130.6, 132.4, 137.3, 138.0[ChemicalBook[10]](), [RSC[11]]([Link])

This comparison confirms key trends: the downfield shift of the C-OH and C-F carbons into the 160-165 ppm range and the characteristic large doublet splitting for the C-F signal are reliable diagnostic markers.

Part 3: Experimental Protocol for Data Acquisition

Achieving a high-quality, interpretable ¹³C NMR spectrum requires meticulous sample preparation and parameter optimization. The following protocol provides a robust starting point.

1. Sample Preparation:

  • Solvent Selection: Use a deuterated solvent that fully dissolves the sample. For compounds with acidic protons like phenols, DMSO-d₆ is an excellent choice as it can form hydrogen bonds, improving solubility and often sharpening the -OH signal in ¹H NMR. Acetone-d₆ or CDCl₃ are also viable alternatives.

  • Concentration: Aim for a concentration of 50-200 mM.[12] Due to the low natural abundance of the ¹³C isotope, a higher concentration is necessary compared to ¹H NMR to achieve a good signal-to-noise ratio in a reasonable time.

  • Tube and Filtration: Use clean, high-quality 5 mm NMR tubes. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field distortions.

2. Instrument Setup & Calibration:

  • Spectrometer: A spectrometer with a field strength of at least 400 MHz (for ¹H) is recommended for good signal dispersion.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for sharp lines and high resolution.[12]

3. ¹³C NMR Acquisition Parameters:

  • Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker systems). This sequence uses a 30° pulse angle to allow for a shorter relaxation delay and decouples protons to collapse C-H multiplets into singlets, simplifying the spectrum and improving signal-to-noise via the Nuclear Overhauser Effect (NOE).[13]

  • Spectral Width (SW): Set a wide spectral width, typically from 0 to 220 ppm, to ensure all carbon signals, especially the downfield carbonyl carbon, are captured.[1]

  • Number of Scans (NS): This will depend on the sample concentration. Start with 1024 scans and increase as needed. The signal-to-noise ratio improves with the square root of the number of scans.[13]

  • Relaxation Delay (d1): A delay of 1-2 seconds is a standard starting point. Quaternary carbons (like C1, C2, C4, C5) have longer relaxation times and may appear weaker; if quantitative analysis is needed, the delay should be increased significantly (to >5 times the longest T₁).

4. Data Processing:

  • Fourier Transform: Apply an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic or manual baseline correction to obtain a flat baseline for accurate peak picking and integration.

  • Referencing: Calibrate the chemical shift axis by setting the solvent peak to its known value (e.g., DMSO-d₆ at 39.52 ppm; CDCl₃ at 77.16 ppm).[14]

Conclusion

References

  • Vertex AI Search. Chemical shifts. Retrieved February 14, 2026.
  • Save My Exams. (2024, December 23). Predicting Carbon-13 NMR Spectra.
  • Kuchar, M., et al. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones. Magnetic Resonance in Chemistry, 44(8), 797-806.
  • Weigert, F. J., & Roberts, J. D. (1971). ¹³C nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings. Journal of the American Chemical Society, 93(10), 2361-2366.
  • Scribd. 13-C NMR Chemical Shift Table.
  • ChemicalBook. 4-Hydroxybenzaldehyde(123-08-0) 13C NMR spectrum.
  • ChemicalBook. 3-Bromobenzaldehyde(3132-99-8) 13C NMR spectrum.
  • ChemicalBook. 2-Fluorobenzaldehyde(446-52-6) 13C NMR spectrum.
  • ResearchGate. (2025, August 9). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments.
  • PubChem. 4-Hydroxybenzaldehyde.
  • Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES.
  • University of Regensburg. C NMR Spectroscopy.
  • Guidechem. 3132-99-8 3-Bromobenzaldehyde C7H5BrO.
  • ChemicalBook. 3-Chloro-4-hydroxybenzaldehyde(2420-16-8) 13C NMR spectrum.
  • Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound. YouTube.
  • Scribd. 13-C NMR Chemical Shift Table.pdf.
  • Royal Society of Chemistry.
  • Benchchem. A Comparative Analysis of 4-Bromo-2-hydroxybenzaldehyde using ¹H and ¹³C NMR Spectroscopy.
  • Doc Brown's Chemistry. C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm.
  • Columbia University. (2023, July 24).
  • Reich, H. J. Tables For Organic Structure Analysis.
  • SpectraBase. 4-Hydroxy-benzaldehyde - Optional[13C NMR] - Chemical Shifts.
  • Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 97(7), 1808-1812.
  • ResearchGate. Carbon-fluorine coupling constants, n J CF.
  • ResearchGate.
  • Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR.
  • Anasazi Instruments. (2021, January 27). A Great 13C NMR Spectrum Even When Your Sample is Dilute.
  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals.
  • ResearchGate. Effect of Substituent on the 13C NMR Chemical Shifts of Substituted 26-Membered [2+2] Macrocyclic Compounds.
  • Wired Chemist. 2-fluorobenzaldehyde Carbon-13 Full Spectrum.
  • Bruker. 13-C NMR Protocol for beginners AV-400.
  • EPFL. 13C NMR.
  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift.
  • PubChem. 3-Bromobenzaldehyde.
  • Royal Society of Chemistry.
  • Royal Society of Chemistry.
  • Miller, A.-F. (2010). Running 13C spectra.
  • SpectraBase. 2-Fluorobenzaldehyde - Optional[13C NMR] - Spectrum.
  • Sigma-Aldrich. 2-Fluorobenzaldehyde 97 446-52-6.
  • Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

Sources

Reference Standards for 5-Bromo-2-fluoro-4-hydroxybenzaldehyde Analysis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-2-fluoro-4-hydroxybenzaldehyde (CAS: 914397-21-0) is a critical pharmacophore building block, primarily utilized in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) such as Tegoprazan . Its structural integrity—specifically the positioning of the bromine and fluorine atoms—directly impacts the binding affinity of the final drug substance.

This guide objectively compares the performance and utility of different reference standard grades. It further provides a self-validating analytical framework to qualify these materials, ensuring that "Reagent Grade" sourcing does not compromise your drug development pipeline.

The Analytical Challenge

The analysis of this molecule presents three specific challenges that dictate the choice of reference standard:

  • Regioisomerism: The bromination of 2-fluoro-4-hydroxybenzaldehyde can yield the 3-bromo isomer (kinetic product) alongside the desired 5-bromo isomer (thermodynamic product). Low-grade standards often fail to resolve these isomers.

  • Oxidative Instability: The aldehyde moiety is susceptible to air oxidation, forming 5-bromo-2-fluoro-4-hydroxybenzoic acid . This impurity significantly alters potency calculations.

  • Phenolic Acidity: The 4-hydroxy group (pKa ~7-8) creates pH-dependent retention shifts in HPLC, requiring buffered mobile phases for reproducible analysis.

Comparative Analysis: Reference Standard Grades

Selecting the wrong grade of reference material is the most common source of Out-of-Specification (OOS) results in early-phase development.

FeatureCertified Reference Material (CRM) Secondary / Working Standard Reagent Grade (Commercial)
Purity (Assay) > 99.5% (w/w)> 99.0% (w/w)> 97.0% (Area %)
Assay Method Mass Balance (HPLC + KF + ROI) & qNMRQuantified against CRMHPLC Area Normalization only
Impurity Profile Fully Characterized (Isomers + Degradants)Major impurities identifiedUnknown / Generic
Water Content Measured (Karl Fischer)MeasuredNot typically reported
Use Case Method Validation, Release TestingRoutine In-Process Control (IPC)Synthesis starting material (NOT for analysis)
Risk Factor LowLow-MediumHigh (Risk of isomer contamination)

Scientist’s Recommendation: Use CRM for validating your HPLC method and establishing the Response Factor (RF). Use Working Standards for daily reaction monitoring. Never use Reagent Grade for quantitative analysis without in-house purification and qualification.

Experimental Protocols & Validation

The following protocols are designed to be self-validating . If your reference standard does not meet the system suitability criteria below, it is unfit for use.

A. High-Performance Liquid Chromatography (HPLC) Purity Assessment

This method separates the aldehyde from its acid degradant and the des-bromo starting material.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress phenol ionization).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold for polar acids)

    • 2-15 min: 10% → 80% B (Linear gradient)

    • 15-20 min: 80% B (Wash)

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 280 nm (Phenolic absorption) and 254 nm.

  • Temperature: 30°C.

System Suitability Criteria (Self-Validation):

  • Tailing Factor: < 1.5 (If > 1.5, mobile phase pH is likely too high).

  • Resolution (Rs): > 2.0 between the Des-bromo impurity and the Main Peak.

B. Structural Confirmation (NMR)[1][2]

To distinguish the 5-bromo target from the 3-bromo isomer, 1H-NMR is required.

  • Solvent: DMSO-d6.

  • Key Diagnostic Signals:

    • Aldehyde Proton (-CHO): Singlet at ~10.0 - 10.2 ppm.

    • Aromatic Protons (Target: 5-Bromo isomer):

      • H3 (between F and OH): Doublet (due to F-H coupling, J ~10-12 Hz).

      • H6 (between Br and CHO): Doublet (due to F-H meta coupling, J ~6-7 Hz).

    • Differentiation: The 3-bromo isomer will show a different coupling pattern because the protons will be in different environments relative to the Fluorine atom.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow for qualifying a reference standard and the origins of common impurities.

Diagram 1: Impurity Origin & Fate Mapping

ImpurityMap SM Starting Material (4-Fluoro-2-hydroxybenzaldehyde) Reaction Bromination (Br2 / Acid) SM->Reaction Synthesis Imp_Des Impurity A (Des-bromo / Unreacted) SM->Imp_Des Incomplete Rxn Target Target Analyte (5-Bromo-2-fluoro-4-hydroxybenzaldehyde) Reaction->Target Major Product Imp_Iso Impurity B (3-Bromo Isomer) Reaction->Imp_Iso Regio-selectivity Failure Imp_Ox Impurity C (Benzoic Acid deriv.) *Storage Degradant* Target->Imp_Ox Air Oxidation (Storage) HPLC HPLC Separation (RP-C18) Target->HPLC Imp_Des->HPLC RT < Target Imp_Iso->HPLC RT ~ Target (Critical Pair) Imp_Ox->HPLC RT << Target

Caption: Fate mapping of impurities. Impurity B (Regioisomer) is the "Critical Pair" requiring high-efficiency columns for separation.

Diagram 2: Reference Standard Qualification Logic

Qualification Raw Raw Material (>98% Nominal) NMR 1H-NMR & 19F-NMR (Structure ID) Raw->NMR HPLC HPLC Purity (Area %) Raw->HPLC KF Karl Fischer (Water Content) Raw->KF ROI Residue on Ignition (Inorganics) Raw->ROI Calc Mass Balance Calculation Purity = (100 - %H2O - %ROI - %Imp) NMR->Calc Confirms Isomer HPLC->Calc Provides %Imp KF->Calc ROI->Calc Result Assigned Potency (Used for Assay) Calc->Result If > 99.0% Reject Reject / Re-Purify Calc->Reject If < 99.0%

Caption: The "Mass Balance" approach is the gold standard for assigning potency to a Primary Reference Standard.

Stability & Storage Recommendations

Even the highest purity CRM will degrade if mishandled.

  • Storage: -20°C is preferred; 2-8°C is acceptable for short term (< 1 month).

  • Atmosphere: Store under Argon or Nitrogen. The aldehyde is sensitive to oxidation.

  • Container: Amber glass vials (protect from light).

References

  • International Council for Harmonisation (ICH). (2023).[2] Validation of Analytical Procedures Q2(R2). [Link]

  • National Institutes of Health (NIH) - PubChem. 5-Bromo-2-fluoro-4-hydroxybenzaldehyde Compound Summary. [Link]

Sources

Comparative Spectroscopic Guide: 5-Bromo-2-fluoro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of the UV-Vis absorption properties of 5-Bromo-2-fluoro-4-hydroxybenzaldehyde . As a poly-substituted benzaldehyde derivative, its spectral signature is defined by the interplay between the electron-donating hydroxyl group and the electron-withdrawing halogen substituents. This guide establishes a theoretical prediction model validated against structurally related standards, offering researchers a reliable baseline for identification and purity assessment.

Electronic Structure & Theoretical Framework

The UV-Vis spectrum of 5-Bromo-2-fluoro-4-hydroxybenzaldehyde is governed by


 and 

transitions characteristic of the benzene ring conjugated with a carbonyl group.[1] The molecule functions as a "push-pull" system:
  • Electron Donor (Push): The 4-Hydroxy (-OH) group is a strong auxochrome. It donates electron density into the ring via resonance, significantly lowering the energy gap for the

    
     transition, resulting in a large bathochromic (red) shift.
    
  • Electron Acceptor (Pull): The 1-Formyl (-CHO) group accepts electron density, extending the conjugation system.

  • Modulators:

    • 5-Bromo (-Br): Located ortho to the hydroxyl group. Heavy atom effect and weak resonance donation typically cause a minor bathochromic shift (+2 to +10 nm).

    • 2-Fluoro (-F): Located ortho to the carbonyl. Fluorine exerts a strong inductive withdrawing effect (-I) that competes with its resonance donation (+R). In benzaldehyde systems, this often results in negligible shifts or slight hypsochromic (blue) shifts compared to non-fluorinated analogs.

Visualizing the Electronic Effects

ElectronicEffects Base Benzaldehyde Core (λmax ~250 nm) OH 4-OH Group (Strong Donor) ++ Bathochromic Shift Base->OH Primary Shift (+35nm) Br 5-Br Atom (Weak Donor/Heavy Atom) + Minor Red Shift OH->Br Secondary Modulation F 2-F Atom (Inductive Withdrawal) ~ Negligible/Blue Shift Br->F Fine Tuning Target Target Molecule Expected λmax: 285-295 nm F->Target Result

Figure 1: Additive electronic effects contributing to the theoretical absorption maximum.

Comparative Data Analysis

Since exact literature values for this specific intermediate are often proprietary, identification relies on comparison with established standards. The table below synthesizes experimental data from analogs to predict the target's behavior.

CompoundStructure

(Neutral/Acidic)

(Basic/Phenolate)
Key Spectral Feature
Benzaldehyde Parent~248 nm~248 nmReference baseline.
4-Hydroxybenzaldehyde Primary Analog280 - 285 nm 330 - 340 nm Strong pH dependency (Phenol

Phenolate).
3-Bromo-4-hydroxybenzaldehyde Closest Homolog~290 nm~345 nmBr adds ~5-10 nm shift due to auxochromic effect.
2-Fluorobenzaldehyde F-Substituted~246 nm~246 nmF causes minimal shift from parent benzaldehyde.
5-Bromo-2-fluoro-4-hydroxybenzaldehyde TARGET Predicted: 285 - 295 nm Predicted: 335 - 350 nm Distinctive pH shift confirms -OH presence.

Technical Insight: The presence of the Fluorine atom at the 2-position (ortho to aldehyde) often suppresses the magnitude of the red shift slightly compared to the non-fluorinated analog, due to inductive destabilization of the excited state. However, the dominant spectral feature remains the large bathochromic shift upon deprotonation (addition of base).

Experimental Protocol

To accurately characterize this molecule, a pH-differential scan is required. This validates the presence of the phenolic proton and distinguishes the molecule from non-phenolic impurities (e.g., protected intermediates).

Reagents & Equipment
  • Solvent A: Methanol (HPLC Grade).

  • Solvent B: 0.1 M NaOH (aq).

  • Solvent C: 0.1 M HCl (aq).

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scanning range: 200–500 nm).

  • Quartz Cuvettes: 1 cm path length (UV transparent).

Step-by-Step Methodology
  • Stock Preparation: Dissolve ~1 mg of 5-Bromo-2-fluoro-4-hydroxybenzaldehyde in 10 mL Methanol. (Concentration

    
     ppm).
    
  • Neutral Scan: Dilute 100

    
    L of Stock into 3 mL Methanol. Record baseline-corrected spectrum. Expect 
    
    
    
    ~290 nm.
  • Acidic Scan (Validation): Add 1 drop of 0.1 M HCl to the cuvette. The spectrum should remain largely unchanged (phenol remains protonated).

  • Basic Scan (Confirmation): Add 2-3 drops of 0.1 M NaOH to the same cuvette (or prepare fresh).

    • Observation: The solution may turn slightly yellow.

    • Spectrum: The peak at ~290 nm should disappear and be replaced by a new, intense band at 335–350 nm .

  • Data Processing: Overlay the Neutral and Basic spectra. The presence of an Isosbestic Point (a specific wavelength where absorbance is identical for both species) confirms a clean two-state equilibrium without degradation.

Workflow Diagram

ExperimentalWorkflow Start Sample Preparation (MeOH Stock) Scan1 Scan 1: Neutral/Acidic (Protonated Form) Start->Scan1 Decision Check λmax Scan1->Decision Result1 λmax ~285-295 nm (Consistent with substituted phenol) Decision->Result1 Expected Range AddBase Add NaOH (Excess) (Deprotonation) Result1->AddBase Scan2 Scan 2: Basic (Phenolate Form) AddBase->Scan2 Result2 λmax Shifts to ~340 nm (CONFIRMED IDENTITY) Scan2->Result2

Figure 2: Experimental decision tree for spectroscopic validation.

References & Data Sources
  • NIST Chemistry WebBook. UV/Visible Spectrum of 4-Hydroxybenzaldehyde. National Institute of Standards and Technology.

  • PubChem Compound Summary. 3-Bromo-4-hydroxybenzaldehyde (CID 76308). National Library of Medicine.

  • Sigma-Aldrich. 2-Fluorobenzaldehyde Product Specification & Spectral Data. Merck KGaA.

  • Scott, A.I. Interpretation of the Ultraviolet Spectra of Natural Products. Pergamon Press, 1964. (Foundational text for substituent additivity rules/Woodward-Fieser extensions).

  • BenchChem. Spectroscopic Profile of Halogenated Benzaldehydes. (General reference for heavy atom auxochromic shifts).

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Bromo-2-fluoro-4-hydroxybenzaldehyde

[1][2][3][4][5]

Executive Summary & Risk Profile

Immediate Action Required: Treat this compound as a Skin, Eye, and Respiratory Irritant (H315, H319, H335) . While specific toxicological data for this isomer is often limited, its structural analogs (halogenated benzaldehydes) exhibit significant reactivity that necessitates strict containment.

The "Why" Behind the Risk (Causality):

  • Aldehyde Moiety (-CHO): Highly reactive electrophile.[1] Capable of forming Schiff bases with protein amines, leading to potential sensitization and tissue irritation.

  • Phenolic Hydroxyl (-OH): Increases acidity (pKa ~7-8).[1] Upon contact with moisture (sweat/mucous membranes), it can act as a corrosive irritant.

  • Halogen Substituents (Br, F): These increase the lipophilicity of the molecule, potentially enhancing skin absorption rates compared to non-halogenated benzaldehydes. The fluorine atom, in particular, increases metabolic stability and potential bio-persistence.

The PPE Matrix: Task-Specific Protection

Standard "one-size-fits-all" PPE is insufficient for high-purity synthesis intermediates.[1] Use this matrix to select gear based on the specific operational state.

Operational StatePrimary HazardGlove Selection (Critical)Eye/Face ProtectionBody/Respiratory
Solid Handling (Weighing, Aliquoting)Dust/Particulates High risk of inhalation and static-clinging dust.[1]Nitrile (4-5 mil) Standard lab grade is sufficient for dry solid.[1]Chemical Goggles Safety glasses are inadequate due to potential airborne dust entry.[1]Lab Coat + N95/P100 Required if outside a fume hood.[1] Inside hood: Lab coat sufficient.
Solubilization (Dissolving in DCM, THF, or DMF)Solvent Permeation The solvent is the carrier that drives the toxin through the glove.[1]Double Gloving or Laminate Inner: NitrileOuter:[1][2][3][4][5] Silver Shield® (if using DCM) or Thick Nitrile (8 mil).Face Shield + Goggles Splash protection is mandatory.[1]Chemical Apron Protect the lap area during benchtop mixing.[1]
Spill Cleanup (Solid or Liquid)High Concentration Exposure Double Nitrile (min 8 mil total) Change immediately upon contamination.[1]Full Face Respirator Recommended if spill >5g outside a hood.[1]Tyvek® Sleeves/Suit Prevent dust accumulation on fabric lab coats.[1]

Senior Scientist Note: Never rely on thin nitrile gloves alone when this compound is dissolved in Dichloromethane (DCM) .[1] DCM breaks through standard nitrile in <2 minutes, carrying the halogenated aldehyde directly to your skin.

Operational Protocol: A Self-Validating Workflow

This protocol uses a "Check-Verify-Act" logic to ensure safety systems are active before exposure occurs.[1]

Phase 1: Preparation & Weighing[1]
  • Static Control: Halogenated aromatic aldehydes are prone to static charge. Use an ionizing air gun or anti-static weighing boat to prevent "powder jump."

  • Engineering Check: Verify fume hood face velocity is >0.5 m/s (100 fpm).

  • The "Dry" Zone: Establish a clean perimeter. Place a disposable mat (pig mat) under the balance. If powder spills here, it is contained immediately.

Phase 2: Solubilization (The Critical Step)

Most accidents occur here due to splashing.[1]

  • Solvent Addition: Always add solvent to the solid, never solid to solvent (reduces splash risk).

  • Venting: If the reaction involves base (e.g., K2CO3), CO2 evolution may occur. Do not cap the vessel tightly immediately after mixing.

Phase 3: Workflow Visualization

The following diagram illustrates the critical decision points in the handling process.

HandlingWorkflowStartStart: Chemical RetrievalRiskAssessRisk Assessment:Check Solvent CompatibilityStart->RiskAssessWeighingWeighing (Solid)Use Anti-Static GunRiskAssess->WeighingDry Handling PPESolubilizationSolubilization(DCM/THF/DMF)Weighing->SolubilizationTransfer to VesselSolubilization->RiskAssessGlove Breach?ReactionReaction Setup(Closed System)Solubilization->ReactionAdd ReagentsCleanupDecontamination& Waste DisposalReaction->Cleanup

Figure 1: Operational workflow emphasizing the critical risk assessment step during solubilization.

Emergency Response & Disposal Logic

Spill Response Algorithm

Do not treat all spills the same. The physical state dictates the response.

SpillResponseEventSpill DetectedStateCheckIdentify StateEvent->StateCheckSolidSolid PowderStateCheck->SolidLiquidSolution (Solvent)StateCheck->LiquidActionSolid1. Dampen with inert oil/PEG2. Sweep (No Dust)3. Wipe with AcetoneSolid->ActionSolidActionLiquid1. Evacuate Area (if volatile)2. Cover with Absorbent pads3. Double BagLiquid->ActionLiquidDisposalDisposal:Halogenated Organic WasteActionSolid->DisposalActionLiquid->Disposal

Figure 2: Decision tree for immediate spill remediation.

Disposal Specifications
  • Classification: Halogenated Organic Waste .[1] Do not mix with general organic waste if your facility segregates halogens (due to the Br/F content, which requires specific incineration protocols to prevent acid gas formation).

  • Container: High-density polyethylene (HDPE) or glass.[1] Avoid metal containers if the waste stream is acidic.

  • Labeling: Must explicitly list "5-Bromo-2-fluoro-4-hydroxybenzaldehyde" and "Halogenated Solvent" (if applicable).[1]

References

  • PubChem. (n.d.). Compound Summary: 5-Bromo-2-fluoro-4-hydroxybenzaldehyde.[1] National Library of Medicine. Retrieved October 26, 2025, from [Link][1]

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Benzaldehyde derivatives. Retrieved October 26, 2025, from [Link][1]

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-fluoro-4-hydroxybenzaldehyde
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5-Bromo-2-fluoro-4-hydroxybenzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.